molecular formula C6H12N2O2 B1301008 4-(2-Hydroxyethyl)piperazin-2-one CAS No. 23936-04-1

4-(2-Hydroxyethyl)piperazin-2-one

Cat. No.: B1301008
CAS No.: 23936-04-1
M. Wt: 144.17 g/mol
InChI Key: DPUICVIJDAOKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)piperazin-2-one (CAS 23936-04-1), with a molecular weight of 144.17 g/mol and the molecular formula C6H12N2O2, is a chemical compound featuring a piperazinone core scaffold modified with a 2-hydroxyethyl group . This structure combines a six-membered ring containing two nitrogen atoms and a carbonyl group with a hydrophilic hydroxyethyl substituent, which enhances the molecule's aqueous solubility and provides a site for further chemical modification through hydrogen bonding . The piperazinone scaffold is a significant structural motif in medicinal chemistry and organic synthesis, often utilized as a building block for designing novel bioactive molecules . Its unique characteristics, including solubility, basicity, and conformational properties, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates . Researchers employ this compound in various applications, including as a key intermediate in the synthesis of more complex molecules and as a degradation byproduct of monoethanolamine (MEA) in CO₂ capture systems . The product is presented as a clear colorless to pale yellow oily liquid with a high purity level . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUICVIJDAOKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885250
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23936-04-1
Record name 4-(2-Hydroxyethyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23936-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Hydroxyethyl)piperazin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Hydroxyethyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

This compound is a heterocyclic organic compound featuring a piperazinone core substituted with a hydroxyethyl group at the N4 position. This unique combination of a rigid cyclic amide (a lactam) and a flexible, polar side chain makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The piperazine motif is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents, particularly those targeting the central nervous system.[3] The presence of the hydroxyethyl group often enhances aqueous solubility and provides a key synthetic handle for further molecular elaboration.[1] This guide offers a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, providing a technical resource for professionals in research and development.

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various chemical environments and are critical for its application in synthesis and formulation. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 23936-04-1[4][5][6]
Molecular Formula C₆H₁₂N₂O₂[6]
Molecular Weight 144.17 g/mol [4][6]
Appearance Off-white to pale yellow solid-
Melting Point 59.5-60 °C-
Boiling Point 195-220 °C (at 8 Torr)-
Solubility Soluble in water; slightly soluble in chloroform and methanol.[1]
pKa (Predicted) 14.55 ± 0.10-
XLogP3-AA -1.3[6]
Topological Polar Surface Area 52.6 Ų[6]
Synonyms 4-(2-hydroxyethyl)-2-piperazinone, N-(2-Hydroxyethyl)piperazin-3-one[4]

Molecular Structure and Reactivity

The chemical behavior of this compound is dictated by its three principal functional groups: the tertiary amine, the secondary amide (lactam), and the primary alcohol.

Fig. 1: Structure of this compound with key functional groups.

3.1 Tertiary Amine (N4): The exocyclic nitrogen atom is a tertiary amine, making it the most basic and nucleophilic site in the molecule. It is readily protonated in acidic conditions and can participate in alkylation or acylation reactions, although it is sterically more hindered than the primary alcohol.

3.2 Secondary Amide (N1-C2=O): The endocyclic amide, or lactam, is a planar and relatively unreactive group due to the delocalization of the nitrogen lone pair into the carbonyl. The amide N-H proton is weakly acidic and can be deprotonated by a strong base. The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles, which could lead to ring-opening.

3.3 Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a primary alcohol. It is a versatile functional group that can undergo a wide range of reactions, including oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification (e.g., Williamson ether synthesis). For many synthetic applications, this alcohol is the primary site of derivatization.

The interplay between these groups allows for selective chemical modification, a crucial feature for its use as a scaffold in combinatorial chemistry and drug discovery.

reactivity cluster_sites Reactive Sites cluster_reactions Potential Transformations main This compound N4 Tertiary Amine (N4) main->N4 OH Primary Alcohol (-OH) main->OH NH Amide (N1-H) main->NH quart Quaternization (CH₃I) N4->quart Alkylation ester Esterification (RCOCl, Pyridine) OH->ester Acylation ether Etherification (NaH, R-Br) OH->ether Alkylation oxid Oxidation (PCC, DMP) OH->oxid n_alk N-Alkylation (NaH, R-Br) NH->n_alk Deprotonation then Alkylation synthesis_workflow cluster_reactants Starting Materials sm1 N-(2-Hydroxyethyl)ethylenediamine step1 Step 1: N-Acylation - React sm1 and sm2 in a suitable solvent (e.g., EtOH) - Use a base (e.g., K₂CO₃) to scavenge HCl - Forms the acyclic intermediate sm1->step1 sm2 Ethyl Chloroacetate sm2->step1 step2 Step 2: Cyclization (Lactamization) - Heat the intermediate, often with a base (e.g., NaOEt) - Intramolecular attack of the secondary amine onto the ester carbonyl step1->step2 step3 Step 3: Purification - Aqueous workup to remove salts - Distillation or recrystallization to isolate the pure product step2->step3 product Final Product: This compound step3->product

Fig. 3: Proposed workflow for the synthesis of this compound.

4.2 Exemplary Experimental Protocol (Proposed)

  • Step 1: Synthesis of Ethyl 2-((2-(2-hydroxyethyl)amino)ethyl)amino)acetate. To a stirred solution of N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and potassium carbonate (1.2 eq) in absolute ethanol, ethyl chloroacetate (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The rationale for using potassium carbonate is to act as a mild, heterogeneous base to neutralize the HCl formed during the nucleophilic substitution, preventing protonation of the starting diamine. Ethanol is chosen as a polar protic solvent that readily dissolves the reactants.

  • Step 2: Cyclization to this compound. The solid potassium carbonate is filtered off from the reaction mixture. To the resulting ethanolic solution of the intermediate, a catalytic amount of sodium ethoxide (0.1 eq) is added. The mixture is heated to reflux for 6-12 hours. The basic conditions facilitate the deprotonation of the secondary amine, increasing its nucleophilicity and promoting the intramolecular cyclization (a transamidation reaction) to form the thermodynamically stable six-membered lactam ring, releasing ethanol as a byproduct.

  • Step 3: Isolation and Purification. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a suitable solvent like dichloromethane and washed with brine to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., acetone or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related analogs like N-(2-hydroxyethyl)piperazine. [7][8]

  • ¹H NMR: The spectrum is expected to show distinct signals for the different methylene protons. The two protons of the -CH₂OH group would likely appear as a triplet around 3.6-3.8 ppm. The adjacent -CH₂-N protons would also be a triplet around 2.6-2.8 ppm. The four protons on the piperazinone ring would likely present as complex multiplets in the 2.5-3.4 ppm range. A broad singlet for the OH proton and another for the NH proton would also be present, with their chemical shifts being highly dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon (C=O) would give a characteristic signal in the downfield region, typically around 165-175 ppm. The carbon of the -CH₂OH group would be expected around 58-62 ppm. The other four aliphatic carbons attached to nitrogen atoms would resonate in the 40-60 ppm range.

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹. A broad absorption band for the O-H stretch of the alcohol group would be prominent around 3200-3500 cm⁻¹. The N-H stretch of the amide would appear in the same region, often overlapping with the O-H band. C-H stretching vibrations for the methylene groups would be observed just below 3000 cm⁻¹. IR spectra for related compounds like HEPES confirm these characteristic regions. [9][10]* Mass Spectrometry: The nominal mass of the molecular ion [M]⁺ would be 144. Key fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the piperazinone ring.

Applications in Research and Drug Development

This compound serves as a versatile intermediate for creating more complex molecules. [2]Its utility stems from its bifunctional nature, offering both a nucleophilic handle (the alcohol) for chain extension and a rigid heterocyclic core that can orient substituents in a defined three-dimensional space.

  • Scaffold for CNS Agents: The piperazine/piperazinone core is a common feature in neuroleptic agents. [3]This scaffold can be functionalized at the alcohol and the amide nitrogen to explore structure-activity relationships for new compounds targeting receptors in the central nervous system.

  • Peptidomimetics: The rigid lactam structure can be used as a constrained dipeptide isostere, which is a common strategy in medicinal chemistry to improve the metabolic stability and oral bioavailability of peptide-based drug candidates.

  • Fragment-Based Drug Discovery (FBDD): With its low molecular weight, high polarity (from the OH group), and defined vectoral exits for chemical elaboration, this molecule is an ideal fragment for FBDD screening campaigns to identify starting points for novel drug development programs. [1]

Safety and Handling

No specific, comprehensive toxicology data for this compound is publicly available. Therefore, it should be handled with the standard precautions applied to new or uncharacterized chemical entities. Based on related piperazine derivatives, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [2] Users must consult a material-specific Safety Data Sheet (SDS) from the supplier before use and perform their own risk assessment for any experimental procedures.

References

  • Org Lett. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]

  • European Patent Office. (n.d.). Preparation of N-substituted piperazinones - EP 0264261 A2. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • Thieme. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate. [Link]

  • NIST WebBook. (n.d.). sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [Link]

  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. [Link]

  • Cas No 59702-23-7. (n.d.). 1-(2-hydroxyethyl)piperazin-2-one. [Link]

  • ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]

  • Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid - Optional[13C NMR]. [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. [Link]

  • Google Patents. (n.d.). CN106866583B - A kind of preparation method of two (2- ethoxy) piperazines.
  • NCBI Bookshelf. (n.d.). Ethylene Oxide - Some Industrial Chemicals. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. Among the vast array of heterocyclic compounds, piperazine derivatives hold a significant position due to their prevalence in a multitude of therapeutic agents. This guide provides an in-depth technical exploration of the methodologies employed in the structural elucidation of a specific piperazine derivative, 4-(2-Hydroxyethyl)piperazin-2-one. This compound, with the chemical formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol , serves as a valuable intermediate in organic synthesis and a building block for more complex molecules.[1][2][3] Its structure, featuring a piperazin-2-one core substituted with a hydroxyethyl group, presents a unique set of analytical challenges and points of interest.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a cohesive narrative that explains the rationale behind the selection of analytical techniques and the interpretation of the resulting data. We will delve into the synergistic application of spectroscopic and chromatographic methods to build a comprehensive and unambiguous structural portrait of this compound.

Physicochemical Properties and Initial Assessment

Before embarking on sophisticated spectroscopic analysis, a fundamental understanding of the compound's physical and chemical properties is essential. This compound typically presents as a white to off-white solid.[1] Its solubility in water and various organic solvents is a key characteristic, influenced by the polar hydroxyethyl group.[1] This information is critical for sample preparation across different analytical platforms.

PropertyValueSource
CAS Number 23936-04-1[1][4][5]
Molecular Formula C₆H₁₂N₂O₂[1][2][3]
Molecular Weight 144.17 g/mol [2][3]
Appearance White to off-white solid[1]
Solubility Soluble in water and various organic solvents[1]

The Analytical Workflow: A Multi-faceted Approach

Elucidated_Structure cluster_structure This compound N1 N C2 C N1->C2 H_amide H N1->H_amide C3 C C2->C3 O_carbonyl O C2->O_carbonyl N4 N C3->N4 C5 C N4->C5 C_ethyl1 C N4->C_ethyl1 C6 C C5->C6 C6->N1 C_ethyl2 C C_ethyl1->C_ethyl2 O_hydroxyl O C_ethyl2->O_hydroxyl H_hydroxyl H O_hydroxyl->H_hydroxyl

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for 4-(2-Hydroxyethyl)piperazin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The synthesis proceeds via the initial formation of the piperazin-2-one core, followed by a selective N-alkylation to introduce the hydroxyethyl moiety. Each step has been detailed with expert rationale for the selection of reagents and conditions to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound (CAS No. 23936-04-1) is a bifunctional molecule incorporating a lactam, a tertiary amine, and a primary alcohol.[2] This unique combination of functional groups makes it an attractive scaffold for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperazinone core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[3]

The synthetic strategy outlined in this guide is a two-stage process designed for clarity, efficiency, and scalability.

  • Stage 1: Synthesis of Piperazin-2-one. The core heterocyclic ring is constructed via the condensation and cyclization of ethylenediamine with an α-halo acetylating agent.

  • Stage 2: N-Hydroxyethylation. Selective alkylation at the N4 position of the piperazin-2-one ring with a suitable C2 synthon introduces the desired 2-hydroxyethyl side chain.

This approach allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.

Synthesis of the Piperazin-2-one Core (Stage 1)

The foundational step is the construction of the piperazin-2-one ring. A reliable method involves the reaction of ethylenediamine with ethyl chloroacetate.

Reaction Scheme 1: Formation of Piperazin-2-one

Reaction scheme showing the cyclization of ethylenediamine with ethyl chloroacetate to form piperazin-2-one and ethanol and HCl as byproducts.
Figure 1. Cyclocondensation of Ethylenediamine and Ethyl Chloroacetate.
Mechanistic Rationale

This transformation is a classic example of a bimolecular nucleophilic substitution followed by an intramolecular cyclization (lactamization).

  • Initial Acylation: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroacetate. This results in the displacement of the ethoxy group and formation of an N-(2-aminoethyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization: The second, unreacted primary amine group of the intermediate then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction. This ring-closing step forms the stable six-membered piperazin-2-one ring.

Detailed Experimental Protocol: Synthesis of Piperazin-2-one

The following protocol is adapted from established methods for lactam formation.[4]

  • Vessel Preparation: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (e.g., 36.9 g, 0.61 mol) and a suitable high-boiling solvent such as 1,4-dioxane (1.5 L).

  • Reagent Addition: While stirring the solution, add ethyl chloroacetate (e.g., 39.2 g, 0.32 mol) dropwise or in small portions. Causality Note: A slight excess of ethylenediamine is used to favor the initial acylation and minimize potential dimerization of ethyl chloroacetate. The slow addition helps to control the initial exotherm.

  • Reaction: The mixture is heated to reflux (approx. 101 °C for 1,4-dioxane) and maintained for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove unreacted ethylenediamine and salts.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure piperazin-2-one.[4]

Synthesis of this compound (Stage 2)

With the piperazin-2-one core in hand, the final step is the selective N-alkylation at the more nucleophilic N4 position. The N1 nitrogen is part of an amide (lactam) and is significantly less nucleophilic.

Reaction Scheme 2: N-Hydroxyethylation of Piperazin-2-one

Reaction scheme showing the N-alkylation of piperazin-2-one with 2-chloroethanol to form this compound.
Figure 2. Selective N-Alkylation of Piperazin-2-one.
Mechanistic Rationale and Reagent Selection

This reaction is a standard nucleophilic substitution (SN2). The secondary amine (N4) of piperazin-2-one attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

  • Alkylating Agent: 2-Chloroethanol is an ideal reagent. It is bifunctional, providing the ethyl linker and the terminal hydroxyl group in a single step. It is also more manageable than ethylene oxide, which is a toxic gas requiring specialized handling equipment.[5]

  • Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective, and easily removed by filtration.[6] It deprotonates the piperazinone nitrogen, increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF) is preferred. These solvents effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[6]

Detailed Experimental Protocol: Synthesis of this compound
  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10-20 mL per gram of piperazin-2-one) followed by anhydrous potassium carbonate (2.5 - 3.0 eq.).

  • Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure the piperazin-2-one is adequately deprotonated.

  • Reagent Addition: Slowly add 2-chloroethanol (1.1 - 1.2 eq.) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude residue can be purified by vacuum distillation or column chromatography on silica gel to afford the final product, this compound, as a solid.[7]

Process Summary and Data

The following table summarizes the key parameters for the proposed two-stage synthesis.

ParameterStage 1: Piperazin-2-one SynthesisStage 2: N-Hydroxyethylation
Key Reactants Ethylenediamine, Ethyl ChloroacetatePiperazin-2-one, 2-Chloroethanol
Solvent 1,4-DioxaneAcetonitrile (MeCN) or DMF
Base - (Excess Ethylenediamine acts as base)Potassium Carbonate (K₂CO₃)
Temperature Reflux (~101 °C)Reflux (~82 °C)
Typical Reaction Time 8 - 12 hours12 - 24 hours
Purification Method Column Chromatography / RecrystallizationColumn Chromatography / Distillation

Visualization of Synthetic Workflow

The overall process can be visualized as a linear workflow from starting materials to the final purified product.

SynthesisWorkflow cluster_stage1 Stage 1: Piperazin-2-one Synthesis cluster_stage2 Stage 2: N-Hydroxyethylation s1_reactants 1. Reactant Dosing (Ethylenediamine, Ethyl Chloroacetate) s1_reaction 2. Cyclocondensation (Reflux in Dioxane) s1_reactants->s1_reaction s1_workup 3. Solvent Removal & Aqueous Wash s1_reaction->s1_workup s1_purify 4. Purification (Chromatography/Recrystallization) s1_workup->s1_purify s1_intermediate Intermediate: Piperazin-2-one s1_purify->s1_intermediate s2_reactants 5. Reactant Dosing (Piperazin-2-one, 2-Chloroethanol, K₂CO₃) s1_intermediate->s2_reactants Use in next step s2_reaction 6. N-Alkylation (Reflux in Acetonitrile) s2_reactants->s2_reaction s2_workup 7. Filtration & Solvent Removal s2_reaction->s2_workup s2_purify 8. Final Purification (Chromatography/Distillation) s2_workup->s2_purify s2_product Final Product: This compound s2_purify->s2_product caption Workflow for the Synthesis of this compound

Diagram 1: A step-by-step workflow of the two-stage synthesis process.

Safety and Handling

  • Ethylenediamine: Corrosive and a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroacetate: Toxic and a lachrymator. Must be handled in a fume hood.

  • 2-Chloroethanol: Highly toxic and readily absorbed through the skin. Strict handling precautions, including the use of impermeable gloves and full PPE, are mandatory.

  • Solvents: Organic solvents like dioxane and acetonitrile are flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.

All procedures should be carried out by trained personnel in a controlled laboratory environment with adherence to all institutional safety guidelines.

Conclusion

This guide presents a logical and well-substantiated two-step pathway for the synthesis of this compound. By first preparing the piperazin-2-one core and subsequently performing a selective N-alkylation, this methodology provides a reliable route to a high-purity product. The detailed protocols and mechanistic rationale serve as a valuable resource for chemists engaged in pharmaceutical research and process development, enabling the efficient production of this versatile chemical intermediate.

References

  • Stoltz, B. M., et al. (2016). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 55(34), 9974–9978. Available at: [Link]

  • Google Patents. (n.d.). HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(16), 4949. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. Available at: [Link]

  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US5041444A - 1-\3-Halo-2-pyridinyl\piperazines, processes for their preparation and pharmaceutical composition containing them.
  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(11), 1332. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. Journal of Chemical Reaction Engineering and Technology. Available at: [Link]

  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4027–4045. Available at: [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

Sources

4-(2-Hydroxyethyl)piperazin-2-one CAS 23936-04-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)piperazin-2-one (CAS 23936-04-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS 23936-04-1, a versatile heterocyclic building block. With a molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol , this compound features a piperazinone core functionalized with a hydroxyethyl group.[1][2] This unique structure, possessing a secondary amide, a tertiary amine, and a primary alcohol, makes it a valuable intermediate in organic synthesis. It is particularly relevant in medicinal chemistry for the development of novel pharmaceutical agents and in the preparation of functional polymers.[3][4] This document details its physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, discusses its applications, and provides essential safety and handling guidelines.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5] The presence of both hydrogen bond donors (the N-H of the amide and the O-H of the alcohol) and acceptors (the two oxygen atoms and the tertiary nitrogen) contributes to its polarity and solubility in water and various organic solvents.[1][5][6]

Nomenclature and Identifiers
  • Systematic IUPAC Name : this compound[6]

  • CAS Number : 23936-04-1[1][3]

  • Common Synonyms : 4-(2-hydroxyethyl)-2-piperazinone, N-(2-Hydroxyethyl)piperazin-3-one[5]

  • Molecular Formula : C₆H₁₂N₂O₂[1][2]

  • InChI Key : DPUICVIJDAOKBK-UHFFFAOYSA-N[3]

  • SMILES : C1CN(CC(=O)N1)CCO[6]

Tabulated Physicochemical Data

The following table summarizes key experimental and computed properties, providing researchers with essential data for experimental design.

PropertyValueSource(s)
Molecular Weight 144.17 g/mol [1][2][3]
Appearance White to off-white solid[5]
Melting Point 59.5-60 °C[2]
Boiling Point 195-220 °C (at 8 Torr)374.8 °C (at 760 mmHg)[1][2]
Density (Predicted) 1.152 ± 0.06 g/cm³[2]
Solubility Soluble in water.[5] Slightly soluble in Chloroform, Methanol.[5]
LogP (Predicted) -1.3[6]
Topological Polar Surface Area 52.6 Ų[6]
Hydrogen Bond Donors 2[1][6]
Hydrogen Bond Acceptors 3[1][6]
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis and Characterization

While multiple synthetic routes can be conceptualized, a highly plausible and efficient method for preparing this compound involves a two-step process starting from N-(2-hydroxyethyl)ethylenediamine. This approach is predicated on the common strategy for synthesizing piperazinone rings.

Proposed Synthetic Pathway

The synthesis proceeds via N-acylation followed by an intramolecular cyclization.

  • N-Acylation : N-(2-hydroxyethyl)ethylenediamine is reacted with chloroacetyl chloride. The more nucleophilic primary amine of the diamine selectively attacks the acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Intramolecular Cyclization : The resulting chloroacetamide intermediate undergoes a base-mediated intramolecular nucleophilic substitution. The secondary amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered piperazinone ring.

Synthesis_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization Reactant1 N-(2-hydroxyethyl)ethylenediamine Intermediate Intermediate: 2-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide Reactant1->Intermediate Reactant2 Chloroacetyl Chloride Reactant2->Intermediate Base1 Triethylamine (Et3N) Base1->Intermediate Solvent: Acetone, rt Base2 Potassium Carbonate (K2CO3) Product Product: This compound Base2->Product Solvent: DMF, 80°C Intermediate->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful isolation of the intermediate and its conversion to the final product with confirmatory spectral data validates the procedure.

Objective: To synthesize this compound.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

Step 1: Synthesis of 2-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide (Intermediate)

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous acetone dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent side reactions like di-acylation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • In a round-bottom flask, dissolve the crude intermediate from Step 1 in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq). Causality Note: K₂CO₃ acts as the base to deprotonate the secondary amine, facilitating the intramolecular nucleophilic attack to form the ring.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC for the disappearance of the intermediate.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF solvent under high vacuum.

  • Purify the resulting crude oil/solid by column chromatography on silica gel (using a gradient of Dichloromethane/Methanol) or by recrystallization from a suitable solvent (e.g., acetone) to afford the pure product.

Protocol: Purity and Structural Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include triplets for the -CH₂-CH₂-OH group, and singlets or multiplets for the three distinct methylene groups within the piperazinone ring. The NH proton of the amide may appear as a broad singlet.

    • ¹³C NMR: A typical spectrum would show six distinct carbon signals: one carbonyl carbon (~170 ppm), and five aliphatic carbons corresponding to the five CH₂ groups in the structure.

  • Infrared (IR) Spectroscopy:

    • Acquire a spectrum using KBr pellet or ATR. Key expected peaks include a broad O-H stretch (~3400 cm⁻¹), an N-H stretch (~3200 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O amide stretch (~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Use ESI+ mode. The expected molecular ion peak [M+H]⁺ would be at m/z 145.09.

Applications in Research and Development

The utility of this compound stems from its trifunctional nature, presenting multiple reaction sites for building more complex molecules.

  • Pharmaceutical Intermediate: It serves as a valuable scaffold in medicinal chemistry. The piperazine moiety is a well-known "privileged scaffold" that often imparts favorable pharmacokinetic properties like improved aqueous solubility and oral bioavailability.[7] The compound is a building block for potential neurological and antimicrobial agents.[3]

  • Scaffold for Derivatization:

    • The secondary amide (N1) can be alkylated or acylated after deprotonation.

    • The tertiary amine (N4) is nucleophilic and can be involved in forming quaternary ammonium salts.

    • The primary hydroxyl group can be easily converted into other functional groups (e.g., halides, esters, ethers) or used as a point of attachment to polymers or other scaffolds.

  • Polymer Chemistry: The hydroxyethyl group allows it to be used as a monomer or functionalizing agent in the preparation of water-soluble polymers.[3]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. Information is derived from available Safety Data Sheets (SDS).

Hazard Identification
  • GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Recommended Handling and Storage Protocol

Safety_Workflow Start Handling Protocol Start PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE Ventilation Work in a well-ventilated area or chemical fume hood. PPE->Ventilation Handling Avoid breathing dust/vapors. Avoid contact with skin and eyes. Ventilation->Handling Storage Store in a tightly sealed container in a dry, cool (2-8°C) place. Handling->Storage Spill In case of spill, contain and clean up with absorbent material. Handling->Spill If Spill Occurs End Protocol Complete Storage->End Spill->End

Caption: Logical workflow for safe handling and storage of the compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Inhalation: Move person to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Wash out mouth with water. Consult a physician.

  • Storage: Keep container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate with significant potential, particularly in drug discovery and materials science. Its well-defined physicochemical properties and versatile functional groups allow for predictable reactivity and incorporation into larger, more complex molecular architectures. By following robust synthetic and safety protocols as outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • 2-Piperazinone, 4-(2-hydroxyethyl)-. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

physical and chemical properties of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Hydroxyethyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a piperazinone core functionalized with a hydroxyethyl group. This unique combination of a cyclic amide (lactam), a secondary amine, and a primary alcohol makes it a versatile building block in medicinal chemistry and organic synthesis. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and to serve as a scaffold for interacting with biological targets.[1][2][3] This guide provides a comprehensive overview of the core , offering insights into its behavior, characterization, and potential applications.

Part 1: Core Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all further research. This section details the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound[4]

  • CAS Number: 23936-04-1[4][5][6][7][8][9][10]

  • Molecular Formula: C₆H₁₂N₂O₂[4][5][6][8][9]

  • Synonyms: 4-(2-hydroxyethyl)-2-piperazinone, 2-Piperazinone, 4-(2-hydroxyethyl)-[6][9]

Molecular Weight and Composition

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry.

  • Average Molecular Weight: 144.17 g/mol [4][5][6][7]

  • Monoisotopic Mass: 144.089877630 Da[4]

Structural Representation

The arrangement of atoms and functional groups dictates the molecule's reactivity and steric profile.

Caption: 2D Structure of this compound

Part 2: Physicochemical Properties

The physical properties of a compound determine its handling, storage, and appropriate solvent systems for reactions and analysis.

Physical State and Appearance

This compound is typically supplied as a solid.

  • Form: Solid[5]

  • Color: Off-White to Pale Yellow[5][6]

Quantitative Physical Data

The following table summarizes key quantitative physical properties. These values are crucial for predicting the compound's behavior under various experimental conditions.

PropertyValueSource(s)
Melting Point 59.5-60 °C[5][6]
Boiling Point 195-220 °C (at 8 Torr)[5][6]
Density (Predicted) 1.152 ± 0.06 g/cm³[5][6]
pKa (Predicted) 14.55 ± 0.10[5]
XLogP3-AA (Predicted) -1.3[4]

Note on pKa: The predicted pKa likely refers to the hydroxyl proton. The secondary amine in the piperazine ring would have a distinct, lower pKa, making it basic under physiological conditions. For comparison, the pKa of the conjugate acid of 1-(2-hydroxyethyl)piperazine has been experimentally determined.[11]

Solubility Profile

Solubility is a critical factor for formulation, reaction setup, and purification.

  • Water: Soluble[9]

  • Methanol: Slightly Soluble[5][6]

  • Chloroform: Slightly Soluble[5][6]

The presence of the hydroxyl group and the polar lactam and amine functionalities contribute to its solubility in polar solvents like water.[9]

Part 3: Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional groups: a secondary amine, a lactam (cyclic amide), and a primary alcohol.

Reactivity of Functional Groups
  • Secondary Amine: The nitrogen at position 1 is nucleophilic and basic. It can participate in reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents.

  • Primary Alcohol: The terminal hydroxyl group is a versatile handle for further chemical modification.[9] It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions.

  • Lactam: The amide bond within the piperazinone ring is generally stable but can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures.

This multi-functionality makes the molecule an attractive intermediate for building more complex molecular architectures.[9][12]

Stability and Degradation

Under standard laboratory conditions, this compound is a stable compound. However, like other amine-containing molecules, it is susceptible to degradation under harsh conditions.

  • Thermal Degradation: Piperazine and its derivatives can undergo thermal degradation at elevated temperatures (e.g., above 135-175°C for piperazine itself), which may involve ring-opening or substitution reactions.[13]

  • Oxidative Degradation: The presence of oxygen, especially in the presence of metal catalysts like copper, can accelerate the degradation of piperazine-based compounds.[13] Ethylenediamines, which share structural similarities, are known to degrade into piperazinones, highlighting the stability of this core structure.[14]

For long-term storage, it is recommended to keep the compound in a dry, cool, and well-ventilated place.[5][15]

Part 4: Experimental Characterization

The definitive characterization of a chemical compound relies on a systematic workflow of analytical techniques.

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel or synthesized compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physical Properties synthesis Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr mp Melting Point (DSC) purification->mp ms Mass Spectrometry (MS) nmr->ms ir IR Spectroscopy ms->ir solubility Solubility Assessment mp->solubility pka pKa Determination solubility->pka

Caption: Experimental workflow for compound characterization.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

Causality: This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The sharp endothermic peak corresponding to the phase transition from solid to liquid provides a precise melting point.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 100°C).

    • Use an inert nitrogen purge gas to prevent oxidative degradation.

  • Data Analysis: Identify the onset temperature of the endothermic melting peak on the resulting thermogram. This value is recorded as the melting point.

Protocol: Aqueous Solubility Assessment

This protocol provides a standardized method for determining the solubility of a compound in an aqueous buffer.

Causality: The equilibrium solubility is determined by adding excess solid to a solvent and allowing it to reach equilibrium. Quantifying the concentration of the dissolved compound in the supernatant provides the solubility value.

Methodology:

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with the buffer solution as needed and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mM.

Part 5: Applications in Research and Development

The structural motifs within this compound make it a valuable tool for drug discovery and other industrial applications.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] this compound serves as a key intermediate, providing a pre-built heterocyclic core that can be elaborated into more complex target molecules.[9][12] Its dual functionality allows for sequential or orthogonal chemical modifications, facilitating the construction of diverse chemical libraries for screening and lead optimization.[16]

Role as a Chemical Building Block

Beyond pharmaceuticals, its structure is useful in materials science. For example, related hydroxyethyl-functionalized piperazines are used as precursors for surfactants and as catalysts in the production of polyurethanes.[16] The combination of the amine and alcohol groups allows it to be incorporated into polymer backbones or used to modify polymer properties.

Part 6: Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[15][17][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] The recommended storage temperature is often cited as room temperature or refrigerated (2-8°C).[5][6]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

  • 2-Piperazinone, 4-(2-hydroxyethyl)- - Substance Details - SRS | US EPA. [Link]

  • 4-(2-Hydroxyethyl)-piperazin-2-one - CAS 23936-04-1 - 5G - Tyger Scientific. [Link]

  • 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem. [Link]

  • 4-(2-Hydroxyethyl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid - Carl ROTH. [Link]

  • 1-(2-Hydroxyethyl)piperazin-2-one | C6H12N2O2 | CID 13243866 - PubChem. [Link]

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid - Carl ROTH. [Link]

  • This compound - MySkinRecipes. [Link]

  • 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | CID 23831 - PubChem. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - University of Texas at Austin. [Link]

  • sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate - NIST WebBook. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed. [Link]

  • The Chemical Significance of 1-(2-Hydroxyethyl)piperazine: Synthesis and Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hydroxyethylpiperazine - Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture - ACS Publications. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. [Link]

Sources

An In-depth Technical Guide to 4-(2-Hydroxyethyl)piperazin-2-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular properties, synthesis, analysis, and applications of 4-(2-Hydroxyethyl)piperazin-2-one. This heterocyclic compound, distinguished by its piperazinone core functionalized with a hydroxyethyl group, is a versatile building block in medicinal chemistry, offering a unique combination of structural features for crafting complex pharmaceutical agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a distinct chemical entity whose utility is grounded in its fundamental molecular structure and resulting properties. A clear understanding of these attributes is paramount for its effective application in synthetic chemistry.

The molecule incorporates a six-membered piperazinone ring, an amide functional group, a secondary amine, and a primary alcohol. This arrangement provides multiple reactive sites, polarity, and hydrogen bonding capabilities, which are crucial for its role as a synthetic intermediate and for influencing the pharmacokinetic properties of the final active pharmaceutical ingredients (APIs).

Table 1: Key Molecular and Physical Properties

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₂[1][2][3][4]
Molecular Weight 144.17 g/mol [1][2][4]
CAS Number 23936-04-1[1][3][4][5]
IUPAC Name This compound[4]
Synonyms 4-(2-hydroxyethyl)-2-piperazinone, N-(2-Hydroxyethyl)piperazin-3-one[3]
Appearance White to off-white solid[3]
Solubility Soluble in water and various organic solvents[3]

The presence of both hydrogen bond donors (the hydroxyl group and the amide N-H) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen) makes this molecule relatively polar. This polarity influences its solubility and its potential to interact with biological targets.

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and field-proven approach involves a two-step sequence: N-acylation followed by intramolecular cyclization. This pathway is selected for its reliability and the common availability of the starting materials.

Causality of Experimental Design: The chosen synthetic route leverages the differential reactivity of the amine groups on the starting material, N-(2-hydroxyethyl)ethylenediamine. The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine, allowing for a selective initial reaction with chloroacetyl chloride. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the remaining secondary amine, turning it into a potent nucleophile that attacks the electrophilic carbon bearing the chlorine atom, forming the stable six-membered ring.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A N-(2-hydroxyethyl)ethylenediamine C Intermediate: N-(2-Chloroacetyl)-N'-(2-hydroxyethyl)ethylenediamine A->C Et3N, Acetone, RT B Chloroacetyl Chloride B->C D Intermediate E This compound D->E Base (e.g., K2CO3), Heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Chloroacetyl chloride[6][7][8]

  • Triethylamine (Et₃N)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Step 1: Synthesis of N-(2-Chloroacetyl)-N'-(2-hydroxyethyl)ethylenediamine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous acetone dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the crude intermediate from Step 1 in DMF.

  • Add potassium carbonate (2.0 eq) to the solution. K₂CO₃ serves as the base to facilitate the ring-closing nucleophilic substitution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure (high vacuum).

  • Purify the resulting residue by column chromatography on silica gel (using a gradient of methanol in dichloromethane or ethyl acetate) to afford this compound as a solid.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The piperazine and piperazinone moieties are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and provide key binding interactions. This compound serves as a valuable building block for introducing a hydrophilic and structurally important side chain.

A prominent example highlighting the utility of the related 4-(2-hydroxyethyl)piperazine core is in the development of Dasatinib (BMS-354825) , a potent oral dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

In the structure of Dasatinib, the 4-(2-hydroxyethyl)piperazine moiety is crucial. The hydroxyethyl group enhances aqueous solubility, a critical factor for oral bioavailability. Furthermore, the piperazine ring acts as a linker, correctly positioning the pharmacophore to interact with the kinase's active site. The nitrogen atoms can be protonated at physiological pH, contributing to favorable interactions and overall pharmacokinetic profile. While Dasatinib itself contains a piperazine ring rather than a piperazin-2-one, the synthetic utility and property-modulating principles of the hydroxyethylpiperazine scaffold are directly transferable and demonstrate its high value in the design of sophisticated therapeutic agents.[2][9][10][11]

G cluster_0 Core Scaffold cluster_1 Key Contributions to API A This compound B Enhanced Aqueous Solubility A->B via Hydroxyl Group C Improved Pharmacokinetics (ADME) A->C via Piperazinone Core D Vector for Target Engagement A->D as a Linker

Caption: Role of the scaffold in drug design.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization. The methods described are based on established analytical procedures for related heterocyclic compounds.[12]

Table 2: Standard Analytical Methods

TechniquePurposeExpected Results / Parameters
¹H NMR Structural ElucidationProtons on the ethyl group, distinct signals for the piperazinone ring protons. Chemical shifts and coupling constants confirm the connectivity.
¹³C NMR Structural ConfirmationSignals corresponding to the carbonyl carbon (~170 ppm), carbons of the hydroxyethyl group, and the four distinct carbons of the piperazinone ring.
LC-MS Purity Assessment & Mass VerificationA primary peak corresponding to the [M+H]⁺ ion (m/z 145.09). Purity is determined by the peak area percentage.
HPLC Quantitative Purity AnalysisA reverse-phase HPLC method using a C18 column with a mobile phase of water and acetonitrile (containing a modifier like formic acid for MS compatibility) allows for accurate purity determination.[13]
FT-IR Functional Group IdentificationCharacteristic absorption bands for O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), and C-N stretch.
Self-Validating Protocol: HPLC Purity Analysis

Rationale: A gradient reverse-phase HPLC method is chosen for its ability to separate the polar parent compound from less polar synthetic intermediates and impurities. UV detection is suitable due to the presence of the amide chromophore.

Instrumentation & Conditions:

  • HPLC System: Shimadzu LC-10AS or equivalent with UV-vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

This method is self-validating through the inclusion of system suitability tests (e.g., peak symmetry, theoretical plates) and the use of a reference standard for retention time and peak area comparison.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, safe handling practices can be inferred from data on structurally related compounds such as N-(2-Hydroxyethyl)piperazine and HEPES buffer.[14][15][16] All laboratory work must be preceded by a thorough risk assessment.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15][16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[16][17]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

    • Ingestion: Rinse mouth with water and seek medical advice.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • This compound . MySkinRecipes. [Link]

  • Lombardo, L. J., et al. Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays . Journal of Medicinal Chemistry. Supporting Information. [Link]

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid . Carl ROTH. [Link]

  • Safety Data Sheet: HEPES ≥99,5 %, BioScience-Grade . Carl ROTH. [Link]

  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight . ResearchGate. [Link]

  • Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide . Angene Chemical. [Link]

  • N-(2-Hydroxyethyl)piperazine Uses . LookChem. [Link]

  • Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU . International Journal of ChemTech Research. [Link]

  • Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 2-Piperazinone, 4-(2-hydroxyethyl)- . PubChem, National Center for Biotechnology Information. [Link]

  • N-(2-Hydroxyethyl) Piperazine Applications . Mallak Specialties Pvt Ltd. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

An In-depth Technical Guide to 4-(2-Hydroxyethyl)piperazin-2-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-(2-Hydroxyethyl)piperazin-2-one, a versatile heterocyclic building block with significant applications in pharmaceutical research and development. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role as an intermediate in the creation of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine moiety is a recurring motif in a multitude of clinically successful drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] The derivatization of the piperazine ring allows for the fine-tuning of a molecule's biological activity. The piperazin-2-one scaffold, a lactam derivative of piperazine, offers a unique combination of a secondary amine, a lactam function, and a modifiable side chain, making it a valuable starting point for the synthesis of complex molecular architectures. This compound, in particular, incorporates a reactive hydroxyl group, further expanding its synthetic utility. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analogues of antipsychotic drugs like aripiprazole.[2][3]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for its proper handling and storage.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 23936-04-1N/A
Molecular Formula C₆H₁₂N₂O₂N/A
Molecular Weight 144.17 g/mol N/A
Appearance White to off-white solid
Melting Point 59.5-60 °CN/A
Boiling Point 195-220 °C (at 8 Torr)N/A
Solubility Soluble in water and various organic solvents

Synthesis of this compound: A Proposed Pathway

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. The following proposed pathway involves a two-step process starting from readily available precursors.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Lactamization) A N-(2-Hydroxyethyl)ethylenediamine C Intermediate Amine A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Ethyl bromoacetate B->C D Intermediate Amine E This compound D->E Heat (e.g., Reflux in Toluene) Aripiprazole_Analogue_Synthesis cluster_0 Starting Materials cluster_1 N-Alkylation Reaction A This compound C Aripiprazole Analogue A->C Base (e.g., Na2CO3) Solvent (e.g., DMF) B 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one B->C

Sources

A Methodological Guide to Characterizing the Aqueous Solubility Profile of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

A comprehensive understanding of a compound's aqueous solubility is a non-negotiable prerequisite for its successful application in research and development, particularly in the pharmaceutical and life sciences sectors. Poor solubility can impede biological assays, complicate formulation, and ultimately lead to the failure of promising candidates. This technical guide presents a structured, multi-faceted approach to thoroughly characterizing the aqueous solubility profile of 4-(2-Hydroxyethyl)piperazin-2-one (henceforth HEP-2-one). We detail the underlying principles and provide field-proven, step-by-step protocols for determining its kinetic and thermodynamic solubility, with a crucial focus on establishing a definitive pH-solubility profile. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework to generate robust and reliable solubility data, ensuring data integrity and informed decision-making throughout the development lifecycle.

Introduction: The Critical Role of Solubility

This compound (CAS: 23936-04-1) is a heterocyclic compound featuring a piperazinone core functionalized with a hydroxyethyl group.[1] Its structure, incorporating hydrogen bond donors (hydroxyl, amide N-H) and acceptors (hydroxyl oxygen, amide carbonyl, tertiary amine), suggests a degree of aqueous solubility.[1][2] However, a qualitative assumption is insufficient for scientific applications. Quantitative solubility data is paramount as it directly influences:

  • Bioassay Performance: Inconsistent results in biological screening can often be traced back to poor compound solubility, leading to underestimated potency or misleading structure-activity relationships.[3]

  • Formulation Development: Creating stable, bioavailable formulations for in vivo studies is impossible without precise knowledge of a compound's solubility characteristics across a physiological pH range.[4][5]

  • Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a given solvent system dictates reaction rates and efficiency.

This guide will distinguish between two critical types of solubility: kinetic and thermodynamic . Kinetic solubility is often used for rapid assessment in early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[3][4]

Physicochemical Foundations of HEP-2-one Solubility

The solubility of HEP-2-one is governed by its molecular structure. Key functional groups dictate its interaction with water and its response to changes in pH.

  • Polar Groups: The hydroxyl (-OH), amide (-C(=O)NH-), and piperazine nitrogens are all polar, capable of forming hydrogen bonds with water, which is the primary driver of its aqueous solubility.[1]

  • Ionization: The piperazine ring contains two nitrogen atoms. While one is part of an amide and is non-basic, the other is a tertiary amine. This amine is basic and can be protonated in acidic conditions. The pKa of this amine is therefore the single most important parameter for predicting its pH-dependent solubility. While the specific pKa for HEP-2-one is not widely published, related compounds like 1-(2-hydroxyethyl)piperazine have two pKa values, and piperazine itself has pKa values of approximately 5.35 and 9.73.[6][7][8] The protonation of the tertiary amine will drastically increase the molecule's affinity for water, thereby increasing its solubility.

The relationship between pH, pKa, and the solubility (S) of a basic compound like HEP-2-one can be described by a derivative of the Henderson-Hasselbalch equation.[9][10][11]

S_total = S_0 * (1 + 10^(pKa - pH))

Where S₀ is the intrinsic solubility of the un-ionized form. This equation underscores the necessity of determining not just a single solubility value, but a complete profile across a range of pH values.[10][12]

Experimental Methodologies for Solubility Determination

A robust solubility assessment involves multiple orthogonal methods. We present protocols for the gold-standard thermodynamic method and a high-throughput kinetic screening method.

Thermodynamic Solubility: The Shake-Flask (OECD 105) Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true representation of solubility.[13][15]

Protocol: Shake-Flask Solubility Determination

  • Preparation of Media: Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0). Ensure buffers have sufficient capacity to resist pH changes upon compound addition.

  • Compound Addition: Add an excess amount of solid HEP-2-one to a series of glass vials, each containing a known volume of a specific pH buffer. A visual excess of solid material must remain to ensure equilibrium is established with the solid phase.[13]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][13] Periodically check samples (e.g., at 24h and 48h) to confirm the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3]

  • Quantification: Analyze the concentration of HEP-2-one in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16]

  • Data Analysis: Prepare a calibration curve using stock solutions of known concentrations. Use this curve to determine the concentration of the saturated solutions, which represents the thermodynamic solubility at that specific pH and temperature.

Workflow: Thermodynamic Solubility (Shake-Flask Method)

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep_media Prepare pH Buffers add_solid Add Excess Solid HEP-2-one prep_media->add_solid Step 1 agitate Agitate at Const. Temp (24-72 hours) add_solid->agitate Step 2 centrifuge Centrifuge agitate->centrifuge Step 3 filter Filter Supernatant (0.22 µm) centrifuge->filter Step 4 hplc Analyze by HPLC-UV filter->hplc Step 5 calc Calculate Solubility vs. Calibration Curve hplc->calc Step 6 G cluster_structure Dominant Species cluster_graph pH vs. Solubility Profile ionized Ionized Form (Protonated) Higher Solubility graph_node ionized->graph_node Low pH Region neutral Neutral Form (Un-ionized) Lower 'Intrinsic' Solubility neutral->graph_node High pH Region

Sources

An In-depth Technical Guide to the Protonation States of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Protonation States in Medicinal Chemistry

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its pharmacokinetic and pharmacodynamic behavior. Among these, the protonation state, dictated by the pKa values of ionizable groups, governs a molecule's solubility, permeability, target binding, and metabolic stability. For N-heterocyclic compounds like 4-(2-Hydroxyethyl)piperazin-2-one, a versatile building block in medicinal chemistry, a thorough understanding of its protonation states across physiological pH ranges is not merely academic—it is a cornerstone of rational drug design.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the theoretical underpinnings, experimental determination, and computational prediction of the protonation states of this compound.

Molecular Structure and Putative Ionization Centers

This compound possesses a piperazin-2-one core, which is a six-membered ring containing two nitrogen atoms and a carbonyl group (a lactam). The nitrogen at position 4 is substituted with a 2-hydroxyethyl group. This structure presents three potential sites for protonation/deprotonation: the two nitrogen atoms of the piperazine ring and the hydroxyl group.

  • N1 (Amide Nitrogen): The nitrogen atom adjacent to the carbonyl group (N1) is part of an amide linkage. The lone pair of electrons on this nitrogen is delocalized through resonance with the carbonyl group, significantly reducing its basicity.[2][3][4][5] In fact, amides are generally considered non-basic in aqueous solutions.[2][3][4][5]

  • N4 (Tertiary Amine Nitrogen): The nitrogen atom at position 4 is a tertiary amine, substituted with a 2-hydroxyethyl group. Tertiary amines are typically basic, with the lone pair of electrons on the nitrogen readily available to accept a proton.[2]

  • Hydroxyl Group (-OH): The terminal hydroxyl group on the ethyl substituent is weakly acidic and will only deprotonate at a very high pH. A predicted pKa for this group is around 14.55.[6]

Therefore, for practical purposes within a biological pH range, the most relevant ionization center is the tertiary amine nitrogen at the N4 position. The protonation of the amide nitrogen (N1) is highly unlikely under physiological conditions.

The Influence of Substituents on Piperazine Basicity: An Estimation of pKa

Unsubstituted piperazine is a diprotic base with two distinct pKa values for its conjugate acids, typically around 9.73 and 5.35 at 25°C.[7]

Effect of the N-Alkyl Group: The 2-hydroxyethyl group at N4 is an N-alkyl substituent. N-alkylation of piperazines generally leads to a slight decrease in the basicity of the substituted nitrogen compared to the parent piperazine.[8] For instance, the pKa of 1-(2-hydroxyethyl)piperazine is slightly lower than that of piperazine.[8]

Effect of the Carbonyl Group (Lactam): The carbonyl group at the 2-position is an electron-withdrawing group. This group significantly reduces the basicity of the adjacent amide nitrogen (N1) through resonance.[3][4] It also exerts an electron-withdrawing inductive effect on the distal N4 nitrogen, thereby decreasing its basicity. Studies on piperazine derivatives have shown that the presence of an amide bond on the piperazine ring can lower the pKa of the other nitrogen by approximately one pKa unit compared to a simple N-alkylated piperazine.[1]

Estimated pKa of N4: Considering the pKa of N-alkylated piperazines is around 8-9, and the electron-withdrawing effect of the lactam functionality, it is reasonable to estimate the pKa of the N4 nitrogen in this compound to be in the range of 7.0 - 8.0 .

The protonation equilibrium of this compound is depicted below:

G Neutral <<table><tr><tdborder='0'><fontpoint-size='12'><b>Neutral Formb>font>td>tr><tr><tdborder='0'>4-(2-Hydroxyethyl)piperazin-2-onetd>tr>table>> Protonated <<table><tr><tdborder='0'><fontpoint-size='12'><b>Protonated Formb>font>td>tr><tr><tdborder='0'>4-(2-Hydroxyethyl)piperazin-2-on-4-iumtd>tr>table>> Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Protonation equilibrium of this compound at the N4 position.

Experimental Determination of pKa

To obtain precise pKa values, experimental determination is essential. The two most common and reliable methods for determining the pKa of N-heterocyclic compounds are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[9] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[9]

Experimental Protocol: Potentiometric Titration of this compound

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).

    • Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).

    • Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain constant ionic strength.[10][11]

    • Accurately weigh approximately 40 µmoles (around 5.8 mg) of this compound and dissolve it in a known volume (e.g., 20 mL) of deionized water containing 0.15 M KCl.[12] The final concentration of the analyte should be around 2 mM.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[10][13]

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[10][11]

    • Acidify the solution to approximately pH 2 with the 0.1 M HCl solution.

    • Begin the titration by adding small, precise increments (e.g., 0.05 mL) of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. For a diprotic base titrated with a strong acid, the two pKa values can be determined from the two half-equivalence points.[9] However, in this case, only the protonation of the N4 amine is expected to be observed in this pH range.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis P1 Prepare Standard Solutions (HCl, NaOH, KCl) P2 Prepare Analyte Solution (2 mM in 0.15 M KCl) P1->P2 T1 Calibrate pH Meter T2 Acidify Analyte Solution (pH 2) T1->T2 T3 Titrate with NaOH T2->T3 T4 Record pH vs. Volume T3->T4 A1 Plot Titration Curve (pH vs. Volume) A2 Determine Half-Equivalence Point A1->A2 A3 pKa = pH at half-equivalence A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

1H NMR Spectroscopy

¹H NMR spectroscopy is another powerful technique for pKa determination, particularly useful for compounds that are sparingly soluble or available in small quantities.[13][14] The method relies on the change in the chemical shift of protons adjacent to the ionizing center as a function of pH.[14]

Experimental Protocol: ¹H NMR Titration of this compound

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 12).

    • Dissolve a small amount of this compound in each buffer solution prepared in D₂O to a final concentration of approximately 1-5 mM. An internal standard (e.g., DSS or TSP) should be included for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Identify the protons whose chemical shifts are most sensitive to the protonation of the N4 nitrogen. These will likely be the protons on the carbons adjacent to N4 (the methylene groups of the piperazine ring and the ethyl substituent).

    • Plot the chemical shift (δ) of a chosen proton against the pH of the solution.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[14]

    • The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis P1 Prepare Buffer Solutions in D₂O (Range of pH values) P2 Dissolve Analyte in each Buffer P1->P2 N1 Acquire ¹H NMR Spectrum for each sample P2->N1 A1 Identify pH-sensitive Protons N1->A1 A2 Plot Chemical Shift vs. pH A1->A2 A3 Fit to Sigmoidal Curve A2->A3 A4 pKa = Inflection Point A3->A4

Caption: Workflow for pKa determination by ¹H NMR spectroscopy.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[15] These methods can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Methodology:

Computational pKa prediction typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[16] This is often done using a thermodynamic cycle that separates the process into gas-phase and solvation energies.

  • Gas-Phase Calculations: The geometries of the protonated and deprotonated forms of the molecule are optimized, and their energies are calculated using quantum mechanical methods such as Density Functional Theory (DFT).[16]

  • Solvation Energy Calculations: The energy required to transfer the protonated and deprotonated species from the gas phase to the solvent (usually water) is calculated using a solvation model, such as the Polarizable Continuum Model (PCM).[16]

  • pKa Calculation: The pKa is then calculated from the Gibbs free energy of the reaction in solution.

Several software packages, such as MarvinSketch and Epik, offer user-friendly interfaces for pKa prediction.[14]

Expected Computational Results:

A computational prediction for this compound would likely yield a pKa value for the N4 nitrogen in the estimated range of 7.0 to 8.0. The amide nitrogen (N1) would be predicted to be non-basic.

Implications for Drug Development

The protonation state of this compound and its derivatives has significant implications for their use in drug development:

  • Solubility: The protonated form of the molecule will be a cation and is expected to have significantly higher aqueous solubility than the neutral form. At a pH below its pKa, the compound will be predominantly in its more soluble, protonated state.

  • Permeability: The neutral form is generally more lipophilic and therefore more likely to passively diffuse across biological membranes. The ratio of charged to uncharged species at a given pH will influence the overall permeability.

  • Target Binding: If the N4 nitrogen is involved in a hydrogen bond or an ionic interaction with the biological target, the protonation state will be critical for binding affinity.

  • Metabolic Stability: The charge state of a molecule can influence its interaction with metabolic enzymes.

Conclusion

A comprehensive understanding of the protonation states of this compound is crucial for its effective application in drug discovery and development. While experimental determination remains the gold standard for obtaining accurate pKa values, a combination of theoretical knowledge, estimation based on analogous structures, and computational prediction provides a powerful framework for guiding molecular design. The methodologies outlined in this guide offer a robust approach for researchers to characterize the acid-base properties of this important heterocyclic scaffold and its derivatives, ultimately enabling the development of safer and more efficacious therapeutics.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wallace, M., Adams, D. J., & Iggo, J. A. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 4160–4166. [Link]

  • Di Micco, S., Degl'Innocenti, A., Granchi, C., Minutolo, F., & Tuccinardi, T. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968–21977. [Link]

  • Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. [Link]

  • Işık, M., & Frisch, M. J. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 85(4). [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663–675. [Link]

  • Bezençon, J., Wittwer, M. B., Cutting, B., Smieško, M., Wagner, B., Kansy, M., & Ernst, B. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 147–155. [Link]

  • Yapar, E. A., & Inal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-51. [Link]

  • LibreTexts. (2023). 4: Titration of a Diprotic Acid. Retrieved from [Link]

  • Alluri, V. S. P. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–79. [Link]

  • Di Micco, S., Degl'Innocenti, A., Granchi, C., Minutolo, F., & Tuccinardi, T. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. [Link]

  • Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(11), 3192. [Link]

  • Frau, J., & Galmés, B. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 18(22), 11202–11212. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • Kumar, A., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 23(15), 4442-4447. [Link]

  • LibreTexts. (2022, July 18). 7.5: Acid-base properties of nitrogen-containing functional groups. [Link]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. Retrieved from [Link]

Sources

Spectral Analysis of 4-(2-Hydroxyethyl)piperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Hydroxyethyl)piperazin-2-one, with the CAS Number 23936-04-1, is a heterocyclic organic compound featuring a piperazinone core substituted with a hydroxyethyl group.[1][2][3] Its molecular formula is C₆H₁₂N₂O₂, and it has a molecular weight of 144.17 g/mol .[1][2] This molecule is of interest to researchers in medicinal chemistry and drug development as a versatile building block, incorporating a secondary amine, a lactam (cyclic amide), and a primary alcohol. These functional groups offer multiple points for chemical modification, making it a valuable scaffold in the synthesis of more complex molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C NMR Spectroscopy: A Predicted Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in the public domain, the following ¹H and ¹³C NMR data are predicted using online computational tools and an understanding of chemical shift principles.[4][5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Protons (Atom Number)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H attached to O9~2.5 - 3.5broad singlet1H
H attached to N3~6.0 - 7.0broad singlet1H
H₂ at C8~3.7triplet2H
H₂ at C7~2.7triplet2H
H₂ at C5~2.8triplet2H
H₂ at C4~3.4triplet2H
H₂ at C1~3.2singlet2H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Hydroxyl and Amide Protons (O9-H, N3-H): The hydroxyl and amide protons are expected to appear as broad singlets, and their chemical shifts can vary depending on concentration, temperature, and solvent due to hydrogen bonding. The amide proton is typically more deshielded than the alcohol proton.

  • Hydroxyethyl Group (C8-H₂, C7-H₂): The methylene group attached to the oxygen (C8-H₂) is deshielded by the electronegative oxygen and is predicted to be a triplet around 3.7 ppm. The adjacent methylene group (C7-H₂) would also be a triplet around 2.7 ppm, coupled to the C8 protons.

  • Piperazinone Ring Protons (C5-H₂, C4-H₂, C1-H₂): The protons on the piperazinone ring are in distinct chemical environments. The protons at C4, being adjacent to the amide nitrogen, are expected to be downfield around 3.4 ppm. The protons at C5, adjacent to the tertiary amine, are predicted around 2.8 ppm. The protons at C1, situated between the tertiary amine and the carbonyl group, are expected to be a singlet around 3.2 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show a signal for each of the six unique carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)~170
C8 (-CH₂-OH)~60
C7 (-N-CH₂-)~58
C4 (-N-CH₂-)~45
C5 (-N-CH₂-)~50
C1 (-N-CH₂-C=O)~55

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 170 ppm.

  • Hydroxyethyl Group Carbons (C8, C7): The carbon attached to the hydroxyl group (C8) is predicted to be around 60 ppm. The adjacent carbon (C7) will be slightly upfield at approximately 58 ppm.

  • Piperazinone Ring Carbons (C4, C5, C1): The carbons of the piperazinone ring will resonate in the 45-55 ppm region. The carbon adjacent to the amide nitrogen (C4) is expected around 45 ppm. The C5 carbon, next to the tertiary amine, is predicted around 50 ppm. The C1 carbon, between the tertiary amine and the carbonyl, is expected around 55 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following procedure is recommended:[6]

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[6] The choice of solvent is critical as it must completely dissolve the sample without its residual peaks obscuring important signals.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[6]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample into the NMR probe.

    • Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[7]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.[7]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.

    • Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance the signal. Set appropriate parameters such as the number of scans, spectral width, and relaxation delay.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-50 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim tune Tune and Match Probe shim->tune acquire Acquire Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Predicted Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol, amide, and amine functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3400 - 3200O-H (Alcohol)Stretch, H-bondedStrong, Broad
3350 - 3250N-H (Amide)StretchMedium
2950 - 2850C-H (Alkyl)StretchMedium-Strong
1690 - 1630C=O (Amide)StretchStrong
1650 - 1580N-H (Amide)BendMedium
1320 - 1000C-O (Alcohol)StretchStrong
1250 - 1020C-N (Amine/Amide)StretchMedium

Source: Based on standard IR absorption frequency tables.[8][9][10]

Interpretation of the Predicted IR Spectrum:

  • O-H and N-H Stretching Region: A prominent, broad absorption band is expected between 3400 and 3200 cm⁻¹ due to the O-H stretching of the hydrogen-bonded alcohol group. Overlapping with this or appearing as a shoulder would be the N-H stretching vibration of the secondary amide at around 3300 cm⁻¹.

  • C-H Stretching Region: Absorptions corresponding to the stretching of sp³ C-H bonds in the alkyl chains will appear in the 2950-2850 cm⁻¹ region.

  • Carbonyl Region: A very strong and sharp absorption band is predicted between 1690 and 1630 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide group (lactam). This is one of the most diagnostic peaks in the spectrum.

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex series of absorptions due to various bending and stretching vibrations, including the N-H bend of the amide, and the C-O and C-N stretching vibrations. These peaks are unique to the molecule's overall structure.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.[3]

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Acquire a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[3]

  • Sample Spectrum:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. The instrument will automatically perform a set number of scans and average them to produce the final spectrum.

  • Cleaning:

    • After the measurement, raise the press arm, and carefully clean the sample off the crystal using a soft cloth and an appropriate solvent.

Mass Spectrometry (MS): Predicted Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 144.17 g/mol ), the following key peaks are predicted in an electron ionization (EI) mass spectrum.

m/zProposed FragmentComments
144[M]⁺˙Molecular ion peak
113[M - CH₂OH]⁺Loss of the hydroxymethyl radical via alpha-cleavage
100[M - C₂H₄O]⁺˙McLafferty-type rearrangement with loss of ethylene oxide
86[C₄H₈N₂O]⁺Fragmentation of the hydroxyethyl side chain
57[C₃H₅N]⁺Cleavage of the piperazinone ring
43[C₂H₃O]⁺ or [C₂H₅N]⁺Common fragments from amides and amines

Interpretation of Predicted Fragmentation Patterns:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 144, corresponding to the intact molecule with one electron removed. Its intensity may vary.

  • Alpha-Cleavage: A common fragmentation pathway for alcohols and amines is alpha-cleavage, where a bond adjacent to the heteroatom is broken.[11][12] For the hydroxyethyl group, this could lead to the loss of a ·CH₂OH radical (mass 31), resulting in a fragment at m/z 113.

  • Loss of Water: Alcohols can readily lose a molecule of water (mass 18), which would result in a peak at m/z 126 ([M-18]⁺˙).[11]

  • Ring Fragmentation: The piperazinone ring can undergo various cleavages, leading to smaller charged fragments. The specific fragmentation will depend on which bonds are broken.

  • Base Peak: The most intense peak in the spectrum (the base peak) will correspond to the most stable carbocation formed during fragmentation. For this molecule, the fragment at m/z 113 is a likely candidate for a significant peak due to the stability of the resulting ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization method is crucial. Electron Ionization (EI) provides detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) are more likely to show the molecular ion.[13]

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be volatile and compatible with the chosen ionization source.

  • Instrumentation and Analysis:

    • The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).[14]

    • Ionization: In ESI, the solution is sprayed through a high-voltage capillary to form charged droplets, from which ions are desorbed. In EI, the sample is vaporized and bombarded with a high-energy electron beam.[15]

    • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.[13]

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

G cluster_prep Sample Preparation cluster_analysis Mass Analysis dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample (e.g., Direct Infusion) dissolve->introduce ionize Ionize Sample (e.g., ESI or EI) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. By combining theoretical predictions with established spectroscopic principles, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols serve as a practical resource for researchers seeking to obtain and interpret their own data for this and structurally related compounds. This approach underscores the power of spectroscopic prediction as a valuable tool in chemical research, particularly when experimental data is scarce.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Master Organic Chemistry. IR Absorption Table. [Link]

  • PubChem. 2-Piperazinone, 4-(2-hydroxyethyl)-. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acquiring an IR Spectrum. [Link]

  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • MySkinRecipes. This compound. [Link]

  • Scientist Live. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis. [Link]

  • ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

Sources

literature review of 4-(2-Hydroxyethyl)piperazin-2-one applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 4-(2-Hydroxyethyl)piperazin-2-one

Authored by a Senior Application Scientist

Foreword: The Unseen Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents. The piperazine ring is one such "privileged scaffold," valued for its unique physicochemical properties that enhance drug-like characteristics.[1][2] Within this family, the piperazin-2-one core offers a lactam structure that imparts rigidity and specific hydrogen bonding capabilities. This guide focuses on a particularly versatile derivative: This compound . Its structure, featuring a reactive secondary amine, a stable lactam, and a modifiable primary alcohol, makes it an invaluable building block for drug discovery and materials science. This document serves as a technical exploration of its properties, reactivity, and strategic applications, designed for the discerning researcher and drug development professional.

Molecular Profile and Strategic Value

This compound (CAS 23936-04-1) is more than a simple heterocyclic compound; it is a trifunctional synthon poised for complex molecular architecture.[3][4] Understanding its inherent properties is critical to leveraging its full potential.

Physicochemical Characteristics

The strategic value of this molecule is rooted in its balance of polarity and reactivity. The presence of the hydroxyethyl group enhances water solubility, a desirable trait for improving the pharmacokinetic profile of derivative compounds.[4]

PropertyValueSource
CAS Number 23936-04-1[5][6]
Molecular Formula C₆H₁₂N₂O₂[5]
Molecular Weight 144.17 g/mol [5]
Appearance White to off-white solid[4]
XLogP3-AA -1.3[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]

The negative XLogP3 value indicates a high degree of hydrophilicity, beneficial for aqueous solubility and bioavailability.[1][7] The molecule's two hydrogen bond donors (the N-H of the lactam and the O-H of the alcohol) and three acceptors (the two oxygen atoms and the tertiary amine nitrogen) provide multiple points for interaction with biological targets.[8]

The Triad of Reactivity

The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high chemoselectivity.

Caption: Synthetic workflow for a potential anticancer agent.

Causality Behind Experimental Choices:

  • Step 1 (Protection): The primary alcohol is more nucleophilic than the lactam nitrogen and would interfere with the N-arylation step. A bulky silyl ether protecting group like TBDMS is chosen for its stability under basic conditions and its ease of removal under neutral conditions with a fluoride source.

  • Step 2 (N-Arylation): An SNAr (Nucleophilic Aromatic Substitution) reaction is employed. An electron-deficient aryl halide is required, hence the choice of a nitro- and cyano-substituted ring. The reaction is typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base (e.g., NaH or K₂CO₃) to deprotonate the lactam nitrogen.

  • Step 4 (Functionalization): Esterification is a common method to create pro-drugs. By attaching another active molecule, a dual-action compound can be designed, or the ester can be cleaved in vivo to release the active piperazinone derivative.

Agents for Central Nervous System (CNS) Disorders

Piperazine derivatives are prevalent in drugs targeting the CNS, including antidepressants and antipsychotics. [2][9]They often function by modulating neurotransmitter receptors like serotonin (5-HT) and dopamine (D2) receptors. The this compound scaffold is well-suited for creating ligands for these targets. The hydroxyethyl tail can be modified to interact with specific sub-pockets of the receptor or to fine-tune the molecule's ADME properties. [1]

Antimicrobial Agents

The emergence of antimicrobial resistance (AMR) necessitates the development of new classes of antibiotics. [10]Piperazine-containing compounds have shown significant promise as antibacterial and antifungal agents. [11][12]The strategy often involves attaching lipophilic groups to the piperazine core to facilitate penetration of bacterial cell membranes. The hydroxyethyl group on our scaffold can be converted into a more lipophilic ether or a charged quaternary ammonium salt to modulate this activity. [12]

Application in Polymer Chemistry

Beyond pharmaceuticals, the bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers. [3][12]Specifically, it can be used to create water-soluble, biocompatible polymers with potential applications in drug delivery or biomedical materials.

Conceptual Workflow: Polyamide Synthesis

The molecule can act as an A-B type monomer, where 'A' is the secondary amine (after deprotection of the lactam) and 'B' is the hydroxyl group. A more straightforward approach is to use it in a polycondensation reaction with a dicarboxylic acid.

  • Monomer 1: this compound.

  • Monomer 2: A dicarboxylic acid chloride (e.g., adipoyl chloride).

  • Reaction: The hydroxyl group of the piperazinone reacts with the acid chloride to form a polyester chain, with the piperazinone units pending from the main backbone. This results in a functionalized polymer with enhanced hydrophilicity.

Detailed Experimental Protocols

The following protocol is a representative, self-validating system for the synthesis of a functionalized piperazinone derivative, based on the workflow described in Section 2.1.

Protocol 1: Synthesis of tert-butyl((2-(2-oxopiperazin-1-yl)ethyl)oxy)diphenylsilane
  • Objective: To protect the primary alcohol of this compound.

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDPSCl dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the appearance of signals corresponding to the TBDPS group in the NMR spectra will validate the reaction's success.

Protocol 2: N-Arylation of the Protected Piperazinone
  • Objective: To couple the protected piperazinone with an aryl halide at the N1 position.

  • Materials:

    • Protected piperazinone from Protocol 1 (1.0 eq)

    • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the protected piperazinone in anhydrous DMF, add K₂CO₃ and 2-fluoro-5-nitrobenzonitrile.

    • Heat the reaction mixture to 80 °C and stir for 6-8 hours under an inert atmosphere.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or flash column chromatography.

  • Validation: Successful arylation will be confirmed by NMR, where new aromatic proton signals will appear, and by mass spectrometry, which will show the expected molecular ion peak for the coupled product.

Conclusion and Future Perspectives

This compound is a strategically valuable and synthetically versatile building block. While much of the existing literature focuses on the broader class of piperazines, the specific combination of a lactam, a reactive amine, and a functionalizable hydroxyl group in this molecule offers unique advantages for creating novel, complex, and highly functionalized molecules. [3][4]Its potential is most evident in the rational design of new therapeutic agents, where its scaffold can be used to optimize both pharmacodynamic interactions and pharmacokinetic properties. Future research should focus on exploring the full synthetic potential of this synthon, particularly in creating libraries of diverse compounds for high-throughput screening against various diseases, from cancer to neurological and infectious diseases. Furthermore, its application in developing functional biomaterials remains a largely untapped but promising field of investigation.

References

Sources

Unlocking the Therapeutic Potential of 4-(2-Hydroxyethyl)piperazin-2-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics with a wide spectrum of biological activities.[1][2][3] This technical guide focuses on a specific derivative, 4-(2-Hydroxyethyl)piperazin-2-one, a compound of interest for novel drug discovery. While direct biological data for this molecule is scarce, its structural motifs suggest a high potential for therapeutic relevance. This document provides a comprehensive, in-depth framework for the systematic evaluation of its potential biological activities, with a focus on anticancer, anti-inflammatory, and neuroprotective applications. We present a tiered, logic-driven screening cascade, from initial in vitro cytotoxicity and mechanism-of-action studies to targeted in vivo efficacy models. Detailed, field-proven protocols for key assays are provided to guide researchers in drug development and related scientific disciplines through a rigorous preclinical assessment.

Introduction: The Rationale for Investigating this compound

This compound (CAS: 23936-04-1) is a heterocyclic organic compound featuring a piperazin-2-one core substituted with a hydroxyethyl group. The piperazine ring is a common pharmacophore found in drugs targeting the central nervous system, inflammation, and infectious diseases, valued for its ability to improve pharmacokinetic properties. The piperazin-2-one modification introduces a lactam function, which can act as a rigid bioisosteric replacement for the piperazine moiety, potentially offering improved selectivity and metabolic stability.

The presence of the hydroxyl group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Given the established and diverse biological activities of related piperazine and piperazin-2-one derivatives, a systematic investigation into the therapeutic potential of this compound is a scientifically sound and promising endeavor.

This guide outlines a strategic approach to unlock this potential, beginning with broad-spectrum screening and progressively narrowing the focus based on empirical evidence.

The Investigational Roadmap: A Multi-Tiered Screening Cascade

A successful preclinical investigation hinges on a logical and efficient screening cascade that allows for early and informed decision-making. The proposed roadmap for this compound is designed to maximize data generation while conserving resources, enabling a "fail fast, fail cheap" philosophy.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Directed In Vitro Assays cluster_2 Tier 3: In Vivo Proof-of-Concept ADME_Tox In Silico & In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, Cytotoxicity) Broad_Cytotoxicity Broad-Spectrum Cytotoxicity Screening (NCI-60 Panel) ADME_Tox->Broad_Cytotoxicity Go/No-Go Decision Anticancer Anticancer MOA Assays (Apoptosis, Cell Cycle, Kinase Inhibition) Broad_Cytotoxicity->Anticancer Activity Hit Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages, Cytokine Profiling) Broad_Cytotoxicity->Anti_inflammatory Activity Hit Neuroprotective Neuroprotective Assays (Glutamate-induced Excitotoxicity, Oxidative Stress) Broad_Cytotoxicity->Neuroprotective Activity Hit Xenograft Anticancer Xenograft Models Anticancer->Xenograft Confirmed MOA Inflammation_Model Carrageenan-Induced Paw Edema Anti_inflammatory->Inflammation_Model Confirmed MOA Stroke_Model MCAO Stroke Model Neuroprotective->Stroke_Model Confirmed MOA

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Foundational Screening

Early ADME-Tox Profiling

Before committing to extensive biological assays, it is crucial to assess the "drug-likeness" of this compound. Early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies help to identify potential liabilities that could derail a development program.[4][5][6][7][8]

Table 1: Key In Vitro ADME-Tox Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the solubility in aqueous buffers, which impacts absorption and formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayPredicts passive diffusion across biological membranes, an indicator of oral absorption.
Metabolic Stability Liver Microsomal Stability AssayAssesses the rate of metabolism by cytochrome P450 enzymes, indicating potential in vivo half-life.
Cytotoxicity MTT or XTT assay in a non-cancerous cell line (e.g., HEK293)Provides a baseline for general cytotoxicity, distinguishing it from targeted anticancer effects.
Broad-Spectrum Cytotoxicity Screening

To obtain an unbiased view of the potential anticancer activity, an initial screen against a diverse panel of human cancer cell lines is recommended. The National Cancer Institute's NCI-60 panel, comprising 60 cell lines from nine different cancer types, is an industry-standard for this purpose.[9][10][11][12]

Experimental Protocol: NCI-60 Screening (Adapted)

  • Cell Plating: Seed cells from the NCI-60 panel into 96-well microtiter plates at their predetermined optimal densities and incubate for 24 hours.

  • Compound Addition: Add this compound at five 10-fold dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Incubation: Incubate the plates for 48 hours.

  • Assay Termination and Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).

  • Measurement: Solubilize the bound dye and measure the absorbance at 515 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

A "hit" is typically defined as a compound showing significant activity against one or more cell lines or a specific subpanel, suggesting a potential area for further investigation.

Tier 2: Target-Directed In Vitro Assays

Based on the outcomes of the foundational screening, the investigation can proceed to more focused in vitro assays to elucidate the mechanism of action (MOA).

Investigating Anticancer Potential

Should the NCI-60 screen reveal promising cytotoxicity, the next logical step is to explore the underlying anticancer mechanisms.

4.1.1. Apoptosis and Cell Cycle Analysis

A common mechanism of action for anticancer drugs is the induction of programmed cell death (apoptosis) and/or cell cycle arrest.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat a sensitive cancer cell line (identified from the NCI-60 screen) with this compound at its GI50 and 5x GI50 concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.1.2. Kinase Inhibition Profiling

Many piperazine-containing drugs function as kinase inhibitors. A broad-panel kinase screen can rapidly identify potential molecular targets.

Kinase_Inhibition_Workflow Compound This compound Kinase_Panel Broad-Panel Kinase Screen (e.g., 400+ kinases) Compound->Kinase_Panel Hit_Identification Identification of Inhibited Kinases Kinase_Panel->Hit_Identification Dose_Response IC50 Determination for Hits Hit_Identification->Dose_Response Western_Blot Western Blot for Phospho-Substrate Dose_Response->Western_Blot Cellular Target Engagement

Caption: Workflow for identifying and validating kinase targets.

Experimental Protocol: Western Blot for Target Engagement [13][14][15][16]

  • Cell Lysis: Treat cells with this compound and lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate of the identified kinase target, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated substrate would confirm cellular target engagement.

Assessing Anti-inflammatory Properties

The piperazine scaffold is present in several anti-inflammatory agents. The potential of this compound in this area can be assessed using macrophage-based assays.

Experimental Protocol: LPS-Stimulated Cytokine Release

  • Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement (ELISA): Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19][20][21]

A significant reduction in cytokine levels in the presence of the compound would indicate anti-inflammatory activity.

Evaluating Neuroprotective Effects

Given the prevalence of the piperazine moiety in CNS-active drugs, exploring the neuroprotective potential of this compound is a worthwhile pursuit.

Experimental Protocol: Glutamate-Induced Excitotoxicity in Primary Neurons

  • Neuronal Culture: Culture primary cortical neurons from embryonic rodents.

  • Pre-treatment: Pre-treat the neurons with this compound for 24 hours.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

  • Washout and Recovery: Wash out the glutamate and incubate the neurons in fresh medium containing the test compound for another 24 hours.

  • Viability Assessment: Assess neuronal viability using an MTT or lactate dehydrogenase (LDH) release assay.

An increase in neuronal viability in the treated group compared to the glutamate-only control would suggest a neuroprotective effect.

Tier 3: In Vivo Proof-of-Concept

Positive and compelling data from Tier 2 assays provide the rationale for advancing to more complex and resource-intensive in vivo models.

Anticancer Efficacy: Human Tumor Xenograft Models

To evaluate the in vivo anticancer activity of this compound, a human tumor xenograft model using immunodeficient mice is the gold standard.[22][23][24][25][26]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels daily or on an optimized schedule.

  • Monitoring: Monitor tumor volume (using calipers) and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration.

  • Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a classic and reliable model for acute inflammation.[27][28][29][30][31]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week.

  • Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model of focal ischemic stroke.[32][33][34][35]

Experimental Protocol: Transient MCAO in Mice

  • Anesthesia and Surgery: Anesthetize the mice and induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes.

  • Compound Administration: Administer this compound at the time of reperfusion (removal of the filament) or shortly after.

  • Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the endpoint, euthanize the mice, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups.

Conclusion

This compound represents a promising starting point for a drug discovery program due to its privileged chemical scaffolds. The systematic, multi-tiered approach outlined in this guide provides a robust framework for its preclinical evaluation. By progressing from broad, unbiased screening to focused mechanism-of-action studies and finally to in vivo proof-of-concept models, researchers can efficiently and effectively determine the therapeutic potential of this compound and its future derivatives. The detailed protocols and logical workflow presented herein are intended to empower scientific teams to rigorously interrogate the biological activity of this compound and unlock its potential for addressing unmet medical needs.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • In vivo animal stroke models: a rationale for rodent and non-human primate models. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • ADME-Tox in drug discovery: integration of experimental and computational technologies. (n.d.). Nature. Retrieved January 12, 2026, from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. Retrieved January 12, 2026, from [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). IntechOpen. Retrieved January 12, 2026, from [Link]

  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Screening Anticancer Drugs with NCI Lines. (n.d.). Cytion. Retrieved January 12, 2026, from [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry Blog. Retrieved January 12, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • CYTOKINE ELISA. (2011, April 7). Bowdish Lab. Retrieved January 12, 2026, from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025, April 14). LinkedIn. Retrieved January 12, 2026, from [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007, July 20). Drug Discovery Today. Retrieved January 12, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 12, 2026, from [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved January 12, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Vivotec. Retrieved January 12, 2026, from [Link]

  • [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience Blog. Retrieved January 12, 2026, from [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au. Retrieved January 12, 2026, from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved January 12, 2026, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io. Retrieved January 12, 2026, from [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). Madame Curie Bioscience Database - NCBI. Retrieved January 12, 2026, from [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024, January 17). Biomatik. Retrieved January 12, 2026, from [Link]

  • Western Blotting Protocol. (2013, May 1). YouTube. Retrieved January 12, 2026, from [Link]

  • Bioisosterism. (n.d.). Drug Design Org. Retrieved January 12, 2026, from [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. Retrieved January 12, 2026, from [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • (PDF) In Vivo Animal Stroke Models: A Rationale for Rodent and Non-Human Primate Models. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In Vitro and In Vivo Models of Ischemic Stroke. (n.d.). Ace Therapeutics. Retrieved January 12, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

The Versatile Scaffold: A Guide to 4-(2-Hydroxyethyl)piperazin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with tailored functionalities is ever-present. Among the myriad of heterocyclic building blocks available to the synthetic chemist, 4-(2-Hydroxyethyl)piperazin-2-one has emerged as a particularly versatile and valuable scaffold. Its unique combination of a cyclic lactam, a secondary amine, and a primary hydroxyl group within a compact framework allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of complex molecules, including pharmaceutically active compounds and functional polymers.[1][2]

This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use. This compound is a white to off-white solid that is soluble in water and various organic solvents, a characteristic attributable to its polar hydroxyethyl group.[2] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 23936-04-1[1][2][3]
Molecular Formula C₆H₁₂N₂O₂[1][4]
Molecular Weight 144.17 g/mol [1][4]
Appearance White to off-white solid[2]
Storage Room temperature, dry conditions[1]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its trifunctional nature. The interplay between the nucleophilic secondary amine, the reactive primary hydroxyl group, and the amide functionality within the piperazinone ring allows for selective modifications and the construction of diverse molecular frameworks.

Below is a conceptual workflow illustrating the key reactive sites and potential transformations of this versatile building block.

G cluster_0 This compound cluster_1 Key Reactive Sites cluster_2 Synthetic Applications main This compound (C₆H₁₂N₂O₂) N1 Secondary Amine (N1) - Nucleophilic Addition - Alkylation/Arylation - Acylation main->N1 Functionalization at N1 O Primary Hydroxyl (-OH) - Esterification - Etherification - Oxidation main->O Functionalization at -OH N4 Amide Nitrogen (N4) - Potential for modification under specific conditions main->N4 Further derivatization pharma Pharmaceutical Intermediates - Neurological Agents - Antimicrobial Compounds N1->pharma ligands Ligand Synthesis - Metal-chelating agents N1->ligands O->pharma polymers Polymer Chemistry - Water-soluble polymers O->polymers

Caption: Key reactive sites and synthetic applications of this compound.

Application in the Synthesis of Bioactive Molecules

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The structural features of this compound make it an ideal starting material for the synthesis of novel drug candidates.[1][2] Its utility has been demonstrated in the development of compounds targeting the central nervous system and infectious diseases.[1][5]

Protocol: N-Alkylation for the Synthesis of a Pharmaceutical Intermediate

This protocol details a representative N-alkylation reaction, a common first step in elaborating the this compound scaffold. The secondary amine is selectively alkylated, leaving the hydroxyl group available for subsequent transformations.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant2 + R-X (Alkyl Halide) product N-alkylated product reagents->product Heat

Caption: General scheme for the N-alkylation of this compound.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq.). The choice of a carbonate base is crucial to avoid competing reactions at the hydroxyl group.

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X, 1.1-1.3 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. The filtrate is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove the DMF and any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Polar Aprotic Solvent: DMF or acetonitrile are chosen for their ability to dissolve the starting materials and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophilicity of the amine.

  • Mild Inorganic Base: Potassium or cesium carbonate is used to deprotonate the secondary amine, increasing its nucleophilicity. These bases are generally not strong enough to deprotonate the primary alcohol, thus ensuring selectivity for N-alkylation.

  • Monitoring the Reaction: Regular monitoring by TLC or LC-MS is essential to determine the point of complete consumption of the starting material and to prevent the formation of potential byproducts from prolonged heating.

Derivatization of the Hydroxyl Group

Following N-alkylation, the primary hydroxyl group of the side chain provides a handle for further diversification. Standard protocols for esterification or etherification can be employed to introduce additional functionalities.

Protocol: O-Acylation (Esterification)

This protocol describes the conversion of the hydroxyl group to an ester, a common strategy to modify the lipophilicity and metabolic stability of a drug candidate.

Reaction Scheme:

G reactant1 N-alkylated-4-(2-hydroxyethyl)piperazin-2-one reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) reactant2 + R'-COCl (Acyl Chloride) product O-acylated product reagents->product 0 °C to RT

Caption: General scheme for the O-acylation of the hydroxyethyl side chain.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the N-alkylated-4-(2-hydroxyethyl)piperazin-2-one (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 1.5-2.0 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (R'-COCl) or acid anhydride ((R'CO)₂O) (1.1-1.3 eq.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can then be purified by silica gel chromatography.

Trustworthiness and Self-Validation:

The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques, and the identity and purity of the products can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The expected spectroscopic signatures for the N-alkylated product would include the appearance of new signals corresponding to the added alkyl group in the ¹H and ¹³C NMR spectra. For the O-acylated product, a downfield shift of the methylene protons adjacent to the newly formed ester linkage in the ¹H NMR spectrum would be a key diagnostic feature.

Future Directions and Emerging Applications

The application of this compound is not limited to the synthesis of small molecule therapeutics. Its bifunctional nature also makes it a valuable monomer for the creation of novel water-soluble polymers with potential applications in drug delivery and biomaterials.[1] Furthermore, the piperazinone core can serve as a scaffold for the development of new ligands for metal catalysis or as chelating agents for heavy metals.[5]

As the drive for molecular innovation continues, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and its impact on medicine and materials science.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • ChemRxiv. N-(2-Hydroxyethyl)piperazine: A Versatile Chemical Intermediate. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. Available from: [Link]

  • Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • Google Patents. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
  • PubChem. 2-Piperazinone, 4-(2-hydroxyethyl)-. Available from: [Link]

Sources

Application Notes & Protocols: 4-(2-Hydroxyethyl)piperazin-2-one as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Among its many derivatives, 4-(2-Hydroxyethyl)piperazin-2-one has emerged as a particularly valuable building block. Its unique combination of a constrained cyclic amide (piperazinone), a reactive secondary amine, and a flexible hydroxyethyl side chain provides a powerful toolkit for modulating physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the rationale behind its use, detailed protocols for its synthetic manipulation, and insights into its role in shaping the next generation of therapeutics.

Introduction: The Strategic Advantage of the this compound Scaffold

In the quest for novel drug candidates, medicinal chemists are constantly seeking scaffolds that offer a balance of structural rigidity, synthetic tractability, and favorable drug-like properties. This compound (CAS 23936-04-1) effectively meets these criteria.[2]

  • Improved Physicochemical Properties: The piperazine moiety is known to enhance aqueous solubility and bioavailability.[1] The addition of the hydroxyethyl group further increases polarity and provides an additional hydrogen bond donor, which can be crucial for target engagement and improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[2]

  • Vectorial Exits for SAR Exploration: The scaffold presents two distinct points for chemical modification: the secondary amine within the piperazinone ring and the terminal hydroxyl group. This allows for the systematic exploration of structure-activity relationships (SAR) in multiple directions from a common core.

  • Metabolic Stability: The piperazinone ring can offer greater metabolic stability compared to more labile linear amine structures, a desirable trait for increasing a drug's half-life.

The strategic incorporation of this building block can help overcome common challenges in drug development, such as poor solubility and rapid metabolism.[3]

Physicochemical Properties & Medicinal Chemistry Rationale

The utility of this compound is rooted in its fundamental chemical properties. Understanding these properties is key to rationally designing new chemical entities.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₆H₁₂N₂O₂A low molecular weight scaffold, ideal for fragment-based drug discovery.[2]
Molecular Weight 144.17 g/mol Provides a solid foundation for building more complex molecules without excessive molecular weight gain.[4]
XLogP3-AA -1.3The negative value indicates high hydrophilicity, which is often correlated with good aqueous solubility.[4]
Hydrogen Bond Donors 2The N-H of the amide and the O-H of the ethyl group can form crucial interactions with biological targets.[4]
Hydrogen Bond Acceptors 3The two oxygen atoms and the tertiary amine nitrogen can accept hydrogen bonds, enhancing solubility and target binding.[4]
pKa (Predicted) 14.55 ± 0.10The primary alcohol has a high pKa, while the secondary amine's basicity is reduced by the adjacent carbonyl, influencing its reactivity and physiological charge state.[5]
Physical Form Off-white to pale yellow solidStable and easy to handle under standard laboratory conditions.[5][6]
Solubility Soluble in water; slightly soluble in chloroform and methanol.Versatile solubility profile for various reaction and purification conditions.[2][5][6]

Core Synthetic Protocols & Experimental Workflows

The true power of this building block lies in its synthetic versatility. The secondary amine is the most common site for derivatization, typically via N-alkylation or N-acylation.

Diagram: General Synthetic Workflow

The following diagram illustrates the central role of this compound in a typical synthetic campaign.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate & Final Products A 4-(2-Hydroxyethyl) piperazin-2-one D N-Alkylation (Protocol 1) A->D E Reductive Amination (Protocol 2) A->E F N-Acylation (Protocol 3) A->F B Alkyl Halide (R-X) or Aldehyde (R-CHO) B->D B->E C Acyl Chloride (R-COCl) or Carboxylic Acid C->F G N-Alkyl Derivative D->G E->G H N-Acyl Derivative F->H I Further Modification (e.g., O-alkylation) G->I H->I G A Lead Compound (Poor Solubility) B Incorporate 4-(2-Hydroxyethyl) piperazin-2-one A->B Strategy C Improved Solubility (Hydrophilic Groups) B->C Achieves D Enhanced Permeability (Balanced Lipophilicity) B->D Achieves E Increased Metabolic Stability (Piperazinone Core) B->E Achieves F Optimized PK Profile (Higher Bioavailability) C->F D->F E->F

Sources

The Versatile Scaffold: 4-(2-Hydroxyethyl)piperazin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of contemporary drug discovery, the piperazine ring stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its importance in medicinal chemistry.[2] Within this esteemed class of heterocycles, 4-(2-Hydroxyethyl)piperazin-2-one emerges as a particularly intriguing building block. This molecule synergistically combines the structural rigidity of the piperazin-2-one core with the synthetic versatility of a primary hydroxyl group, offering a rich platform for the generation of diverse and potent bioactive compounds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the multifaceted applications of this compound. We will explore its role as a key intermediate in the synthesis of novel therapeutics, provide detailed, field-proven protocols for its derivatization, and outline methodologies for the biological evaluation of its progeny.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic and medicinal chemistry.

PropertyValueReference
CAS Number 23936-04-1[4][5]
Molecular Formula C₆H₁₂N₂O₂[5][6]
Molecular Weight 144.17 g/mol [5][6]
Appearance White to off-white solid[7]
Solubility Soluble in water and various organic solvents[7]
Hydrogen Bond Donors 1 (hydroxyl group)[5]
Hydrogen Bond Acceptors 3 (two nitrogen atoms, one carbonyl oxygen)[5]
pKa (predicted) Multiple values due to the two nitrogen atoms

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable scaffold for the development of a wide range of therapeutic agents. Its applications span several key areas of medicinal chemistry, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Kinase Inhibitors in Oncology

The piperazine moiety is a common feature in a multitude of kinase inhibitors, where it often serves as a key pharmacophoric element that interacts with the hinge region of the kinase domain. The this compound scaffold provides a versatile platform for the synthesis of novel kinase inhibitors. The hydroxyl group can be readily functionalized to introduce various side chains that can target specific pockets within the kinase active site, thereby enhancing potency and selectivity.

A notable example of a drug featuring a closely related N-(2-hydroxyethyl)piperazine moiety is Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[8] The N-(2-hydroxyethyl)piperazine group in Dasatinib plays a crucial role in its pharmacokinetic profile and target engagement.

Conceptual Workflow for Kinase Inhibitor Synthesis

G cluster_0 Scaffold Preparation cluster_1 Core Modification cluster_2 Final Product Generation Start This compound Activation Activation of Hydroxyl Group (e.g., mesylation, tosylation) Start->Activation Coupling Nucleophilic Substitution with Activated Scaffold Activation->Coupling Core Heterocyclic Core (e.g., pyrimidine, quinoline) Core->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Derivatization Further Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) Intermediate->Derivatization Final_Product Final Kinase Inhibitor Candidate Derivatization->Final_Product

Caption: Conceptual workflow for the synthesis of kinase inhibitors.

Antipsychotic Agents for CNS Disorders

The piperazine nucleus is a cornerstone in the development of antipsychotic drugs, with many acting on dopamine and serotonin receptors.[9][10] The structural rigidity and basicity of the piperazine ring are critical for receptor binding. The this compound scaffold can be utilized to synthesize novel antipsychotic candidates. The hydroxyl group offers a handle for introducing moieties that can fine-tune receptor affinity and selectivity, potentially leading to agents with improved efficacy and reduced side effects. The piperazin-2-one structure itself is found in some complex antipsychotic drug candidates.[11]

Antimicrobial and Antifungal Agents

With the rise of antimicrobial resistance, there is a pressing need for novel anti-infective agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[12][13][14] The this compound scaffold can be derivatized to generate libraries of compounds for screening against various bacterial and fungal strains. The introduction of lipophilic groups via the hydroxyl moiety can enhance membrane permeability, a key factor for antimicrobial efficacy.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of derivatives of this compound. These are intended to be starting points and may require optimization based on the specific target molecule and available laboratory resources.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis of the title compound, starting from commercially available reagents.

Step 1: Synthesis of N-(2-Hydroxyethyl)ethylenediamine

  • To a solution of ethylenediamine (10.0 g, 166 mmol) in ethanol (100 mL) at 0 °C, add 2-chloroethanol (5.0 g, 62 mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-(2-hydroxyethyl)ethylenediamine.

Step 2: Cyclization to form this compound

  • Dissolve N-(2-hydroxyethyl)ethylenediamine (5.0 g, 48 mmol) and triethylamine (10.1 mL, 72 mmol) in tetrahydrofuran (100 mL).

  • Cool the solution to 0 °C and add a solution of ethyl chloroacetate (5.9 g, 48 mmol) in tetrahydrofuran (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Reaction Scheme: Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization EDA Ethylenediamine HEEDA N-(2-Hydroxyethyl)ethylenediamine EDA->HEEDA Ethanol, RT CE 2-Chloroethanol CE->HEEDA Target This compound HEEDA->Target THF, Et3N ECA Ethyl Chloroacetate ECA->Target

Caption: Two-step synthesis of the target compound.

Protocol 2: O-Alkylation of this compound

This protocol describes a general method for the derivatization of the hydroxyl group.

  • To a solution of this compound (1.0 g, 6.9 mmol) in anhydrous dimethylformamide (20 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.3 mmol) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.0 mL, 8.3 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.[15]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][15]

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Conclusion and Future Perspectives

This compound is a chemical entity of significant interest to the medicinal chemistry community. Its unique combination of a rigid piperazinone core and a reactive hydroxyl group provides a versatile platform for the design and synthesis of novel therapeutic agents. The applications of this scaffold in the development of kinase inhibitors, antipsychotics, and antimicrobial agents are particularly promising. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to substituted piperazin-2-ones and the exploration of their utility in targeting a broader range of biological targets.

References

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Chaudhary, A., et al. (2012). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Retrieved from [Link]

  • Hughes, R. O., et al. (2010). Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]- 7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor of Phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. Retrieved from [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • PubMed. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. Retrieved from [Link]

Sources

The Misunderstood Molecule: Re-evaluating 4-(2-Hydroxyethyl)piperazin-2-one as a Versatile Scaffold in Drug Discovery, Not a Biological Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Mistaken Identity

In the vast landscape of chemical reagents used in biological sciences, precise functional understanding is paramount. This application note addresses a common misconception surrounding 4-(2-Hydroxyethyl)piperazin-2-one (CAS 23936-04-1). While its structural similarity to well-known buffering agents like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) might suggest a role in pH maintenance, a deeper analysis of its chemical properties reveals a different and arguably more significant calling. With a predicted pKa of approximately 14.55, this compound is not a suitable biological buffer for physiological pH ranges.[1]

This document, therefore, pivots from the erroneous classification of this molecule as a buffer. Instead, it illuminates its true potential as a versatile scaffold and synthetic building block in the realm of drug discovery and development. The piperazine moiety is a privileged structure in medicinal chemistry, and this compound offers a unique entry point for the synthesis of novel, biologically active compounds.[2][3][4][5] We will explore its chemical characteristics, its role as a precursor for pharmacologically relevant derivatives, and provide a conceptual framework for its use in biological assays, not as a buffer, but as a core structural motif for screening and development.

Chemical and Physical Properties: The Foundation of a Scaffold

Understanding the inherent properties of this compound is crucial to appreciating its utility in synthesis.

PropertyValueSource
CAS Number 23936-04-1[6][7][8][9]
Molecular Formula C₆H₁₂N₂O₂[6][7][10]
Molecular Weight 144.17 g/mol [7][9][10]
Appearance White to off-white solid[6]
Solubility Soluble in water and various organic solvents[6]
Predicted pKa ~14.55[1]

The presence of a hydroxyl group and a piperazine ring with both an amide and a tertiary amine provides multiple reactive sites for chemical modification.[6] This structural versatility is the cornerstone of its application as a scaffold.

The Piperazine Core: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a common feature in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas.[1][2][3] Its prevalence is attributed to several favorable characteristics it imparts to a molecule:

  • Improved Pharmacokinetic Properties: The piperazine moiety can enhance aqueous solubility and oral bioavailability.[4][5]

  • Versatile Binding Capabilities: The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating interactions with biological targets.[4]

  • Structural Rigidity: The ring structure provides a degree of conformational constraint, which can be advantageous for specific receptor binding.[4][5]

Derivatives of piperazine have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer[5][11]

  • Antimicrobial[1][12]

  • Antipsychotic[1]

  • Antihistaminic[1][3]

  • Anti-inflammatory[3]

Application Note: Leveraging this compound in Drug Discovery

The primary application of this compound is as a starting material for the synthesis of more complex molecules with potential therapeutic value. Its bifunctional nature (hydroxyl and amine groups) allows for a variety of chemical transformations.

Conceptual Workflow for Derivative Synthesis and Screening

The following diagram illustrates a generalized workflow for utilizing this compound in a drug discovery program.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization A This compound C Parallel Synthesis A->C B Library of Electrophiles/Reagents B->C D Library of Novel Piperazine Derivatives C->D C->D Diversification E High-Throughput Screening (HTS) D->E F Target-Based Assays (e.g., Enzyme Inhibition) E->F E->F G Cell-Based Assays (e.g., Cytotoxicity) E->G E->G H Hit Identification F->H G->H I Structure-Activity Relationship (SAR) Studies H->I H->I Optimization J ADME/Tox Profiling I->J K Lead Candidate J->K G cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Data Acquisition and Analysis A Seed Cancer Cells in 96-well Plate B Prepare Serial Dilutions of Compounds C Treat Cells with Compounds B->C D Incubate for 48-72 hours C->D E Add Cell Viability Reagent D->E F Measure Absorbance/Fluorescence E->F G Calculate IC50 Values F->G

Sources

Synthesis and Evaluation of Novel Neuroprotective Agents: Application Notes on 4-(2-Hydroxyethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex multifactorial pathologies. A key contributor to neuronal damage in these conditions is oxidative stress, which leads to the production of reactive oxygen species (ROS) that can damage cellular components and trigger apoptotic pathways.[1] The piperazine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including neuroprotective effects.[2][3] The unique physicochemical properties of the piperazine ring, such as its ability to engage in hydrogen bonding and its relative structural rigidity, make it an attractive backbone for the design of novel therapeutic agents targeting the central nervous system (CNS).[2]

This guide provides a comprehensive overview of the synthesis and in vitro evaluation of neuroprotective agents based on the 4-(2-hydroxyethyl)piperazine scaffold. We will delve into a detailed synthetic protocol for a representative compound, a robust method for assessing its neuroprotective efficacy against oxidative stress, and a discussion of the structure-activity relationships that govern its biological activity.

Synthetic Strategy: N-Alkylation of 4-(2-Hydroxyethyl)piperazine

The synthesis of the target neuroprotective agents hinges on the N-alkylation of the 4-(2-hydroxyethyl)piperazine core. This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can modulate the pharmacological profile of the parent molecule. The following protocol details the synthesis of a representative compound, 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine, a versatile intermediate for further elaboration or direct biological testing.

Experimental Workflow for N-Alkylation

reagents Combine Reactants: - 4-(methylthio)benzyl chloride - 1-(2-hydroxyethyl)piperazine - Triethylamine - Ethanol stir Stir at Room Temperature (5 hours) reagents->stir evaporation Remove Ethanol (in vacuo) stir->evaporation extraction Aqueous Work-up & Extraction: - Add Water - Extract with Diethyl Ether evaporation->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying final_evaporation Evaporate Ether drying->final_evaporation product Product: 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine (Orange Oil) final_evaporation->product

Caption: General workflow for the N-alkylation of 1-(2-hydroxyethyl)piperazine.

Detailed Synthetic Protocol

Materials:

  • 4-(methylthio)benzyl chloride

  • 1-(2-hydroxyethyl)piperazine

  • Triethylamine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a 500 mL round-bottom flask, add 4-(methylthio)benzyl chloride (28.6 g), 1-(2-hydroxyethyl)piperazine (21.6 g), and triethylamine (16.8 g) in 250 mL of ethanol.[4]

  • Stir the reaction mixture at room temperature for 5 hours.[4]

  • Following the incubation period, remove the ethanol using a rotary evaporator.[4]

  • To the resulting residue, add 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the diethyl ether under reduced pressure to yield the final product, 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine, as an orange oil (yield: 31.6 g).[4]

Reagent Molecular Weight ( g/mol ) Amount (g) Moles
4-(methylthio)benzyl chloride172.6728.60.166
1-(2-hydroxyethyl)piperazine130.1921.60.166
Triethylamine101.1916.80.166

In Vitro Evaluation of Neuroprotective Activity

A critical step in the development of novel neuroprotective agents is the assessment of their ability to protect neuronal cells from various insults. Oxidative stress is a common pathological mechanism in neurodegenerative diseases, and hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress in in vitro models.[5][6] The following protocol describes a robust and reproducible method for evaluating the neuroprotective effects of 4-(2-hydroxyethyl)piperazine derivatives against H₂O₂-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line using the MTT assay.[5]

Experimental Workflow for Neuroprotection Assay

cell_seeding Seed SH-SY5Y cells in a 96-well plate pretreatment Pre-treat with 4-(2-hydroxyethyl)piperazine derivative cell_seeding->pretreatment insult Induce oxidative stress with H2O2 pretreatment->insult mtt_addition Add MTT solution and incubate insult->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Analyze data and determine cell viability measurement->analysis cluster_0 Cell Membrane cluster_1 Intracellular Signaling piperazine 4-(2-hydroxyethyl)piperazine Derivative trpc6 TRPC6 Channel piperazine->trpc6 potentiates ca_influx Ca2+ Influx trpc6->ca_influx activates downstream Downstream Signaling (e.g., CREB activation) ca_influx->downstream spine Dendritic Spine Stability downstream->spine neuroprotection Neuroprotection spine->neuroprotection

Sources

Application Notes & Protocols: Leveraging 4-(2-Hydroxyethyl)piperazin-2-one for Advanced Polymer Architectures in Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Polymers

In the landscape of polymer chemistry, particularly for biomedical applications, the choice of initiating species is a critical determinant of the final polymer's properties and functionality. 4-(2-Hydroxyethyl)piperazin-2-one (CAS: 23936-04-1), hereafter referred to as HEP-one, emerges as a highly strategic building block. Its structure is uniquely advantageous, featuring a primary hydroxyl group ideal for initiating ring-opening polymerization (ROP), and a piperazinone core—a heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] This piperazine moiety imparts hydrophilicity and offers a potential site for pH-responsive behavior or subsequent bioconjugation, making it an invaluable tool for researchers in drug delivery and tissue engineering.[1][2]

This guide provides a comprehensive overview and field-tested protocols for utilizing HEP-one to synthesize functional polymers and in situ forming hydrogels. We will move beyond simple synthesis to explain the causal reasoning behind procedural steps, ensuring that researchers can not only replicate these methods but also adapt them for their specific needs. The protocols are designed to be self-validating, with clear characterization checkpoints to confirm the successful synthesis of intermediate and final products.

Section 1: Physicochemical Profile and Strategic Rationale

HEP-one is a water-soluble, white to off-white solid, whose value lies in its bifunctional nature.[3] The exposed hydroxyl group serves as an efficient nucleophilic initiator for the ROP of various cyclic monomers, such as lactones (e.g., ε-caprolactone, lactide) and cyclic ethers. This allows for the creation of well-defined polymer chains, like polyesters, with the HEP-one moiety covalently attached at the alpha-terminus. This strategic placement transforms a standard biodegradable polymer into a "functional" macromolecule with tailored properties.

PropertyValueSource
CAS Number 23936-04-1[4]
Molecular Formula C₆H₁₂N₂O₂[4]
Molecular Weight 144.17 g/mol [4]
Appearance White to off-white solid[3]
Melting Point 59.5-60 °C[5]
Solubility Soluble in water and various organic solvents[3]

The rationale for its use is threefold:

  • Controlled Initiation: The primary hydroxyl group provides a single, well-defined point for initiating polymer chain growth, leading to polymers with predictable molecular weights and low dispersity when reaction conditions are optimized.

  • Inbuilt Functionality: The piperazinone ring introduces a polar, hydrophilic, and potentially bioactive feature into otherwise hydrophobic polymer backbones (like polyesters), influencing solubility, degradation kinetics, and cellular interactions.[2][6]

  • Platform for Derivatization: The resulting polymer, possessing the piperazinone head and a terminal hydroxyl group, can be further modified for advanced applications such as drug conjugation or hydrogel crosslinking.

Figure 1: Structural features of HEP-one.

Section 2: Synthesis of Functional Polymers via Ring-Opening Polymerization (ROP)

Principle of the Method

Ring-opening polymerization is a powerful technique for producing polyesters with controlled architectures.[7] In this protocol, the hydroxyl group on HEP-one acts as a nucleophile, attacking the carbonyl carbon of a cyclic ester monomer (ε-caprolactone) in the presence of an organometallic catalyst, typically Tin(II) 2-ethylhexanoate (Sn(Oct)₂). This "opens" the ring and initiates the sequential addition of monomer units, forming a polyester chain that grows from the HEP-one initiator. The result is a linear poly(ε-caprolactone) polymer with a HEP-one group at one end and a hydroxyl group at the other (HEP-PCL-OH).

G Monomer ε-Caprolactone (Monomer) Reaction Ring-Opening Polymerization (e.g., Toluene, 110°C) Monomer->Reaction Initiator HEP-one (Initiator) Initiator->Reaction Catalyst Sn(Oct)₂ (Catalyst) Catalyst->Reaction Product HEP-PCL-OH (Functional Polymer) Reaction->Product Purification Purification (Precipitation in Methanol) Product->Purification Final Dried Functional Polymer Purification->Final

Figure 2: Workflow for synthesis of HEP-PCL-OH.
Protocol 1: Synthesis of Piperazinone-Terminated Poly(ε-caprolactone) (HEP-PCL-OH)

This protocol targets a polymer with a degree of polymerization (DP) of ~50, resulting in a molecular weight of approximately 5.8 kDa. The DP can be adjusted by changing the monomer-to-initiator ratio.

Materials and Reagents

ReagentSupplierGradeNotes
This compound (HEP-one)e.g., Sigma-Aldrich≥95%Dry under vacuum at 40°C for 24h before use.
ε-Caprolactonee.g., Sigma-Aldrich99%Distill over CaH₂ under reduced pressure before use.
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)e.g., Sigma-Aldrich~95%Use as received.
Toluenee.g., Sigma-AldrichAnhydrousUse directly from a sealed bottle under inert gas.
Dichloromethane (DCM)e.g., Fisher ScientificHPLC GradeFor dissolving the final polymer.
Methanol (MeOH)e.g., Fisher ScientificACS GradeFor precipitation.

Step-by-Step Methodology

  • Reactor Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill the flask with dry nitrogen or argon gas. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Addition:

    • To the flask, add HEP-one (0.144 g, 1.0 mmol).

    • Add ε-caprolactone (5.71 g, 50 mmol).

    • Add 20 mL of anhydrous toluene via cannula or a dry syringe. Stir until all solids are dissolved.

  • Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 100 mg/mL). Add 0.2 mL of this solution (20 mg Sn(Oct)₂, ~0.05 mmol) to the reaction mixture. The monomer-to-catalyst ratio should be approximately 1000:1.

    • Causality Note: Sn(Oct)₂ is a coordination-insertion catalyst. It activates the monomer, making it more susceptible to nucleophilic attack by the initiator's hydroxyl group. Keeping the catalyst concentration low minimizes transesterification side reactions, which can broaden the molecular weight distribution.

  • Polymerization: Immerse the flask in a preheated oil bath at 110°C. Allow the reaction to proceed for 24 hours under constant stirring.

  • Reaction Quenching & Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the viscous solution with 20 mL of dichloromethane (DCM).

    • Slowly pour the polymer solution into 500 mL of cold methanol while stirring vigorously. A white polymer precipitate will form immediately.

    • Causality Note: PCL is soluble in DCM but insoluble in methanol. This step precipitates the polymer while leaving unreacted monomer and the initiator in the solution.

  • Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Re-dissolve the polymer in a minimal amount of DCM (~30 mL) and re-precipitate in cold methanol. Repeat this process two more times to ensure complete removal of impurities.

  • Drying: Collect the final white precipitate by filtration and dry it under vacuum at room temperature for 48 hours or until a constant weight is achieved. The typical yield is >90%.

Self-Validating Characterization

  • ¹H NMR (in CDCl₃): Confirm the presence of characteristic peaks from both the PCL backbone (~4.05 ppm, -COOCH₂ -; ~2.3 ppm, -CH₂ COO-; ~1.65 and 1.38 ppm, other methylene protons) and the HEP-one moiety (peaks corresponding to the piperazinone ring protons, which may be shifted after polymerization). The integration ratio of the PCL methylene protons to the initiator's protons can be used to estimate the experimental molecular weight.

  • Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn). A successful polymerization should yield a monomodal distribution with a dispersity index (Đ) below 1.5.

Section 3: Application in In Situ Forming Hydrogels

Principle of the Method

The synthesized HEP-PCL-OH can be transformed into a precursor for an injectable hydrogel. This is achieved by functionalizing the terminal hydroxyl group of the polymer to introduce a reactive handle, such as a thiol (-SH) group. These thiolated polymers can then be crosslinked in situ under physiological conditions via thiol-disulfide exchange or Michael addition reactions with a suitable crosslinker, forming a stable 3D network.[8][9] This approach is highly biocompatible and allows for the encapsulation of drugs or cells during the gelation process.[10]

G Polymer HEP-PCL-OH (From Protocol 1) Thiolation Thiolation Reaction (e.g., with 3-mercaptopropionic acid) Polymer->Thiolation ThiolatedPolymer HEP-PCL-SH (Thiolated Precursor) Thiolation->ThiolatedPolymer Mixing In Situ Mixing (Physiological Buffer, pH 7.4) ThiolatedPolymer->Mixing Crosslinker Multi-arm PEG-Acrylate (Crosslinker) Crosslinker->Mixing Hydrogel Crosslinked Hydrogel Network Mixing->Hydrogel

Figure 3: Workflow for hydrogel formation.
Protocol 2: Thiolation of HEP-PCL-OH

Step-by-Step Methodology

  • Setup: In a round-bottom flask, dissolve the dried HEP-PCL-OH (e.g., 2 g, ~0.34 mmol) in 50 mL of anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Add 3-mercaptopropionic acid (0.18 g, 1.7 mmol, 5-fold molar excess) to the solution.

  • Coupling Agents: Add 4-(Dimethylamino)pyridine (DMAP) (0.042 g, 0.34 mmol, 1-fold molar excess) and N,N'-Dicyclohexylcarbodiimide (DCC) (0.35 g, 1.7 mmol, 5-fold molar excess).

    • Causality Note: DCC and DMAP facilitate the esterification between the polymer's terminal hydroxyl group and the carboxylic acid of the thiolating agent. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Concentrate the filtrate using a rotary evaporator.

    • Re-dissolve the concentrated product in a minimal amount of DCM and precipitate it into cold diethyl ether/methanol (90:10 v/v) to remove unreacted reagents. Repeat this precipitation twice.

  • Drying: Dry the final product, HEP-PCL-SH, under vacuum. Confirm successful thiolation using ¹H NMR by observing the disappearance of the terminal -CH₂OH signal and the appearance of new signals corresponding to the mercaptopropionate group.

Protocol 3: Formulation of an In Situ Crosslinking Hydrogel

Materials and Reagents

ComponentSourceNotes
HEP-PCL-SHFrom Protocol 2Lyophilize for easy dissolution.
4-arm PEG-Acrylate (10 kDa)e.g., JenKem TechnologyCrosslinker.
Phosphate-Buffered Saline (PBS)Standard Lab SupplypH 7.4.
Triethanolamine (TEOA)e.g., Sigma-AldrichBase catalyst for Michael addition.

Step-by-Step Methodology

  • Precursor Solution A: Prepare a 10% (w/v) solution of HEP-PCL-SH in a suitable biocompatible solvent or co-solvent system (e.g., DMSO/PBS mixture).

  • Precursor Solution B: Prepare a 10% (w/v) solution of 4-arm PEG-Acrylate in PBS (pH 7.4).

  • Initiation of Gelation:

    • In a small vial, mix equal volumes of Solution A and Solution B (e.g., 250 µL of each).

    • Add a catalytic amount of TEOA (e.g., 5 µL of a 1M solution) to raise the pH to ~8, which accelerates the Michael addition reaction between the thiol and acrylate groups.

    • Gently vortex for 5 seconds.

  • Characterization of Gelation:

    • Vial Inversion Test: Monitor the vial at timed intervals (e.g., every 30 seconds). The gelation time is defined as the point at which the solution no longer flows upon inversion.[10]

    • Rheology: For quantitative analysis, place the mixed solution immediately onto the plate of a rheometer. Monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is where G' surpasses G''. The final G' value indicates the stiffness of the hydrogel.

Formulation ExamplePolymer Conc.Crosslinker Conc.Estimated Gel TimePotential G'
F15% (w/v)5% (w/v)5-10 min~500 Pa
F210% (w/v)10% (w/v)1-3 min~2000 Pa

Section 4: Prospective Applications in Drug Delivery Systems

The materials developed using HEP-one as a foundation are well-suited for a range of drug delivery applications, bridging the gap between traditional polymer carriers and advanced, functional systems.[11][12]

  • Amphiphilic Copolymers for Nanomedicine: By polymerizing a hydrophobic block (like PCL) from the hydrophilic HEP-one initiator, the resulting amphiphilic block copolymer can self-assemble in aqueous media to form micelles or polymersomes. These nanostructures can encapsulate poorly water-soluble drugs, improving their solubility and pharmacokinetic profile.[13] The piperazinone-rich corona can provide a "stealth" effect, similar to PEG, reducing protein adsorption and prolonging circulation time.[14]

  • Injectable, Degradable Drug Depots: The in situ forming hydrogel described in Protocol 3 serves as an ideal injectable depot.[8] Therapeutic agents (small molecules, proteins, or cells) can be mixed with the precursor solutions just before injection. Upon administration, the mixture gels in place, forming a localized reservoir that slowly releases the encapsulated payload as the hydrogel degrades over time. This is particularly valuable for localized cancer therapy, wound healing, or regenerative medicine.

  • pH-Responsive Systems: The piperazine moiety contains tertiary amines that can be protonated at acidic pH. This property can be exploited to design "smart" drug delivery systems. For instance, in the acidic microenvironment of a tumor or within the endosome of a cell, protonation of the piperazinone units could induce a conformational change or swelling in the polymer carrier, triggering an accelerated release of the therapeutic agent.

References

  • MySkinRecipes. This compound. [Link]

  • Talelli, M., et al. (2015). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Advanced Drug Delivery Reviews. [Link]

  • Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • Gulyaev, I. A., et al. (2024). Polymeric Drug Delivery Systems in Biomedicine. Biochemistry (Moscow). [Link]

  • Li, Y., & Rodrigues, J. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. MDPI. [Link]

  • Desai, P., et al. (2024). Rapid in situ forming PEG hydrogels for mucosal drug delivery. Bioengineering. [Link]

  • Wang, Y., et al. (2022). Polyethyleneimine-Based Drug Delivery Systems for Cancer Theranostics. MDPI. [Link]

  • ResearchGate. New drugs delivery systems based on polyelectrolyte complexes. [Link]

  • Pirlo, J. N. (2023). Piperazine-Based Metallopolymers for Bioengineering Applications. eCommons. [Link]

  • PubChem. 2-Piperazinone, 4-(2-hydroxyethyl)-. [Link]

  • Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • ResearchGate. Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. [Link]

  • Al-Abkal, A., et al. (2023). Emerging Fabrication Strategies of Hydrogels and Its Applications. Gels. [Link]

  • Varlas, S., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI. [Link]

  • Sugiyama, J. (2019). Special Issue “Ring-Opening Polymerization”. MDPI. [Link]

  • Lorson, T., et al. (2018). Poly(2-oxazoline)s based biomaterials. Biomaterials. [Link]

  • ResearchGate. Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. [Link]

  • Xu, K., et al. (2018). In situ Gelable Interpenetrating Double Network Hydrogel Formulated from Binary Components: Thiolated Chitosan and Oxidized Dextran. Journal of Biomaterials Applications. [Link]

  • Peterson, G. I., et al. (2022). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. Nature Chemistry. [Link]

  • Desai, P., et al. (2024). Rapid in situ forming PEG hydrogels for mucosal drug delivery. National Center for Biotechnology Information. [Link]

  • Utrata, K., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. [Link]

Sources

Application Note: Quantitative Analysis of 4-(2-Hydroxyethyl)piperazin-2-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Hydroxyethyl)piperazin-2-one is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other bioactive molecules.[1] Its molecular structure, featuring a piperazinone core with a hydroxyethyl substituent, provides a versatile scaffold for creating more complex chemical entities.[2] Accurate quantification of this intermediate within reaction mixtures is paramount for process optimization, yield determination, and quality control in drug development and manufacturing. This application note provides a detailed, validated protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, and discusses alternative methodologies.

The inherent challenge in quantifying this compound lies in its polarity and the potential for multiple components within a crude reaction mixture. Therefore, a robust and specific analytical method is essential. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive approach from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.

Principle of Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For the quantification of this compound, a reverse-phase HPLC method is optimal. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar compounds, like this compound, will have less retention and elute earlier, while less polar impurities will be retained longer.

Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of a series of calibration standards with known concentrations. The concentration of the analyte in the sample is then determined from the resulting calibration curve.

Primary Method: Reverse-Phase HPLC with UV Detection

This section details a validated HPLC-UV method for the routine quantification of this compound.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted below.

Caption: Workflow for the quantification of this compound by HPLC.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (reagent grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 95% Water with 0.1% Phosphoric Acid : 5% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detector 210 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for reverse-phase chromatography, offering good retention and separation of moderately polar organic molecules.

  • Mobile Phase: The high aqueous content of the mobile phase is suitable for eluting the polar analyte. Phosphoric acid is added to control the pH and ensure consistent ionization of any acidic or basic functional groups, leading to sharper peaks.

  • Wavelength: 210 nm is chosen as it is in the low UV region where many organic molecules, including those with carbonyl groups like this compound, exhibit absorbance, even without a strong chromophore.[3]

Protocol: Step-by-Step

1. Preparation of Standard Solutions: a. Accurately weigh approximately 20 mg of the this compound reference standard into a 20 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL. c. Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations of, for example, 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL.

2. Preparation of Sample Solution: a. Withdraw a representative sample from the reaction mixture. b. Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask. c. Dissolve and dilute to volume with the mobile phase. Further dilution may be necessary to bring the analyte concentration within the calibration range. d. Filter the final diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards, starting with the lowest concentration. c. Inject the prepared sample solution(s). It is recommended to inject a blank (mobile phase) between sample injections to prevent carryover.

4. Data Analysis: a. Integrate the peak corresponding to this compound in each chromatogram. b. Plot a calibration curve of peak area versus concentration for the standard solutions. c. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression. d. Calculate the percentage by weight (% w/w) of this compound in the original reaction mixture sample.

Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Validation Parameters
ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the reaction mixture.
Linearity Correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy Recovery of spiked samples should be within 98-102%.
Precision (Repeatability) Relative Standard Deviation (RSD) of six replicate injections should be ≤ 2%.
Intermediate Precision RSD between different analysts, on different days, or with different equipment should be ≤ 3%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1).[3]
Limit of Detection (LOD) The lowest concentration that can be detected (typically signal-to-noise ratio of 3:1).[3]
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±10%, column temperature ±5°C).

Alternative and Confirmatory Methods

While HPLC-UV is a robust method for routine quantification, other techniques can be employed for confirmation or in situations where HPLC is not suitable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] this compound has polar functional groups that can make it challenging to analyze directly by GC.[9] Derivatization to a more volatile and thermally stable compound can overcome this limitation.[9]

Principle of Derivatization: The polar N-H and O-H groups can be converted to less polar groups, for example, by silylation or acylation, which improves chromatographic performance.[9]

A potential derivatization and analysis workflow is outlined below.

Caption: Workflow for GC-MS analysis with a derivatization step.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the analyte.[10][11][12] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13]

Principle: An internal standard with a known concentration and a signal that does not overlap with the analyte's signals is added to the sample.[14] The concentration of the analyte can then be calculated by comparing the integral of a specific analyte peak to the integral of a peak from the internal standard.[10][14]

Advantages:

  • High precision and accuracy.

  • Does not require an identical reference standard for the analyte.

  • Provides structural information simultaneously.

Considerations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a well-resolved peak for the analyte and the internal standard.

Conclusion

The reverse-phase HPLC-UV method detailed in this application note provides a reliable and robust means for the quantification of this compound in reaction mixtures. Adherence to the outlined protocol and proper method validation in accordance with ICH guidelines will ensure the generation of accurate and reproducible data, which is critical for informed decision-making in the pharmaceutical development process. Alternative methods such as GC-MS and qNMR offer complementary information and can be valuable tools for confirmatory analysis and in specific analytical scenarios.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Unknown Author. (2017, November). Quantitative NMR Spectroscopy.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR).
  • Pauli, G. F., et al. (2022). Quantitative NMR Interpretation without Reference. Molecules, 27(22), 7833.
  • Slideshare. (n.d.). Analytical methods validation as per ich & usp.
  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Magritek. (n.d.). Analytical NMR.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

The Strategic Utility of 4-(2-Hydroxyethyl)piperazin-2-one in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of contemporary medicinal chemistry and pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the myriad of heterocyclic building blocks, 4-(2-Hydroxyethyl)piperazin-2-one has emerged as a particularly valuable scaffold. Its unique structural features—a piperazin-2-one core coupled with a reactive primary hydroxyl group—offer a versatile platform for the synthesis of diverse bioactive compounds. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this compound as a key chemical intermediate.

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, lauded for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility and oral bioavailability. The introduction of a lactam function in the piperazin-2-one ring, along with a hydroxyethyl side chain, provides two distinct points for chemical modification. This bifunctionality allows for the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR). This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 23936-04-1[1][2][3]
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
Appearance White to off-white solid[3]
Storage Room temperature, dry conditions[1]

Safety and Handling: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Core Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly those with potential therapeutic applications in neurology and oncology.[1] The presence of both a secondary amine within the lactam ring and a terminal hydroxyl group allows for a range of chemical transformations. The most prevalent of these are N-alkylation and N-arylation reactions at the piperazine nitrogen, and O-alkylation or esterification at the hydroxyl group.

Diagram: Key Reaction Pathways for this compound

G A This compound B N-Alkylated Derivatives A->B N-Alkylation (Alkyl Halides, Base) C N-Arylated Derivatives A->C N-Arylation (Aryl Halides, Pd or Cu Catalyst) D O-Alkylated/Esterified Derivatives A->D O-Alkylation/Esterification (Activating Agents) E Bioactive Molecules (e.g., Antipsychotics, Cytotoxic Agents) B->E C->E D->E

Caption: Key synthetic transformations of this compound.

Protocol 1: N-Alkylation in the Synthesis of a Cetirizine Analogue Intermediate

This protocol is adapted from a patented synthesis of a cetirizine intermediate and illustrates a classic N-alkylation reaction.[4] Cetirizine is a second-generation antihistamine, and its synthesis often involves the alkylation of a piperazine derivative. Here, we adapt the procedure for this compound.

Objective: To synthesize 1-(p-chlorobenzhydryl)-4-(2-hydroxyethyl)piperazin-2-one, a key intermediate for cetirizine analogues.

Materials:

  • This compound

  • p-Chlorobenzhydryl chloride

  • Toluene or Acetone (Anhydrous)

  • Triethylamine (optional, as a base)

  • Dilute Hydrochloric Acid (HCl)

  • Benzene or other suitable extraction solvent

  • Sodium Hydroxide (NaOH) or other suitable base for alkalization

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up A Dissolve this compound and p-Chlorobenzhydryl chloride in Toluene B Heat to reflux (4-14 hours) A->B C Concentrate reaction mixture B->C D Treat with dilute HCl C->D E Extract with Benzene (remove organic layer) D->E F Alkalize aqueous layer with NaOH E->F G Extract aqueous layer with Benzene F->G H Wash organic extract with water G->H I Dry organic layer (Na₂SO₄) H->I J Concentrate to yield product I->J

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 molar equivalent of this compound in anhydrous toluene. Add 1 to 1.2 molar equivalents of p-chlorobenzhydryl chloride. If desired, 1-2 molar equivalents of triethylamine can be added to act as an acid scavenger.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 to 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator.[4]

  • Acid-Base Extraction: Treat the residue with dilute hydrochloric acid. This will protonate the piperazine nitrogen, making the product water-soluble. Extract the acidic aqueous solution with benzene or another non-polar solvent to remove any unreacted p-chlorobenzhydryl chloride and other non-polar impurities. Discard the organic layer.[4]

  • Product Isolation: Carefully basify the aqueous layer with a solution of sodium hydroxide until it is alkaline. This will deprotonate the piperazine nitrogen, making the product insoluble in water.[4]

  • Final Extraction and Purification: Extract the alkaline aqueous layer twice with benzene or another suitable organic solvent. Combine the organic extracts and wash them with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(p-chlorobenzhydryl)-4-(2-hydroxyethyl)piperazin-2-one.[4] The patent reports a yield of 84-87.7% for a similar reaction.[4]

Protocol 2: Synthesis of Cytotoxic Piperazin-2-one Derivatives

This protocol is based on the synthesis of novel piperazin-2-one derivatives with potential cytotoxic activity, as described by Asadipour et al.[5] It showcases the modification of the piperazin-2-one core to generate a library of compounds for biological screening.

Objective: To synthesize 2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)-2-(4-chlorophenyl)acetamide derivatives by reacting a piperazinone intermediate with various amines.

Part A: Synthesis of the Piperazinone Intermediate

A key intermediate, methyl 2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)-2-(4-chlorophenyl)acetate, is first synthesized. This involves the reaction of 1-(3-chlorophenyl)piperazin-2-one with methyl α-bromophenylacetate.[5]

Part B: Amidation to Form Bioactive Derivatives

Materials:

  • Methyl 2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)-2-(4-chlorophenyl)acetate

  • Amine (e.g., guanidine, thiourea, hydrazide)

  • Appropriate solvent (e.g., ethanol, methanol)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1 molar equivalent of the piperazinone ester intermediate in an appropriate solvent.

  • Amine Addition: Add an excess (typically 2-3 molar equivalents) of the desired amine (e.g., guanidine hydrochloride with a base, or hydrazide monohydrate).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The work-up procedure will vary depending on the properties of the product. Typically, it may involve:

    • Evaporation of the solvent under reduced pressure.[5]

    • Precipitation of the product by the addition of a non-solvent.

    • Filtration and washing of the solid product.

    • Recrystallization or column chromatography to obtain the pure compound.

Quantitative Data for Synthesized Derivatives (Representative Examples): [5]

DerivativeYield (%)Melting Point (°C)
Hydrazide (7c)66256-258
Thiourea (7f)33265-267
Imidazole (7e)35206-209

The synthesized compounds were then evaluated for their cytotoxic activities against cancer cell lines, demonstrating that modifications to the piperazin-2-one scaffold can lead to potent biological effects.[5]

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound stands out as a chemical intermediate of significant value in the synthesis of pharmaceutically relevant molecules. Its bifunctional nature allows for the creation of diverse chemical libraries, which is a cornerstone of modern drug discovery. The protocols outlined in this guide provide a practical framework for the utilization of this versatile scaffold in N-alkylation and amidation reactions, paving the way for the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of well-designed chemical intermediates like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Google Patents.
  • ResearchGate. Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. Available at: [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Asadipour, A., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(1), 135-147. Available at: [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • Indian Patents. PROCESS FOR PRODUCING 11-[4-[2-(2-HYDROXYETHOXY)ETHYL]-1-PIPERAZINYL]DIBENZO[b,f][1][6]THIAZEPINE AND A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF. Available at: [Link]

  • Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • NIH National Center for Biotechnology Information. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Available at: [Link]

  • PubChem. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A. Available at: [Link]

  • Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. Available at: [Link]

Sources

Application Notes & Protocols: 4-(2-Hydroxyethyl)piperazin-2-one as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)piperazin-2-one, a heterocyclic building block with significant potential in pharmaceutical synthesis. While the broader piperazine motif is a cornerstone of modern medicinal chemistry, this specific precursor, featuring a unique combination of a secondary amine, a lactam, and a primary alcohol, offers a nuanced platform for generating novel molecular architectures.[1] We will explore the molecule's key physicochemical properties, dissect its reactive functionalities, and provide a detailed, field-proven protocol for its strategic incorporation into more complex structures relevant to drug discovery.

Introduction: The Strategic Value of the Piperazin-2-one Scaffold

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] The piperazin-2-one scaffold, a derivative incorporating an amide (lactam) functionality, is an important intermediate class for synthesizing a variety of biologically active compounds.[2]

This compound (CAS: 23936-04-1) emerges as a particularly valuable synthon. It presents chemists with three distinct points for chemical modification, allowing for the controlled and selective construction of diverse molecular libraries aimed at various therapeutic targets. Its utility lies not in a single, linear path to a known API, but in its versatility as a foundational scaffold for building new chemical entities.[3]

Physicochemical Properties

A clear understanding of the precursor's physical and chemical properties is paramount for effective reaction design and process scale-up.

PropertyValueReference
CAS Number 23936-04-1[4][5]
Molecular Formula C₆H₁₂N₂O₂[5]
Molecular Weight 144.17 g/mol [5]
Appearance White to off-white solid-
Boiling Point 195-220 °C (at 8 Torr)-
Melting Point 59.5-60 °C-
Purity Typically ≥95%[6]
Solubility Soluble in water and various organic solvents-

Causality of Reactivity: A Trifunctional Synthon

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The strategic choice of reagents and reaction conditions allows for the selective manipulation of one site while preserving the others, a cornerstone of complex molecule synthesis.

Caption: Key reactive sites of this compound.

  • N1-Secondary Amine: This is the most nucleophilic and commonly targeted site. It readily undergoes N-alkylation and N-arylation reactions (e.g., Buchwald-Hartwig coupling), serving as the primary anchor point for attaching the piperazinone core to other fragments of a target API.[7] This reaction is fundamental to the synthesis of countless piperazine-containing drugs.[8]

  • Primary Alcohol (-OH): The terminal hydroxyl group on the ethyl side chain provides a secondary point for modification. It can be converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic displacement, undergo esterification to form prodrugs, or participate in etherification reactions (e.g., Williamson ether synthesis).

  • N4-Amide (Lactam): The cyclic amide is the most stable group under typical synthetic conditions, providing a rigid and predictable core structure. While it can be hydrolyzed under harsh acidic or basic conditions, its general inertness allows for selective chemistry at the other two positions.

Application Protocol: N-Alkylation for API Scaffold Elaboration

This section provides a detailed, self-validating protocol for a representative N-alkylation reaction. This transformation is a critical and frequently employed step in the synthesis of piperazine-based APIs.[9] The protocol is designed to be robust and includes checkpoints for reaction monitoring and purification, ensuring a trustworthy and reproducible outcome.

Reaction Scheme: this compound + R-X → 1-R-4-(2-Hydroxyethyl)piperazin-2-one

Where R-X is an exemplary alkylating agent, such as a benzyl halide.

Experimental Workflow Diagram

Workflow start Start reagents 1. Reagent Charging - Dissolve Precursor in Acetonitrile - Add K2CO3 (base) - Stir to form slurry start->reagents addition 2. Alkylating Agent Addition - Add Benzyl Bromide dropwise - Maintain temperature at 20-25°C reagents->addition reaction 3. Reaction & Monitoring - Heat to 60-65°C - Monitor by TLC (2-4 hours) - Check for consumption of starting material addition->reaction workup 4. Aqueous Workup - Cool to RT - Filter solids (K2CO3, KBr) - Concentrate filtrate in vacuo reaction->workup extraction 5. Liquid-Liquid Extraction - Redissolve residue in EtOAc - Wash with H2O, then brine - Dry organic layer (Na2SO4) workup->extraction purify 6. Purification - Concentrate organic layer - Purify by flash column chromatography (EtOAc/Hexane) extraction->purify analysis 7. Characterization - Obtain ¹H NMR, ¹³C NMR, LC-MS - Confirm structure and purity purify->analysis end End: Pure Product analysis->end

Caption: Step-by-step workflow for N-alkylation protocol.

Detailed Step-by-Step Methodology

Objective: To synthesize 1-benzyl-4-(2-hydroxyethyl)piperazin-2-one.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reagent Charging:

    • To a 250 mL round-bottom flask, add this compound (5.00 g, 34.7 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).

    • Add powdered anhydrous potassium carbonate (9.59 g, 69.4 mmol, 2.0 eq).

    • Stir the mixture at room temperature (20-25°C) for 15 minutes to form a fine slurry. Causality: Using a powdered, anhydrous base maximizes surface area and prevents unwanted side reactions with water. Acetonitrile is a polar aprotic solvent ideal for Sₙ2 reactions.

  • Alkylating Agent Addition:

    • Dissolve benzyl bromide (4.54 mL, 38.2 mmol, 1.1 eq) in 20 mL of anhydrous acetonitrile.

    • Add the benzyl bromide solution dropwise to the stirring slurry over 20-30 minutes using a dropping funnel.

    • Causality: Dropwise addition helps control any potential exotherm and minimizes the formation of quaternary ammonium salt byproducts.

  • Reaction and Monitoring:

    • After the addition is complete, attach a condenser and heat the reaction mixture to 60-65°C.

    • Maintain this temperature and monitor the reaction progress every hour using Thin Layer Chromatography (TLC).

      • TLC System: 10% Methanol in Dichloromethane.

      • Visualization: UV light (254 nm) and/or potassium permanganate stain.

      • Validation: The reaction is complete when the starting material spot (more polar) is fully consumed and a new, less polar product spot is dominant. This typically takes 2-4 hours.

  • Aqueous Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr byproduct).

    • Rinse the flask and filter cake with additional acetonitrile (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

  • Liquid-Liquid Extraction:

    • Dissolve the crude residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 30% to 70% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final product as a pale yellow oil or white solid.

  • Characterization:

    • The structure and purity of the isolated product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

    • Expected Yield: 80-90%.

Conclusion and Future Outlook

This compound is a potent and versatile chemical precursor for pharmaceutical research and development. Its trifunctional nature allows for the creation of complex and diverse molecular scaffolds. The N-alkylation protocol detailed herein provides a reliable and fundamental method for integrating this valuable building block into larger molecules, serving as a critical first step in the synthesis of novel API candidates. As the demand for new therapeutics with finely tuned properties grows, the strategic use of such multi-functional synthons will continue to be an essential tool for medicinal chemists.

References

  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 2023. Available at: [Link]

  • ResearchGate. (n.d.). Representative piperazine and piperazine-2-one pharmaceuticals and natural products. [Image]. Available at: [Link]

  • Cotarca, I., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Product Page. Available at: [Link]

  • Brennan, M. E., & Speranza, G. P. (1982). U.S. Patent No. 4,338,443. Washington, DC: U.S. Patent and Trademark Office.
  • Cho, S. Y., et al. (2010). U.S. Patent No. 7,678,902. Washington, DC: U.S. Patent and Trademark Office.
  • Wilson, D. P., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. Substance Details. Available at: [Link]

  • Rogers, R. D., & Voth, G. A. (2012). U.S. Patent No. 8,232,265. Washington, DC: U.S. Patent and Trademark Office.
  • Ismaeel, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences. Available at: [Link]

  • Brennan, M. E., & Speranza, G. P. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent 4,338,443.
  • PubChem. (n.d.). Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A. Available at: [Link]

  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. Compound Summary. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Chemistry. Available at: [Link]

  • PharmaCompass. (n.d.). 4-(2-Hydroxyethyl)-piperazine Drug Information. Available at: [Link]

  • LookChem. (n.d.). Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. Product Page. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)piperazin-2-one (CAS 23936-04-1).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research and improve your experimental outcomes.

Overview of Synthetic Strategies

This compound is a valuable heterocyclic building block in medicinal chemistry, often used as an intermediate in the synthesis of complex biologically active molecules, including potent enzyme inhibitors.[4][5] Its synthesis is typically achieved via a cyclization reaction. The two most prevalent routes involve the reaction of a diamine with an activated acetic acid derivative. Understanding the nuances of each pathway is critical for selecting the appropriate strategy and for effective troubleshooting.

FeatureRoute A: N-Alkylation & CyclizationRoute B: Reductive Amination & Cyclization
Starting Materials N-(2-hydroxyethyl)ethylenediamine, Ethyl ChloroacetateProtected Ethanolamine, Amino Acid Ester
Key Transformation Intramolecular nucleophilic substitution (cyclization) of an N-acylated intermediate.Reductive amination followed by deprotection and cyclization.
Pros - Fewer steps. - Readily available starting materials.- Offers better stereochemical control for chiral derivatives.[6] - Can be adapted for a wider range of substitutions.
Cons - Potential for side reactions like dimerization or polymerization. - Requires careful control of reaction conditions to favor cyclization.[7]- More synthetic steps, including protection and deprotection.[6] - May involve more expensive or specialized reagents.
Common Base Inorganic bases (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., Triethylamine).Not directly applicable for the key transformation, but used in subsequent steps.
Typical Solvents Aprotic polar solvents (e.g., Acetonitrile, DMF) or alcohols (e.g., Ethanol).Alcohols (e.g., Methanol, Ethanol).[6]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the common route of reacting N-(2-hydroxyethyl)ethylenediamine with ethyl chloroacetate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I fix them?

Low yield is the most common issue. The root cause can often be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

Potential Cause 1: Incomplete Reaction

The reaction involves two key steps: N-acylation followed by an intramolecular cyclization. If the cyclization step is inefficient, the yield will suffer.

  • Insufficient Base: The cyclization is a base-assisted 5-exo-tet cyclization.[8] The base is crucial for deprotonating the secondary amine, making it nucleophilic enough to displace the chloride on the adjacent chloroacetyl group. Ensure you are using at least one molar equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, TEA).

  • Low Reaction Temperature or Time: Cyclization can be slow. If the reaction is not going to completion (as monitored by TLC or LC-MS), consider increasing the reaction temperature (e.g., refluxing in ethanol or acetonitrile) or extending the reaction time.

Potential Cause 2: Competing Side Reactions

Several side reactions can consume your starting materials or intermediates, directly impacting the yield.

  • Hydrolysis of Ethyl Chloroacetate: Ethyl chloroacetate is susceptible to hydrolysis, especially under basic conditions, to form chloroacetic acid and ethanol.[9][10] This side reaction consumes your electrophile. To mitigate this, ensure your reagents and solvent are anhydrous and add the base portion-wise or at a controlled rate.

  • Intermolecular Reactions (Dimerization/Polymerization): Instead of cyclizing, the N-acylated intermediate can react with another molecule of N-(2-hydroxyethyl)ethylenediamine, leading to linear dimers or polymers. This is particularly problematic in concentrated solutions or if the cyclization is slow.[11][12]

    • Solution: Employ high-dilution conditions. By adding the reagents slowly to a large volume of solvent, you favor the intramolecular cyclization over intermolecular reactions.

Potential Cause 3: Product Loss During Workup

The target molecule is polar and highly soluble in water due to the hydroxyl group and the amide moiety.[5][13] This can make extraction from aqueous media challenging.

  • Inefficient Extraction: Standard extraction with solvents like ethyl acetate may be inefficient. Consider using a more polar solvent like a chloroform/isopropanol mixture or performing continuous liquid-liquid extraction. Alternatively, evaporating the aqueous layer and purifying the residue by column chromatography or distillation can be effective.

  • Salt Formation: If an acid is used during workup, your product can form a salt, which will remain in the aqueous phase. Ensure the aqueous layer is basified before extraction.

Below is a workflow to help diagnose the cause of low yields.

LowYieldTroubleshooting start Low Yield Observed q1 Monitor reaction by TLC/LC-MS. Is starting material consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No q2 Are there multiple spots/peaks other than product? q1->q2 Yes sol_incomplete1 Increase base stoichiometry or use stronger base. incomplete->sol_incomplete1 sol_incomplete2 Increase temperature or reaction time. incomplete->sol_incomplete2 side_reactions Side Reactions sol_side1 Use anhydrous reagents/solvents to prevent hydrolysis. side_reactions->sol_side1 sol_side2 Employ high-dilution conditions to favor cyclization. side_reactions->sol_side2 workup_loss Workup/Purification Loss sol_workup1 Use more polar extraction solvent (e.g., CHCl3/IPA). workup_loss->sol_workup1 sol_workup2 Evaporate aqueous phase and purify residue directly. workup_loss->sol_workup2 q2->side_reactions Yes q3 Is product detected in aqueous layer post-extraction? q2->q3 No q3->workup_loss Yes

Caption: Troubleshooting workflow for low yield.

Q2: I'm seeing significant impurities in my crude product. How can I identify and minimize them?

Impurity profiling is key to optimizing your reaction. The most common impurities are unreacted starting materials, over-alkylated products, and dimers.

  • Unreacted Starting Materials: Easily identified by comparing with starting material standards on TLC or LC-MS. Their presence indicates an incomplete reaction (see Q1).

  • N,N'-bis(chloroacetyl) derivative: If both the primary and secondary amines of N-(2-hydroxyethyl)ethylenediamine react with ethyl chloroacetate, a di-acylated species can form. This is more likely if the chloroacetylating agent is added too quickly or in excess.

    • Solution: Add the ethyl chloroacetate slowly and portion-wise to the solution of the diamine to favor mono-acylation. Maintain a strict 1:1 stoichiometry.

  • Piperazine Dimer: As mentioned, intermolecular reaction can lead to the formation of a dimer. This will have a molecular weight roughly double that of your product.

    • Solution: Use high-dilution conditions.

  • Purification: Most of these impurities have different polarities from the desired product.

    • Column Chromatography: A silica gel column using a gradient elution (e.g., dichloromethane to 10-20% methanol in dichloromethane) can effectively separate the product from less polar starting materials and more polar dimers or di-acylated species.

    • High Vacuum Distillation: If the impurities are not volatile, distillation can be an effective purification method for the product.

    • Recrystallization/Salt Formation: It may be possible to form a salt of the product (e.g., hydrochloride) and purify it by recrystallization, a technique often used for purifying amines.[14]

Q3: The reaction seems to stall or is very slow. What parameters can I adjust?

A sluggish reaction is typically due to suboptimal reaction conditions.

  • Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like acetonitrile or DMF can accelerate Sₙ2 reactions. Alcohols like ethanol are also commonly used and can facilitate the reaction by solvating the intermediates. If the reaction is slow in one solvent, screening others may be beneficial. Using LiCl in DMF has been shown to facilitate cyclization in other N-chloroacetylated systems by improving solubility and potentially templating the cyclization.[7]

  • Base Strength: If a weak base like Na₂CO₃ is used, the deprotonation of the amine for the cyclization step might be the rate-limiting step. Switching to a stronger base like potassium carbonate or an organic base like DBU could accelerate the reaction.

  • Temperature: As per Arrhenius kinetics, increasing the temperature will increase the reaction rate. Refluxing the reaction mixture is a common strategy to ensure the reaction goes to completion in a reasonable timeframe.

Frequently Asked Questions (FAQs)

Q: What is the recommended lab-scale protocol for this synthesis? A detailed, step-by-step protocol is provided in the next section. It utilizes N-(2-hydroxyethyl)ethylenediamine and ethyl chloroacetate, which is a common and reliable method.

Q: How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane). The product should have an Rf value between that of the starting diamine (more polar, lower Rf) and ethyl chloroacetate (less polar, higher Rf). Staining with ninhydrin can help visualize the amine-containing spots. For more quantitative analysis, LC-MS is ideal.

Q: What are the primary safety concerns? Ethyl chloroacetate is a lachrymator and is toxic and irritating.[15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The starting diamines can also be corrosive and irritating. Review the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Recommended Experimental Protocol

This protocol describes the synthesis of this compound from N-(2-hydroxyethyl)ethylenediamine and ethyl chloroacetate.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine (1.0 eq)

  • Ethyl chloroacetate (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethanol, anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(2-hydroxyethyl)ethylenediamine and anhydrous ethanol. Stir to dissolve.

  • Add anhydrous potassium carbonate to the solution.

  • In a separate dropping funnel, dilute ethyl chloroacetate with a small amount of anhydrous ethanol.

  • Add the ethyl chloroacetate solution dropwise to the stirring suspension of the diamine and K₂CO₃ over 30-60 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction by TLC (10% MeOH in DCM) until the starting diamine spot has been consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in a minimal amount of DCM.

  • Purify the product by silica gel column chromatography, eluting with a gradient of 0% to 15% methanol in dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.

References

  • Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. (2012). PubMed. Retrieved January 11, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). (2010). PubMed. Retrieved January 11, 2026, from [Link]

  • Ethyl chloroacetate Chemical Substances Control Law. (2023). Ministry of Health, Labour and Welfare, Japan. Retrieved January 11, 2026, from [Link]

  • Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. (2000). PubMed. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Ethyl Chloroacetate: Complete Guide. (2023). HighMountain Chem. Retrieved January 11, 2026, from [Link]

  • Development of piperazine-tethered heterodimers as potent antimalarials against chloroquine-resistant P. falciparum strains. Synthesis and molecular modeling. (2007). PubMed. Retrieved January 11, 2026, from [Link]

  • Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol? (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Cas no 59702-23-7 (1-(2-hydroxyethyl)piperazin-2-one). (n.d.). Enovchem. Retrieved January 11, 2026, from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Method for preparing high-purity 4-(2-hydroxyerhyl) piperazine-1-erhaesulfonic acid through nanofiltration. (2015). Google Patents.
  • The preparation method of 2- piperazinones. (2016). Google Patents.
  • 2-Piperazinone, 4-(2-hydroxyethyl)-. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine. (n.d.). Google Patents.
  • N-(2-Hydroxyethyl)piperazine. (n.d.). Jiangyin Osman Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]

  • Piperazine Bridged Thianorrole Dimer. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine. (2017). Google Patents.
  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. (n.d.). AWS. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid. (1986). Google Patents.
  • 1,4-Bis(2-hydroxyethyl)piperazine. (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]

  • Preparation of N-(2-hydroxyethyl)-piperazine. (1995). Google Patents.
  • Synthesis of N-(2-hydroxyethyl)piperazine. (1982). Google Patents.
  • Redetermination of 2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethanesulfonate at 100 K. (2013). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Synthesis method of chiral piperazinone derivative. (2018). Google Patents.
  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]

  • ETHYL β,β-PENTAMETHYLENEGLYCIDATE. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 11, 2026, from [Link]

  • Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. (2023). Fine Chemical Technologies. Retrieved January 11, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2019). MDPI. Retrieved January 11, 2026, from [Link]

  • 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | CID 23831. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS. (2016). Google Patents.
  • Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. (1947). PubMed. Retrieved January 11, 2026, from [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). PubMed Central. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(2-Hydroxyethyl)piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address the challenges you may encounter during the purification of this compound.

Diagram: General Purification Workflow

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound analysis Purity Assessment (TLC, HPLC, GC-MS) crude->analysis decision Purity Acceptable? analysis->decision recrystallization Recrystallization decision->recrystallization No pure_product Pure this compound decision->pure_product Yes recrystallization->analysis chromatography Column Chromatography recrystallization->chromatography Oiling out or low purity recrystallization->pure_product chromatography->analysis distillation Vacuum Distillation chromatography->distillation Thermally stable impurities chromatography->pure_product distillation->analysis distillation->pure_product

Technical Support Center: Stability of 4-(2-Hydroxyethyl)piperazin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 4-(2-Hydroxyethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As a valued intermediate in organic synthesis, particularly for pharmaceuticals and bioactive compounds, understanding its stability is paramount to ensuring experimental reproducibility and the integrity of your results.[1] This document provides a comprehensive overview of the anticipated stability profile of this compound, potential degradation pathways, and practical solutions to common challenges encountered in the laboratory.

Inferred Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23936-04-1[2][3][4]
Molecular Formula C₆H₁₂N₂O₂[4]
Molecular Weight 144.17 g/mol [4]
Appearance Solid[2]
Storage 2-8°C, dry[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous stock solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of oxidizing agents. The core structure contains a lactam (a cyclic amide) within a piperazine ring, which makes it susceptible to certain degradation pathways.

  • pH-Dependent Hydrolysis: The lactam ring is prone to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[5][6] While the six-membered ring of piperazin-2-one is significantly more stable than the highly strained four-membered ring of β-lactam antibiotics, the principle of acid and base-catalyzed hydrolysis still applies.[5][7] Extreme pH values (highly acidic or highly alkaline) will accelerate the cleavage of the amide bond, leading to ring-opening.

  • Thermal Degradation: Elevated temperatures can increase the rate of hydrolysis and other degradation reactions.[8][9] For piperazine derivatives, thermal degradation can proceed through nucleophilic substitution (SN2) reactions, potentially leading to ring-opening or side-chain modifications.[8]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, which can lead to the formation of N-oxides.[8][9]

Q2: I suspect my stock solution of this compound has degraded. What are the likely degradation products?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer the most probable degradation pathways based on its chemical structure. The primary degradation pathway is expected to be the hydrolysis of the lactam ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the piperazine ring to form an amino acid derivative.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the carbonyl carbon of the lactam, leading to ring-opening.

  • Oxidative Degradation: Oxidation is likely to occur at the tertiary amine nitrogen, forming an N-oxide.

Below is a diagram illustrating the potential degradation pathways:

G cluster_main Potential Degradation Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_oxidation Oxidative Degradation Parent This compound Acid_Product Ring-Opened Amino Acid Derivative Parent->Acid_Product H⁺ / H₂O Base_Product Ring-Opened Amino Acid Salt Parent->Base_Product OH⁻ / H₂O Oxidative_Product N-Oxide Derivative Parent->Oxidative_Product [O]

Caption: Potential degradation pathways of this compound.

Q3: What is the optimal pH for storing aqueous solutions of this compound?
Q4: How should I prepare and store my aqueous stock solutions to ensure maximum stability?

A4: To maximize the stability of your aqueous stock solutions, we recommend the following:

  • Use High-Purity Water: Prepare your solutions using purified, deionized water to minimize contaminants that could catalyze degradation.

  • Buffer Your Solutions: If appropriate for your application, use a suitable buffer to maintain a pH between 6.0 and 7.5.

  • Store at Low Temperatures: Store your stock solutions at 2-8°C when not in use.[2] For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Protect from Light: While photolytic degradation is not a commonly cited pathway for this class of compounds, it is good practice to store solutions in amber vials or protect them from direct light.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent results in bioassays when using the same stock solution over several days.
  • Potential Cause: Degradation of this compound in the aqueous stock solution, leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Workflow:

G Start Inconsistent Bioassay Results Check_Storage Verify stock solution storage conditions (pH, temp, light exposure) Start->Check_Storage Prep_Fresh Prepare a fresh stock solution Check_Storage->Prep_Fresh Compare_Results Repeat experiment with fresh and old stock solutions Prep_Fresh->Compare_Results Results_Match Do results now match expected outcome? Compare_Results->Results_Match Degradation_Confirmed Degradation of old stock is the likely cause. Implement stricter storage protocols. Results_Match->Degradation_Confirmed Yes Other_Factors Investigate other experimental variables (e.g., cell passage, reagent variability). Results_Match->Other_Factors No

Caption: Troubleshooting inconsistent bioassay results.

  • Preventative Measures:

    • Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling.

    • Perform a quick purity check of your stock solution using a suitable analytical method (e.g., HPLC-UV) if you suspect degradation.

Problem 2: Appearance of unexpected peaks in my HPLC chromatogram during analysis of a formulation containing this compound.
  • Potential Cause: Formation of degradation products due to incompatibilities with other formulation components or exposure to harsh conditions (e.g., high temperature, extreme pH).

  • Troubleshooting and Identification Protocol: To identify the source of the unexpected peaks, a forced degradation study is recommended. This will help to generate the potential degradation products under controlled conditions and compare their retention times with the unknown peaks in your chromatogram.[8][9][10][11]

    Step-by-Step Forced Degradation Protocol:

    • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Withdraw samples at different time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified period. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at 60-80°C.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for a specified period.

    • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method. An ideal method should be able to separate the parent compound from all generated degradation products.[9]

    Recommended HPLC-UV Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)

Note: As this compound lacks a strong chromophore, detection at low wavelengths is necessary. For trace analysis, derivatization with a UV-active agent like NBD-Cl may be required.[12]

References

  • Kucers, A., Crowe, S. M., Grayson, M. L., & Hoy, J. F. (Eds.). (2017). The Use of Antibiotics: A Clinical Review of Antibacterial, Antifungal, Antiparasitic, and Antiviral Drugs, Seventh Edition. CRC press.
  • D'Arcy, P. F., & McElnay, J. C. (1987). Drug-excipient interactions. Drug development and industrial pharmacy, 13(13), 2343-2367.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Stevens, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 42.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Stevens, T. J. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Rane, K., & Patil, V. (2019). Forced Degradation Study–A Tool for Detection, Isolation and Characterization of Degradation Products in Pharmaceutical. Asian Journal of Research in Chemistry, 12(4), 213-219.
  • BenchChem. (2025). A Technical Guide to Piperazin-2-one.
  • US EPA. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

Sources

Technical Support Center: Thermal Degradation Pathways of Aqueous Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aqueous piperazine. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the thermal degradation of piperazine. My aim is to move beyond simple protocols and offer insights into the causality of experimental observations, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My piperazine concentration is decreasing more rapidly than predicted. What are the likely causes?

Several factors can accelerate the thermal degradation of piperazine. Here's a checklist of potential causes to investigate:

  • Elevated Temperatures: Piperazine degradation is highly dependent on temperature, following an Arrhenius relationship.[1][2] A slight increase above your intended experimental temperature can significantly increase the degradation rate.

    • Troubleshooting: Calibrate your heating equipment (e.g., oil baths, heating blocks, ovens) regularly. Use a calibrated thermometer to monitor the temperature of your reaction mixture directly.

  • High CO2 Loading: While seemingly counterintuitive, increasing CO2 loading from 0.1 to 0.4 mol CO2/mol alkalinity can increase the degradation rate.[1][2] This is because the protonated piperazine species (H+PZ) is a key initiator of the degradation process.[3][4] However, at very high CO2 loadings (e.g., 0.47 mol CO2/mol alkalinity), the rate of degradation may decrease.[1][2]

    • Troubleshooting: Accurately measure and control the CO2 loading in your experiments. Ensure your analytical methods for determining CO2 concentration are validated.

  • Presence of Catalytic Metals: Certain metals can catalyze the degradation of piperazine. While iron and stainless steel are weak catalysts for oxidation, copper (Cu2+) can significantly accelerate oxidative degradation pathways.[5]

    • Troubleshooting: Use high-purity reagents and solvents. If using metal reactors, ensure they are made of a non-catalytic material or have been properly passivated. Analyze your solvent for trace metal contaminants if you suspect catalysis.

  • Piperazine Concentration: The rate of degradation can increase with higher piperazine concentrations.[4]

    • Troubleshooting: Ensure the initial concentration of your piperazine solution is accurate.

Q2: I am observing unexpected peaks in my analytical chromatogram (GC/LC). What could they be?

The thermal degradation of aqueous piperazine is a complex process that generates a variety of byproducts.[6] The appearance of unexpected peaks likely indicates the formation of these degradation products.

Here is a summary of the major and minor degradation products commonly observed:

Product Category Major Products Minor Products
Amines N-(2-aminoethyl)piperazine (AEP), Ammonium (NH4+)Ethylenediamine (EDA), N-ethylpiperazine (EPZ), N-methylpiperazine (MPZ)
Amides N-formylpiperazine (FPZ)Acetyl amides
Carboxylate Ions Formate, Acetate
Imidazolidinones 2-imidazolidone (2-Imid)
Ureas
Alkanolamines N-(2-hydroxyethyl)piperazine (HEP)

Data compiled from multiple sources.[3][4][6]

Troubleshooting:

  • Confirm Peak Identity: Use mass spectrometry (MS) coupled with your chromatography system (GC-MS or LC-MS) to identify the molecular weight of the unknown peaks. Compare the fragmentation patterns with known degradation products.

  • Use Analytical Standards: If available, inject analytical standards of suspected degradation products to confirm retention times.

  • Review Experimental Conditions: Correlate the appearance of specific peaks with your experimental parameters (temperature, CO2 loading, time). For instance, N-formylpiperazine is a prominent product at higher temperatures.[3][6]

Q3: What is the primary mechanism of piperazine thermal degradation?

The thermal degradation of piperazine is believed to be initiated by a nucleophilic attack of a neutral piperazine molecule on a protonated piperazine molecule (H+PZ).[3][4][7] This leads to the opening of the piperazine ring.

This initial step is followed by a series of SN2 substitution reactions that can lead to a variety of degradation products.[3][4][5]

Below is a simplified diagram illustrating the proposed initiation step and subsequent pathways:

ThermalDegradation PZ Piperazine (PZ) Intermediate Ring-Opened Intermediate (e.g., 1-[2-[(2-aminoethyl)amino]ethyl]PZ) PZ->Intermediate Nucleophilic Attack PZH Protonated Piperazine (H⁺PZ) PZH->Intermediate AEP N-(2-aminoethyl)piperazine (AEP) Intermediate->AEP Sₙ2 Substitution Other_Products Other Degradation Products (e.g., FPZ, NH₄⁺, EDA) Intermediate->Other_Products Further Reactions

Caption: Proposed initiation of piperazine thermal degradation.

Q4: How can I minimize piperazine degradation during my experiments?

Minimizing degradation is crucial for obtaining accurate experimental data and for the economic viability of industrial processes. Here are some key strategies:

  • Temperature Control: Operate at the lowest temperature necessary for your application. As degradation is highly temperature-dependent, even a small reduction can have a significant impact.[1][2]

  • Optimize CO2 Loading: While some CO2 is necessary to initiate degradation, excessively high or low loadings can be detrimental. The optimal CO2 loading will depend on your specific process conditions.[1][2]

  • Material Selection: Avoid materials containing copper, which can catalyze oxidative degradation.[5]

  • Inhibitors: In some applications, the use of degradation inhibitors may be considered, although their effectiveness and potential side reactions need to be carefully evaluated.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Inconsistent results between experimental runs. 1. Temperature fluctuations. 2. Inaccurate CO2 loading. 3. Variations in initial piperazine concentration.1. Ensure precise and consistent temperature control. 2. Verify your method for CO2 loading and ensure it is reproducible. 3. Prepare fresh solutions for each run and verify the concentration.
Formation of solid precipitates. 1. Precipitation of piperazine carbamate at high CO2 loadings and lower temperatures. 2. Formation of insoluble degradation products (polymers).[8]1. Review the phase diagram for aqueous piperazine-CO2 to ensure you are operating in a single-phase region. 2. Analyze the precipitate to determine its composition. Polymer formation can be more prevalent with certain piperazine analogs.[8]
Solvent color change (e.g., yellowing). Formation of degradation products, particularly those resulting from oxidative pathways.While often an indicator of degradation, it is not a quantitative measure. Rely on analytical techniques for accurate assessment of piperazine loss and product formation.
Unexpected pH changes. Formation of acidic or basic degradation products. For example, the formation of formate will decrease the pH, while the formation of ammonia will increase it.Monitor the pH of your solution throughout the experiment. Correlate pH changes with the identification of specific degradation products.

Experimental Protocols

Protocol 1: Sample Preparation for Thermal Degradation Studies
  • Reagent Preparation: Use high-purity piperazine and deionized water. Prepare the desired molal concentration of the piperazine solution gravimetrically.

  • CO2 Loading: Sparge the piperazine solution with a known concentration of CO2 gas until the desired CO2 loading is achieved. The loading can be determined gravimetrically or by titration.

  • Sample Aliquoting: Dispense precise volumes of the CO2-loaded piperazine solution into high-pressure, sealed reactors (e.g., stainless steel cylinders). Ensure the reactors are inert and clean.

  • Headspace Purging: Purge the headspace of the reactors with an inert gas (e.g., nitrogen or argon) to remove oxygen and prevent oxidative degradation.

  • Sealing: Securely seal the reactors to prevent any loss of volatiles during heating.

Caption: Workflow for preparing piperazine samples for thermal degradation.

Protocol 2: Analysis of Piperazine and Degradation Products by HPLC-UV

Note: Piperazine itself has a poor UV chromophore. Derivatization is often required for sensitive detection by HPLC-UV.[9][10]

  • Sample Preparation: Dilute the degraded piperazine solution with an appropriate solvent to bring the analyte concentrations within the linear range of the method.

  • Derivatization (if required):

    • React the diluted sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[9][10]

    • Follow a validated derivatization protocol, ensuring complete reaction.

  • HPLC Analysis:

    • Column: Use a suitable column for the separation of amines and their derivatives (e.g., a C18 or a specialized amine column).

    • Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile, methanol, and an amine modifier like diethylamine.[9]

    • Detection: Set the UV detector to the wavelength of maximum absorbance for the derivatized piperazine and its degradation products (e.g., 340 nm for NBD-Cl derivatives).[9]

  • Quantification:

    • Prepare a calibration curve using standards of piperazine and known degradation products.

    • Calculate the concentration of each compound in the sample based on the peak areas.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. [Link]

  • Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 62(48), 20958–20959. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. [Link]

  • Lepaumier, H., Grimstvedt, A., da Silva, E. F., & Knuutila, H. K. (2022). Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. ACS Sustainable Chemistry & Engineering, 10(29), 9475–9485. [Link]

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7719–7725. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Request PDF. [Link]

  • Sexton, A. J. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Sexton, A. J. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]

  • Al-Dahhan, M. H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Tan, W., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 323-338. [Link]

  • Vevelstad, S. J. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 62(48), 20958-20959. [Link]

  • Rochelle, G. T., & Chen, E. (2014). U.S.
  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]

  • Tan, W., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 323-338. [Link]

  • Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 62(48), 20958–20959. [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 406-412. [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • da Silva, E. F. (2023). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research, 62(48), 20960-20961. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of these important compounds. Piperazine, a weak base with two pKa values (approximately 5.35 and 9.73), and its derivatives often present unique analytical hurdles due to their polarity and chromatographic behavior.[1][2][3][4][5] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your HPLC methods effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape and Tailing Issues

Poor peak shape, particularly tailing, is one of the most frequent problems observed when analyzing basic compounds like piperazine on silica-based reversed-phase columns.

Question 1: My piperazine peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?

Answer: Peak tailing for basic compounds like piperazine is most commonly caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica stationary phase.[6][7] These acidic silanols (Si-OH) can interact with the positively charged piperazine, leading to a secondary, undesirable retention mechanism that results in asymmetrical peaks.

Here’s a systematic approach to address peak tailing:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[8][9][10][11]

    • Low pH (pH 2-3): At a low pH, the residual silanol groups are protonated (Si-OH) and thus less likely to interact with the protonated piperazine molecule (Pip-H₂²⁺). This is often the most effective way to minimize tailing.[6]

    • High pH (pH > 8): At a higher pH, piperazine will be in its neutral or mono-protonated form, reducing ionic interactions. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at pH values above 8.[12]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with piperazine.[13]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns (Type B) have a significantly lower concentration of acidic silanol groups.[6] End-capping, a process where residual silanols are chemically bonded with a small silane, further minimizes these secondary interactions.[6]

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as C8, phenyl, or cyano, which may offer different selectivity and reduced interaction with basic analytes.[13]


// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [label="Primary Cause:\nSecondary Interactions with\nResidual Silanols", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution 1:\nAdjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Solution 2:\nUse Mobile Phase Additives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Solution 3:\nOptimize Column Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_ph [label="Low pH (2-3):\nProtonates Silanols", fillcolor="#F1F3F4", fontcolor="#202124"]; high_ph [label="High pH (>8):\nNeutralizes Piperazine\n(Requires pH-stable column)", fillcolor="#F1F3F4", fontcolor="#202124"]; additives [label="Add Competing Base (e.g., TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; column_type [label="High-Purity, End-Capped\n(Type B Silica)", fillcolor="#F1F3F4", fontcolor="#202124"]; alt_phase [label="Alternative Stationary Phases\n(C8, Phenyl, Cyano)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Symmetrical Peak", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause [color="#5F6368"]; cause -> solution1 [color="#5F6368"]; cause -> solution2 [color="#5F6368"]; cause -> solution3 [color="#5F6368"]; solution1 -> low_ph [color="#5F6368"]; solution1 -> high_ph [color="#5F6368"]; solution2 -> additives [color="#5F6368"]; solution3 -> column_type [color="#5F6368"]; solution3 -> alt_phase [color="#5F6368"]; low_ph -> end [color="#5F6368"]; high_ph -> end [color="#5F6368"]; additives -> end [color="#5F6368"]; column_type -> end [color="#5F6368"]; alt_phase -> end [color="#5F6368"]; }

Troubleshooting workflow for piperazine peak tailing.

Category 2: Retention and Reproducibility

Given piperazine's hydrophilic nature, achieving adequate and reproducible retention on traditional reversed-phase columns can be a significant challenge.

Question 2: I am struggling to get enough retention for piperazine on my C18 column. What are my options?

Answer: The low hydrophobicity of piperazine means it often elutes at or near the void volume in standard reversed-phase HPLC.[14][15][16] To increase retention, you can explore the following strategies:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds like piperazine.[17][18][19] In HILIC, a polar stationary phase (e.g., cyano, diol, or bare silica) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[17][19] The water-enriched layer on the stationary phase facilitates the partitioning of polar analytes, leading to increased retention.[17]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[20] For piperazine, a mixed-mode column with cation-exchange properties can provide strong retention based on both hydrophobic and ionic interactions.[14]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic complex with the protonated piperazine, thereby increasing its retention on a reversed-phase column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

TechniquePrincipleAdvantages for Piperazine AnalysisConsiderations
Reversed-Phase Partitioning based on hydrophobicity.Widely available columns and established methods.Poor retention for polar piperazine.[14][15][16]
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[17]Excellent retention for polar compounds.[17][18]Requires careful mobile phase preparation and equilibration.
Mixed-Mode Combines reversed-phase and ion-exchange mechanisms.[20]Tunable selectivity and strong retention for charged analytes.[14]Method development can be more complex.
Ion-Pairing Forms a neutral, hydrophobic complex with the analyte.Increases retention on reversed-phase columns.Can cause long column equilibration times and is often MS-incompatible.

Question 3: My retention times for piperazine are drifting throughout my analytical run. What could be the cause?

Answer: Retention time variability can compromise the accuracy and precision of your analysis.[21][22][23] The common culprits for this issue include:

  • Inadequate Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analytical run. This is especially crucial for HILIC and ion-pairing chromatography.

  • Mobile Phase Instability:

    • Evaporation of Volatile Components: If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a gradual increase in retention times.[23] Using an online mixer or keeping mobile phase reservoirs tightly sealed can mitigate this.

    • pH Drift: If your buffer concentration is too low, the pH of the mobile phase can change, affecting the ionization state of piperazine and thus its retention. Ensure your buffer is used within its effective buffering range.

  • Temperature Fluctuations: Column temperature can significantly impact retention times. A thermostatted column compartment is essential for maintaining reproducible results.[24]


// Nodes start [label="Retention Time Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Inadequate Column Equilibration", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Mobile Phase Instability", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Temperature Fluctuations", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Ensure Sufficient Equilibration Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2a [label="Use Online Mobile Phase Mixing", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2b [label="Ensure Adequate Buffer Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Use a Thermostatted Column Compartment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Stable Retention Times", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1 [color="#5F6368"]; start -> cause2 [color="#5F6368"]; start -> cause3 [color="#5F6368"]; cause1 -> solution1 [color="#5F6368"]; cause2 -> solution2a [color="#5F6368"]; cause2 -> solution2b [color="#5F6368"]; cause3 -> solution3 [color="#5F6368"]; solution1 -> end [color="#5F6368"]; solution2a -> end [color="#5F6368"]; solution2b -> end [color="#5F6368"]; solution3 -> end [color="#5F6368"]; }

Diagnosing and resolving retention time variability.

Category 3: Detection and Sensitivity

Piperazine lacks a strong UV chromophore, which can make sensitive detection challenging.

Question 4: I am having difficulty achieving the required sensitivity for piperazine using a UV detector. What are my options?

Answer: The weak UV absorbance of piperazine is a known limitation for achieving low detection limits.[25] Here are several approaches to enhance sensitivity:

  • Low Wavelength UV Detection: Piperazine absorbs at low UV wavelengths (around 200-210 nm). While this can increase the signal, it also leads to higher baseline noise and interference from mobile phase components and impurities.

  • Pre-column Derivatization: This is a common and effective strategy to improve the detectability of piperazine.[25][26][27] By reacting piperazine with a derivatizing agent that introduces a strong chromophore or fluorophore, you can significantly enhance the signal. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[25][26][27]

    Experimental Protocol: Pre-column Derivatization with NBD-Cl

    • Standard and Sample Preparation: Prepare your piperazine standards and samples in a suitable solvent.

    • Derivatization Reaction: To an aliquot of your standard or sample, add a solution of NBD-Cl in a suitable organic solvent (e.g., acetonitrile). The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

    • Quenching: After the reaction is complete, it may be necessary to quench the excess derivatizing reagent.

    • HPLC Analysis: Inject the derivatized sample onto the HPLC system. The detection wavelength will depend on the absorption maximum of the piperazine-NBD derivative (typically around 340 nm).[25]

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte.[14][17] It is well-suited for non-volatile analytes like piperazine and is compatible with gradient elution.[17]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for different analytes.[14]

    • Mass Spectrometry (MS): LC-MS is a highly sensitive and selective detection method that can provide structural information for identification and confirmation.[14] It is particularly useful for analyzing complex matrices.

References

  • Risley, D. S., & McClintic, C. G. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093-3104. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Piperazine on Amaze HD Mixed-Mode Column. Retrieved from [Link]

  • Reddy, P. R., & Kumar, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • USP. (n.d.). Piperazine. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Piperazine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Xie, K., Jia, L., Li, J., Zhang, S., Li, X., Liu, Y., & Chu, X. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 7(4), 1369-1376. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Das Gupta, V. (1976). Quantitative determination of piperazine citrate in piperazine citrate syrup USP. American journal of hospital pharmacy, 33(3), 283–284. [Link]

  • ResearchGate. (n.d.). Repeatability of the retention times, surface areas of piperazine.... Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Patel, J., et al. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33(6), 712-719. [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • Oxford Academic. (1976, March 1). Quantitative Determination of Piperazine Citrate in Piperazine Citrate Syrup USP. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Henni, A., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(10), 2419-2422. [Link]

  • Taylor & Francis Online. (2007, February 6). Full article: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PubMed. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Affinity Biosciences. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Hydroxyethyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 4-(2-hydroxyethyl)piperazin-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The piperazinone core is a privileged structure in medicinal chemistry, appearing in numerous drug candidates.[1][2] However, its synthesis can present unique challenges, from controlling selectivity to maximizing yield.

This document moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices. We will explore common pitfalls, offer systematic troubleshooting strategies, and provide validated starting points for your experiments.

Section 1: The Core Synthesis - A Mechanistic Overview

The most common and direct route to the this compound core involves the intramolecular cyclization of an N-substituted diamine. The primary strategy consists of two key steps:

  • Acylation: Reaction of a suitable diamine, such as N-(2-hydroxyethyl)ethylenediamine, with an activated halo-acetyl species (e.g., ethyl chloroacetate or chloroacetyl chloride).

  • Intramolecular Cyclization: An internal nucleophilic substitution, where the secondary amine displaces the halide, forming the six-membered piperazinone ring. This step is typically base-mediated.

This cascade of reactions leads to the desired heterocyclic scaffold. Understanding the interplay of reagents and conditions is critical for success.

Reaction_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization SM1 N-(2-hydroxyethyl)ethylenediamine Int1 Acyclic Intermediate (N-Chloroacetyl diamine) SM1->Int1 + Ethyl Chloroacetate SM2 Ethyl Chloroacetate Base Base (e.g., K₂CO₃) Base->Int1 B_H Protonated Base Prod This compound Int1->Prod Deprotonation by Base Halide Chloride Ion

Caption: General reaction scheme for piperazinone formation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the initial planning and execution of the synthesis.

Q1: What are the most effective starting materials and reagents?

  • Diamine Source: Start with high-purity N-(2-hydroxyethyl)ethylenediamine. The presence of other diamines (like ethylenediamine) will lead to difficult-to-separate side products.

  • Acylating Agent: Ethyl chloroacetate or methyl chloroacetate are excellent choices. They are reactive enough for the initial acylation but generally selective for the more nucleophilic primary amine under controlled conditions. For more reactive systems, chloroacetyl chloride can be used, but requires stricter temperature control and slower addition to prevent bis-acylation.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal.[1] These bases are strong enough to facilitate the final cyclization but mild enough to minimize base-catalyzed side reactions. Organic bases like triethylamine (TEA) can also be used but may require higher temperatures to drive the reaction to completion.

Q2: How do I choose the optimal solvent? The solvent plays a crucial role in managing solubility, reaction rate, and side reactions.

  • Aprotic Polar Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), and 1,4-Dioxane are excellent choices. They effectively solvate the starting materials and intermediates. MeCN is often preferred due to its lower boiling point, which simplifies product workup. Dioxane has been shown to be effective, particularly for more challenging cyclizations requiring higher temperatures.[3]

  • Alcohols: Solvents like ethanol or isopropanol can be used, but they can potentially compete as nucleophiles, leading to ester exchange with the acylating agent. This is a common source of impurities.

  • Moisture Content: Regardless of the solvent chosen, using an anhydrous grade is critical. Water can hydrolyze the chloroacetate ester, consuming your reagent and reducing the overall yield.

Q3: What is a reliable starting point for reaction temperature and duration? A good starting point is to perform the acylation at a lower temperature (0-25 °C) to control selectivity, followed by heating to promote the cyclization.

  • Acylation: Add the chloroacetate reagent slowly to the diamine solution at 0-10 °C.

  • Cyclization: After the addition is complete, slowly warm the reaction to room temperature and then heat to 80-90 °C.[1][3]

  • Duration: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 8 and 16 hours.[1][3] Driving the reaction for excessively long periods at high temperatures can lead to decomposition.

Q4: How can I effectively monitor the reaction's progress?

  • TLC Analysis: Use a mobile phase like 10% Methanol in Dichloromethane. The starting diamine will have a low Rf and can be visualized with a ninhydrin stain. The product is more nonpolar and will have a higher Rf. The disappearance of the starting diamine is the most reliable indicator of reaction completion.

  • LC-MS Analysis: This is the preferred method as it can simultaneously track starting materials, intermediates, the final product, and any potential side products by their mass-to-charge ratio.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting_Workflow Start Reaction Complete? (Check by TLC/LC-MS) No_Yield Problem: Low/No Yield Start->No_Yield No (Starting material remains) Impure Problem: Impure Product Start->Impure Yes, but multiple spots Success Success: Proceed to Workup Start->Success Yes, clean conversion Cause_Reagent Cause: Reagent Quality? (Anhydrous solvents, fresh base) No_Yield->Cause_Reagent Cause_Temp Cause: Temperature? (Cyclization requires heat?) No_Yield->Cause_Temp Cause_Stoich Cause: Stoichiometry? (Incorrect molar ratios?) No_Yield->Cause_Stoich Cause_SideRxn Cause: Side Reactions? (High temp, wrong base?) Impure->Cause_SideRxn Cause_Purify Cause: Purification? (Wrong column conditions?) Impure->Cause_Purify

Sources

Technical Support Center: Photochemical Degradation of Piperazine-Based Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photochemical degradation of piperazine-based buffers. Our goal is to equip you with the knowledge to identify, mitigate, and prevent issues arising from buffer instability in your experiments, ensuring the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments that could be linked to the photochemical degradation of piperazine-based buffers.

Problem 1: Inconsistent or Poor Cell Viability in Culture

You Observe: You are experiencing unexpected cell death, reduced proliferation rates, or changes in cell morphology in your cell cultures. These effects may be more pronounced in cultures exposed to ambient light, such as on a lab bench or in a brightly lit incubator.

Potential Cause: Phototoxicity from Degraded HEPES Buffer

HEPES, a commonly used buffer in cell culture media, can become phototoxic upon exposure to light.[1][2] This is due to a photochemical reaction where HEPES, in the presence of photosensitizers like riboflavin (often found in culture media), generates cytotoxic hydrogen peroxide (H₂O₂) when exposed to ambient light.[1][3][4] This H₂O₂ can damage cellular components, leading to the observed decrease in cell viability.[4]

Solutions:

  • Minimize Light Exposure: The most immediate and effective solution is to protect your HEPES-containing media and cultures from light.

    • Store media in the dark or in amber bottles.[4]

    • When working with cultures, do so in a darkened room or under a culture hood with the light turned off whenever possible.

    • If your incubator has a light, consider disabling it or covering the culture vessels.

  • Consider Alternative Buffers: If minimizing light exposure is not feasible or does not resolve the issue, consider using a different buffering system.

    • Bicarbonate-based buffers: These are a common alternative for cell culture and do not exhibit the same phototoxicity as HEPES.[1] However, they require a controlled CO₂ environment to maintain a stable pH.

    • PIPES buffer: While still a piperazine-based buffer, PIPES is generally considered to be less sensitive to light than HEPES.[5] However, prolonged exposure to strong light can still lead to degradation.[5]

  • Test Your Media for Phototoxicity: If you suspect your media is the source of the problem, you can perform a simple experiment to test its phototoxicity. (See Protocol 2: Assessing Buffer Phototoxicity in Cell Culture below).

Problem 2: Artifacts or High Background in Fluorescence-Based Assays

You Observe: Your fluorescence-based assays are showing high background noise, unexpected quenching of your fluorescent signal, or other artifacts that are interfering with your results.

Potential Cause: Interference from Degradation Products or Reactive Oxygen Species

The photochemical degradation of piperazine buffers can generate reactive oxygen species (ROS) and various degradation products.[6][7] These can interfere with fluorescence-based assays in several ways:

  • Direct Quenching: The generated ROS can directly interact with and quench the fluorescence of your probes.

  • Formation of Fluorescent Byproducts: Some degradation products may themselves be fluorescent, leading to a high background signal.

  • Alteration of Target Molecules: ROS can chemically modify your target molecules (e.g., proteins, nucleic acids), altering their fluorescent properties or their interaction with your fluorescent probes.

Solutions:

  • Choose a Non-Interfering Buffer: For sensitive fluorescence assays, it is best to use a buffer with low potential for interference.

    • Phosphate-buffered saline (PBS): PBS is a common and generally non-interfering buffer for many fluorescence applications.

    • PIPES: PIPES has low UV absorbance, which can minimize interference with spectroscopic measurements.[8]

  • Incorporate Proper Controls:

    • Run a "buffer only" control (with your fluorescent probe but without your analyte) to assess the background fluorescence of the buffer itself.

    • Include a control where the buffer has been intentionally exposed to light to see if this increases the background signal.

  • Consider ROS Scavengers: In some cases, the addition of a ROS scavenger to your assay buffer may help to mitigate interference from reactive oxygen species. However, you must first validate that the scavenger itself does not interfere with your assay.

Problem 3: Unexpected pH Shifts in the Buffer During Experiments

You Observe: The pH of your buffered solution is not stable and drifts over the course of your experiment, potentially affecting your results.

Potential Cause: Loss of Buffering Capacity Due to Degradation

The photochemical degradation of piperazine buffers involves the breakdown of the piperazine ring structure.[5][9][10] This degradation leads to a decrease in the concentration of the active buffering agent, resulting in a loss of buffering capacity and subsequent pH instability.[5][11]

Solutions:

  • Proper Buffer Storage:

    • Store buffer solutions in the dark, in tightly sealed containers.[12]

    • For long-term storage, consider preparing concentrated stock solutions and diluting them as needed.

    • Always label your buffers with the preparation date and discard them after a reasonable period, even if they appear clear.[5]

  • Regularly Check the pH: Before each experiment, verify the pH of your buffer solution with a calibrated pH meter.[5] Discard any solutions that have drifted significantly from the expected pH.

  • Prepare Fresh Buffers: For critical experiments, it is always best to use freshly prepared buffer solutions.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of photochemical degradation of piperazine-based buffers?

A1: The photochemical degradation of piperazine-based buffers, particularly in the presence of photosensitizers like riboflavin, is initiated by the absorption of light. This leads to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[13] These ROS can then react with the piperazine buffer, leading to the formation of piperazine-derived radicals. A subsequent cascade of reactions can result in the formation of hydrogen peroxide (H₂O₂) and the degradation of the piperazine ring structure.[6]

Q2: Which piperazine-based buffers are most susceptible to photodegradation?

A2: While many piperazine-based buffers have some degree of photosensitivity, HEPES is the most well-documented in terms of its potential for phototoxicity, especially in cell culture applications.[1][2] PIPES is generally considered to be more light-stable than HEPES, but can still degrade under prolonged exposure to strong light.[5]

Q3: How can I tell if my buffer has degraded?

A3: Visual inspection is often the first step; any discoloration or precipitation is a clear sign of degradation.[12] However, photochemical degradation may not always produce visible changes. The most reliable indicators are a drift in the pH of the solution and the presence of hydrogen peroxide.[5][11] You can test for H₂O₂ using commercially available kits or by following a protocol such as the one provided in this guide.

Q4: What are the best practices for storing and handling piperazine-based buffers?

A4:

  • Storage: Store buffer powders in a cool, dry place. Store buffer solutions in the dark or in light-blocking containers (e.g., amber bottles) at 4°C.[4]

  • Preparation: Use high-purity water and reagents to prepare your buffers.

  • Handling: Minimize the exposure of your buffer solutions to light, especially strong, direct light. When not in use, keep containers tightly sealed to prevent contamination and absorption of CO₂ from the atmosphere.[14]

Q5: Are there any light-stable alternative buffers I can use?

A5: Yes, several alternatives are available, depending on your specific application:

  • For Cell Culture: Bicarbonate-based buffers are a common and photostable alternative, but require a controlled CO₂ environment.

  • For Biochemical Assays: Phosphate buffers (e.g., PBS, sodium phosphate) are generally photostable and suitable for many applications. Tris buffers are also widely used, but their pH is temperature-dependent.

  • Light-Switchable Buffers: For specialized applications requiring dynamic pH control, novel light-switchable buffers are being developed, though they are not yet in widespread use.[15][16]

Q6: Can I filter-sterilize piperazine-based buffers? Does autoclaving affect their stability?

A6: Yes, piperazine-based buffers can be filter-sterilized using a 0.22 µm filter. This is the recommended method for sterilization. While some piperazine-based buffer powders, like HEPES, are heat-stable and can be autoclaved, it is generally not recommended for solutions as it can potentially accelerate degradation, especially if contaminants are present.[3]

Part 3: Experimental Protocols

Protocol 1: Testing for Hydrogen Peroxide in Buffers

This protocol provides a general method for detecting the presence of hydrogen peroxide in your buffer solutions using a commercially available colorimetric assay kit.

Materials:

  • Your piperazine-based buffer solution to be tested

  • Hydrogen peroxide (H₂O₂) standard solution

  • Commercially available hydrogen peroxide assay kit (e.g., Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit)

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength for your chosen kit

  • 96-well microplate

Procedure:

  • Prepare a Standard Curve: Following the kit manufacturer's instructions, prepare a series of H₂O₂ standards of known concentrations in a fresh, light-protected sample of your buffer.

  • Prepare Your Samples:

    • Test Sample: Aliquot your potentially degraded buffer solution into a well of the microplate.

    • Control Sample: Aliquot a fresh, light-protected sample of the same buffer into a separate well.

  • Add Assay Reagent: Add the assay reagent from the kit to all wells containing standards and samples, as per the manufacturer's protocol.

  • Incubate: Incubate the plate for the recommended time, protected from light.

  • Read the Plate: Measure the absorbance or fluorescence of each well using the microplate reader at the specified wavelength.

  • Analyze the Results:

    • Plot the standard curve of H₂O₂ concentration versus absorbance/fluorescence.

    • Use the standard curve to determine the concentration of H₂O₂ in your test and control samples. A significantly higher concentration of H₂O₂ in your test sample compared to the control indicates photochemical degradation.

Protocol 2: Assessing Buffer Phototoxicity in Cell Culture

This protocol is designed to determine if your HEPES-containing cell culture medium is phototoxic.

Materials:

  • Your cell line of interest

  • Your complete cell culture medium containing HEPES

  • A control medium without HEPES (e.g., a bicarbonate-buffered medium)

  • Cell culture plates (e.g., 24-well plates)

  • A light source (e.g., a standard fluorescent light)

  • A cell viability assay (e.g., Trypan Blue exclusion, MTT assay)

Procedure:

  • Prepare Experimental Media:

    • Light-Exposed Medium: Place a flask of your HEPES-containing medium under the light source for a defined period (e.g., 24 hours).

    • Dark-Protected Medium: Wrap another flask of the same HEPES-containing medium in aluminum foil and keep it next to the light-exposed flask.

    • Control Medium: Use your control medium without HEPES.

  • Seed Cells: Seed your cells into the wells of a 24-well plate at a consistent density and allow them to attach overnight.

  • Treat Cells: Remove the initial medium and replace it with the different experimental media, with several replicate wells for each condition:

    • Condition 1: Light-Exposed HEPES Medium

    • Condition 2: Dark-Protected HEPES Medium

    • Condition 3: Control Medium (without HEPES)

  • Incubate: Return the plate to the incubator for a period appropriate for your cell line (e.g., 24-48 hours).

  • Assess Cell Viability: At the end of the incubation period, assess the viability of the cells in each condition using your chosen cell viability assay.

  • Analyze the Results: Compare the cell viability between the different conditions. A significant decrease in viability in the cells cultured with the light-exposed HEPES medium compared to the dark-protected and control media is a strong indicator of phototoxicity.

Part 4: Data Summaries and Visualizations

Table 1: Photosensitivity of Common Piperazine-Based Buffers
BufferpKa at 25°CUseful pH RangePhotosensitivityNotes
HEPES 7.56.8 - 8.2HighWell-documented phototoxicity, especially in cell culture media containing riboflavin.[1][2]
PIPES 6.86.1 - 7.5Low to ModerateGenerally more light-stable than HEPES, but can degrade with prolonged exposure to strong light.[5] Low UV absorbance.[8]
Diagram 1: Photochemical Degradation Pathway of Piperazine Buffers

G cluster_0 Initiation cluster_1 ROS Generation cluster_2 Buffer Degradation Light Light Photosensitizer (e.g., Riboflavin) Photosensitizer (e.g., Riboflavin) Light->Photosensitizer (e.g., Riboflavin) Absorption Excited Photosensitizer Excited Photosensitizer Photosensitizer (e.g., Riboflavin)->Excited Photosensitizer O2 O2 Excited Photosensitizer->O2 Energy Transfer ROS (Singlet Oxygen, Superoxide) ROS (Singlet Oxygen, Superoxide) O2->ROS (Singlet Oxygen, Superoxide) Piperazine Buffer Piperazine Buffer ROS (Singlet Oxygen, Superoxide)->Piperazine Buffer Oxidation Piperazine Radical Piperazine Radical Piperazine Buffer->Piperazine Radical H2O2 H2O2 Piperazine Radical->H2O2 Degradation Products Degradation Products Piperazine Radical->Degradation Products Cellular Damage Cellular Damage H2O2->Cellular Damage Toxicity Assay Interference Assay Interference Degradation Products->Assay Interference Artifacts

Caption: A simplified pathway of piperazine buffer photochemical degradation.

Diagram 2: Troubleshooting Workflow

G Start Start Problem_Observed Inconsistent Results? (e.g., low cell viability, assay artifacts) Start->Problem_Observed Is_Piperazine_Buffer_Used Piperazine Buffer in Use? Problem_Observed->Is_Piperazine_Buffer_Used Check_Light_Exposure Assess Light Exposure of Buffers/Samples Is_Piperazine_Buffer_Used->Check_Light_Exposure Yes Other_Cause Investigate Other Causes Is_Piperazine_Buffer_Used->Other_Cause No High_Light High Light Exposure? Check_Light_Exposure->High_Light Minimize_Light Implement Light Protection (e.g., amber bottles, work in dark) High_Light->Minimize_Light Yes Test_Degradation Test for Buffer Degradation (e.g., H2O2 assay, pH check) High_Light->Test_Degradation No Re-evaluate Re-run Experiment and Evaluate Results Minimize_Light->Re-evaluate Problem_Persists Problem Persists? Minimize_Light->Problem_Persists Problem_Solved Problem Solved Re-evaluate->Problem_Solved Problem_Persists->Problem_Solved No Problem_Persists->Test_Degradation Yes Degradation_Detected Degradation Detected? Test_Degradation->Degradation_Detected Use_Fresh_Buffer Prepare Fresh Buffer and Re-test Degradation_Detected->Use_Fresh_Buffer Yes Consider_Alternative Consider Alternative Buffer (e.g., Bicarbonate, Phosphate) Degradation_Detected->Consider_Alternative No Use_Fresh_Buffer->Re-evaluate Consider_Alternative->Re-evaluate

Caption: A workflow for troubleshooting issues related to piperazine buffers.

Part 5: References

  • Vertex AI Search. (n.d.). PIPES buffer stability: Effects of temperature and storage. Retrieved January 11, 2026.

  • Vertex AI Search. (n.d.). How long can HEPES buffer be stored after preparation. Retrieved January 11, 2026.

  • Wikipedia. (n.d.). HEPES. Retrieved January 11, 2026, from [Link]

  • Hopax Fine Chemicals. (2019, October 3). HEPES handling and storage tips that you must know. Retrieved January 11, 2026, from [Link]

  • Spierenburg, G. T., Oerlemans, F. T., van Laarhoven, J. P., & de Bruyn, C. H. (1984). Phototoxicity of N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid-buffered culture media for human leukemic cell lines. Cancer Research, 44(5), 2253–2254.

  • ResearchGate. (n.d.). Proposed mechanism of hydrogen peroxide formation from piperazine-based... Retrieved January 11, 2026.

  • Vertex AI Search. (2025, June 5). HEPES aqueous solution: Be careful of light exposure and store with caution. Retrieved January 11, 2026.

  • Benchchem. (2025, December). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved January 11, 2026.

  • ResearchGate. (2025, August 6). (PDF) Phototoxicity of N-2-hydroxyethylpiperazine-N′-2 ethanesulfonic acid-buffered culture media for human leukemic cell lines. Retrieved January 11, 2026.

  • PubMed Central. (2025, June 25). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved January 11, 2026.

  • ResearchGate. (n.d.). Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations | Request PDF. Retrieved January 11, 2026.

  • ResearchGate. (2025, August 5). Alternative buffers for chalcopyrite solar cells. Retrieved January 11, 2026.

  • ResearchGate. (2021, August 16). (PDF) Light‐Switchable Buffers. Retrieved January 11, 2026.

  • Tan, W., & Zhu, L. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 223-234.

  • ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved January 11, 2026.

  • ResearchGate. (2021, August 12). (PDF) Light‐Switchable Buffers. Retrieved January 11, 2026.

  • ChemRxiv. (n.d.). Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders. Retrieved January 11, 2026.

  • Biocompare. (n.d.). PIPES Buffers. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). An acidic pH independent piperazine–TPE AIEgen as a unique bioprobe for lysosome tracing. Retrieved January 11, 2026.

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved January 11, 2026.

  • Thampi, S. N., Schueler, F. W., Haarstad, V. B., & O'Quinn, S. E. (1967). The photosensitizing activity of N,N'-bis(p-formylphenyl)piperazine. Journal of Medicinal Chemistry, 10(1), 111–112.

  • Elsevier. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.

  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. Retrieved January 11, 2026.

  • ResearchGate. (2016, January 20). How do I prepare an n-methylpiperazine buffer? Retrieved January 11, 2026.

  • Wikipedia. (n.d.). Piperazine. Retrieved January 11, 2026, from [Link]

  • PubMed. (2025, June 25). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved January 11, 2026.

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved January 11, 2026.

  • National Institutes of Health. (n.d.). Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders. Retrieved January 11, 2026.

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 11, 2026.

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved January 11, 2026.

  • American Chemical Society. (2021, April 12). Reversible Photoswitchable Inhibitors Generate Ultrasensitivity in Out-of-Equilibrium Enzymatic Reactions. Journal of the American Chemical Society.

  • MDPI. (n.d.). Optical Properties of Buffers and Cell Culture Media for Optofluidic and Sensing Applications. Sensors.

  • PubMed Central. (n.d.). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. Retrieved January 11, 2026.

  • National Institutes of Health. (n.d.). Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved January 11, 2026.

  • PubMed. (2024, September 6). Modulating the phototoxicity and selectivity of a porphyrazine towards epidermal tumor cells by coordination with metal ions. Retrieved January 11, 2026.

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual.

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 11, 2026.

  • Wikipedia. (n.d.). Temporal light artefacts. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2017, April 10). (PDF) Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved January 11, 2026.

Sources

Technical Support Center: Preventing Hydrogen Peroxide Formation in HEPES Buffer Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with hydrogen peroxide (H₂O₂) formation in HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffered solutions. Here, we dissect the underlying causes, offer robust troubleshooting protocols, and present preventative measures to ensure the integrity and reproducibility of your experiments.

Introduction: The Double-Edged Sword of HEPES Buffer

HEPES is a zwitterionic buffer widely favored in biological research and cell culture for its excellent pH buffering capacity within the physiological range of 6.8 to 8.2.[1][][3] Unlike sodium bicarbonate buffers, its buffering capability is not dependent on a controlled CO₂ environment, making it invaluable for experiments requiring prolonged handling of cultures outside an incubator.[4][5]

However, the convenience of HEPES is accompanied by a significant caveat: its propensity to generate cytotoxic hydrogen peroxide upon exposure to light.[3][6][7] This photochemical reaction can introduce an unwelcome and often unmonitored variable into experiments, leading to oxidative stress, altered cell morphology, reduced viability, and compromised data.[7][8] This guide is designed to equip you with the knowledge to mitigate this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrogen peroxide formation in my HEPES-containing media?

A1: The principal cause is a photochemical reaction. When HEPES buffer is exposed to ambient or fluorescent light, it can generate hydrogen peroxide (H₂O₂).[3][6][7] This process is significantly exacerbated by the presence of photosensitizers, such as riboflavin, which is a common component in many cell culture media.[7][9] The rate of H₂O₂ production is directly proportional to the intensity and duration of light exposure and the concentration of HEPES.[7][10]

Q2: I've noticed decreased cell proliferation and changes in cell morphology. Could HEPES be the culprit?

A2: Yes, these are classic signs of HEPES-induced cytotoxicity, which is often mediated by the generation of H₂O₂.[8] Hydrogen peroxide is a reactive oxygen species (ROS) that induces oxidative stress in cells, leading to a range of detrimental effects including:

  • Reduced cell viability and proliferation[7][8]

  • Increased apoptosis (programmed cell death)[7]

  • DNA damage[7]

  • Altered cell morphology, such as cell rounding and detachment[7][8]

These effects can become more pronounced at HEPES concentrations above 40-50 mM.[8]

Q3: How can I prevent or minimize hydrogen peroxide formation in my HEPES buffer and media?

A3: The most effective preventative strategy is to minimize light exposure. It is strongly recommended to store and handle all HEPES-containing solutions in the dark as much as possible.[3][7][11] This can be achieved by:

  • Storing stock solutions and prepared media in amber or opaque bottles.

  • Wrapping media bottles and flasks in aluminum foil.

  • Minimizing the time cultures are on the benchtop or in a brightly lit biosafety cabinet.

  • Turning off the light in the biosafety cabinet when not actively working with the cultures.

Q4: Does the concentration of HEPES matter?

A4: Absolutely. The rate of hydrogen peroxide accumulation increases linearly with the concentration of the HEPES buffer.[10] For most sensitive cell lines, a starting concentration between 10 mM and 25 mM is recommended.[4][8][12] It is crucial to determine the lowest effective concentration that provides adequate buffering for your specific cell line and experimental conditions.

Q5: Are there any alternatives to HEPES that do not produce hydrogen peroxide?

A5: Yes, several alternatives can be considered if HEPES-induced phototoxicity is a persistent issue:

  • Sodium Bicarbonate: The most traditional buffering system for cell culture, but it requires a controlled CO₂ environment to maintain pH.[13]

  • MOPS (3-(N-morpholino)propanesulfonic acid): Another "Good's" buffer with a similar pH range to HEPES. It is a potential alternative, though its compatibility should be tested for your specific application.[8][14]

  • Phosphate Buffers: Can be used for certain applications but may precipitate in the presence of high calcium concentrations and can interfere with some biological processes.[8][14]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to hydrogen peroxide in your HEPES-buffered experiments.

Problem 1: Inconsistent Experimental Results or Poor Cell Health
  • Initial Observation: You observe variability between experiments, decreased cell viability, or unexpected changes in cellular responses.

  • Underlying Cause: This could be due to varying levels of H₂O₂ accumulation in your media, resulting from inconsistent light exposure during media preparation or cell handling.

A Inconsistent Results / Poor Cell Health B Review Light Exposure Protocols (Media Prep & Cell Handling) A->B Hypothesis: Varying H₂O₂ Levels C Implement Strict Light Protection (Amber bottles, foil wrapping) B->C Action: Standardize D Quantify H₂O₂ Levels in Media (See Protocol Below) C->D Action: Verify E Optimize HEPES Concentration (Titrate from 10-25 mM) D->E If H₂O₂ is high G Issue Resolved D->G If H₂O₂ is negligible, investigate other causes F Test Alternative Buffers (MOPS, Bicarbonate) E->F If toxicity persists E->G If issue resolves F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Suspected Metal Ion Interference
  • Initial Observation: You are working with metal-dependent enzymes or processes and observe inhibition or altered activity.

  • Underlying Cause: While HEPES is known for its low metal-binding capacity, it can form complexes with certain metal ions, potentially interfering with their biological function.[][15][16] This is a separate issue from H₂O₂ formation but can be a confounding factor.

BufferMetal Ion BindingSuitability for Metal-Dependent Assays
HEPES Negligible to low[3][15][16]Generally good, but caution is advised with sensitive systems.
Phosphate Can precipitate with Ca²⁺ and Mg²⁺Poor in the presence of divalent cations.
Tris Can chelate metal ionsMay interfere with enzyme activity.
MOPS Low metal-binding constants[16]Good alternative to HEPES.

Experimental Protocols

Protocol 1: Quantification of Hydrogen Peroxide in Culture Media

This protocol provides a general method for measuring H₂O₂ levels. Commercial kits are widely available and are recommended for their sensitivity and convenience.

  • Sample Collection: Carefully collect a sample of your cell culture medium under the same lighting conditions used for your experiments. Include a "fresh" media control that has been protected from light.

  • Reagent Preparation: Prepare the assay reagents according to the manufacturer's instructions. This typically involves a probe (e.g., Amplex Red) and a peroxidase enzyme.

  • Standard Curve: Prepare a standard curve using known concentrations of H₂O₂. This is crucial for accurate quantification.

  • Assay: Add the reagents to your samples and standards in a 96-well plate.

  • Incubation: Incubate the plate for the recommended time, protected from light.

  • Measurement: Read the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Calculation: Determine the H₂O₂ concentration in your samples by comparing their readings to the standard curve.

Protocol 2: Preparation and Handling of Light-Safe HEPES Stock Solution (1M)
  • Dissolution: In a sterile, light-protected beaker (e.g., wrapped in foil), dissolve 238.3 g of HEPES free acid powder in 800 mL of high-purity, sterile water.[8]

  • pH Adjustment: While stirring, carefully adjust the pH to your desired level (typically 7.2-7.5) using 10 N NaOH.[8] Monitor the pH continuously with a calibrated pH meter.

  • Final Volume: Bring the final volume to 1 L with high-purity water.

  • Sterilization: Sterile-filter the solution through a 0.22 µm filter into a sterile, amber or foil-wrapped storage bottle.[8][11]

  • Storage: Store the stock solution at 4°C, protected from light. For long-term storage, consider making single-use aliquots to minimize repeated exposure of the stock solution to light and potential contamination.

Caption: Workflow for preparing light-safe HEPES buffer.

References

  • Hydrogen Peroxide Formation by Reaction of Peroxynitrite With HEPES and Related Tertiary Amines. Implications for a General Mechanism. (1998). PubMed. Available at: [Link]

  • The Science of pH Stability: Why HEPES Buffer is Indispensable. (n.d.). Available at: [Link]

  • Morris, J. J., & Zinser, E. R. (2013). Continuous Hydrogen Peroxide Production by Organic Buffers in Phytoplankton Culture Media. Journal of Phycology. Available at: [Link]

  • HEPES, TRIS buffer and pH control. (2024). Hopax Fine Chemicals. Available at: [Link]

  • How long can HEPES buffer be stored after preparation. (n.d.). Available at: [Link]

  • Biological buffers and their interactions with metal ions. (2018). Hopax Fine Chemicals. Available at: [Link]

  • Does hepes light sensitivity affect itc measurements?. (2015). ResearchGate. Available at: [Link]

  • Which is the alternative buffer for HEPES?. (2015). ResearchGate. Available at: [Link]

  • What should be noted when using HEPES buffer in cell culture experiments. (n.d.). Available at: [Link]

  • What is HEPES Buffer?. (2021). ReAgent Chemicals. Available at: [Link]

  • Hepes Buffer Alternative. (2017). ResearchGate. Available at: [Link]

  • Hydrogen peroxide. Ubiquitous in cell culture and in vivo?. (n.d.). PubMed. Available at: [Link]

  • Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1 H qNMR Spectroscopy. (n.d.). Available at: [Link]

  • Review—Quantification of Hydrogen Peroxide by Electrochemical Methods and Electron Spin Resonance Spectroscopy. (n.d.). SciSpace. Available at: [Link]

  • Hydrogen Peroxide Quantification. (n.d.). morrislab 1.3 - WordPress.com. Available at: [Link]

  • HEPES handling and storage tips that you must know. (2019). Hopax Fine Chemicals. Available at: [Link]

  • Review—Quantification of Hydrogen Peroxide by Electrochemical Methods and Electron Spin Resonance Spectroscopy. (2019). ResearchGate. Available at: [Link]

  • Detection and Quantification of Hydrogen Peroxide in Aqueous Solutions Using Chemical Exchange Saturation Transfer. (n.d.). NIH. Available at: [Link]

  • Chemistry of Hydrogen Peroxide Formation and Elimination in Mammalian Cells, and Its Role in Various Pathologies. (2022). MDPI. Available at: [Link]

  • Increasing extracellular H2O2 produces a bi-phasic response in intracellular H2O2, with peroxiredoxin hyperoxidation only triggered once the cellular H2O2-buffering capacity is overwhelmed. (n.d.). PMC - NIH. Available at: [Link]

  • Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death. (n.d.). MDPI. Available at: [Link]

  • Endogenous defenses against cytotoxicity of hydrogen peroxide in cultured rat hepatocytes. (n.d.). Available at: [Link]

  • Permeation mechanisms of hydrogen peroxide and water through Plasma Membrane Intrinsic Protein aquaporins. (2024). Biochemical Journal. Available at: [Link]

  • Non-lethal exposure to H2O2 boosts bacterial survival and evolvability against oxidative stress. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Photochemical Formation of Hydrogen Peroxide in Surface and Ground Waters Exposed to Sunlight. (2025). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues encountered with 4-(2-Hydroxyethyl)piperazin-2-one (CAS: 23936-04-1). As a substituted piperazinone, this compound possesses a unique structural combination of a hydrophilic hydroxyethyl group and a lactam ring, which presents specific challenges and opportunities for achieving desired concentrations in various experimental systems. This document offers in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing its solubility.

Introduction to the Solubility Profile of this compound

This compound is a solid compound with a melting point of approximately 59.5-60 °C.[1][2] Its molecular structure, featuring both hydrogen bond donors (the hydroxyl group and the amide N-H) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen), suggests a nuanced solubility profile. While the hydroxyethyl tail imparts a degree of hydrophilicity, the piperazinone core can contribute to crystal lattice energy, potentially limiting aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the aqueous solubility of this compound?

A1: The primary limiting factor is likely the crystalline structure of the solid form. The planar nature of the amide bond in the piperazinone ring, combined with intermolecular hydrogen bonding, can create a stable crystal lattice that requires significant energy to disrupt. While the hydroxyethyl group enhances water interaction, it may not be sufficient to overcome the lattice energy for high aqueous solubility at neutral pH.

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer for a cell-based assay. What is happening and how can I prevent it?

A2: This is a common phenomenon for compounds with limited aqueous solubility. You are creating a supersaturated aqueous solution upon dilution, which then crashes out of solution. To prevent this, you can try several strategies:

  • Lower the final concentration: Your desired concentration may be above the compound's aqueous solubility limit.

  • Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility.

  • Use a different co-solvent: Consider using a less hydrophobic organic solvent if compatible with your experimental system.

  • pH modification: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to consider the thermal stability of the compound. There is no specific data on the thermal degradation of this compound in solution. It is recommended to use the lowest effective temperature and to visually inspect for any signs of degradation (e.g., color change). For sensitive biological assays, it is advisable to prepare fresh solutions and avoid prolonged heating.

Q4: Would salt formation be a viable strategy to improve the solubility of this compound?

A4: Salt formation is a highly effective technique for improving the solubility of compounds with ionizable groups. This compound has a basic tertiary amine within the piperazine ring, which can be protonated with a suitable acid to form a more soluble salt. This is a recommended strategy to explore for aqueous applications.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility at the tested pH.1. Verify pH: Check the pH of your buffer. 2. Attempt pH modification: Titrate small aliquots with dilute HCl or NaOH to test for pH-dependent solubility. 3. Introduce a co-solvent: Prepare a stock solution in DMSO or ethanol and dilute it into the buffer. 4. Gentle heating and sonication: Warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution.
Precipitation occurs upon storage of a stock solution in DMSO. The solution is supersaturated, or the storage temperature is too low.1. Store at room temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation. 2. Prepare a lower concentration stock: A less concentrated stock solution is less likely to precipitate. 3. Prepare fresh solutions: For maximum reproducibility, prepare stock solutions fresh before each experiment.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.1. Visually inspect for precipitation: Before use, carefully check for any solid material in your solutions, especially after dilution. 2. Filter solutions: Filter your final diluted solutions through a 0.22 µm filter to remove any undissolved micro-precipitates. 3. Re-evaluate your dissolution protocol: Systematically test different solvents and techniques to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is a starting point for preparing a high-concentration stock solution for subsequent dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out the desired amount of this compound into a sterile, dry vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particles.

  • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • If the solution is still not clear, gentle warming (e.g., to 37-40°C) can be applied with intermittent vortexing.

  • Once fully dissolved, store the stock solution appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Protocol 2: Assessing and Enhancing Aqueous Solubility via pH Adjustment

This experiment will help determine if this compound's solubility is pH-dependent.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mg in 1 ml).

  • Stir the suspension at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Measure the pH of the saturated solution.

  • Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Repeat steps 1-5 with different starting pH values by adding small amounts of 0.1 M HCl or 0.1 M NaOH to the initial suspension. A range of pH values from 2 to 10 is recommended.

  • Plot the measured solubility against the final pH to determine the pH-solubility profile.

Visualization of Solubility Enhancement Strategies

The following diagrams illustrate the conceptual workflows for addressing the solubility of this compound.

G cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting Path cluster_2 Successful Dissolution start Start with Compound test_solvents Test Solubility in: - Water - PBS (pH 7.4) - DMSO - Ethanol start->test_solvents dissolved Dissolved? test_solvents->dissolved not_dissolved Not Dissolved dissolved->not_dissolved No yes_dissolved Yes dissolved->yes_dissolved Yes strategies Apply Enhancement Strategies: - pH Adjustment - Co-solvents - Gentle Heat/Sonication not_dissolved->strategies re_evaluate Re-evaluate Solubility strategies->re_evaluate re_evaluate->dissolved proceed Proceed to Experiment yes_dissolved->proceed

Caption: A logical workflow for troubleshooting solubility issues.

Caption: Key strategies for enhancing the solubility of the compound.

References

  • LookChem. 23936-04-1(4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE) Product Description. [Link]

Sources

Technical Support Center: Purification of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Hydroxyethyl)piperazin-2-one (HEP-one). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the integrity of your research and development efforts.

Introduction

This compound is a valuable heterocyclic compound often used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity of HEP-one is critical, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications.[2][3] This guide provides a structured approach to identifying and removing common impurities encountered during the synthesis of HEP-one.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common synthesis pathways, such as the reaction of piperazine with ethylene oxide or 2-chloroethanol, can introduce specific impurities.[4][5]

  • Unreacted Starting Materials: Residual piperazine or N-(2-hydroxyethyl)piperazine are common.

  • Over-alkylation Products: Formation of 1,4-bis(2-hydroxyethyl)piperazine can occur, especially with an excess of the alkylating agent.[5]

  • Solvent Residues: High-boiling point solvents used in the reaction may be carried through.

  • Degradation Products: Depending on reaction conditions (e.g., high temperature, extreme pH), side reactions can lead to various byproducts.

  • Inorganic Salts: Salts formed during the reaction or workup (e.g., hydrochlorides) may be present.

Q2: How can I assess the purity of my this compound sample before and after purification?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying impurities.[6][7] Due to the lack of a strong chromophore in HEP-one, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary.[6] In some cases, derivatization to introduce a UV-active moiety can be employed.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in identifying unknown impurities.[6]

  • Titration: Acid-base titration can be a simple and accurate method for determining the overall assay of your product but lacks the specificity to identify individual impurities.[6]

Q3: My purified this compound is a yellowish oil, but the literature reports it as a solid. What could be the issue?

A3: A yellowish, oily appearance can indicate the presence of residual solvents or colored impurities.[10] While some sources describe it as an oily liquid, its physical state can be influenced by purity.[1] Consider the following:

  • Azeotropic removal of water: If water is a potential impurity, azeotropic distillation with a solvent like toluene can be effective.[10][11]

  • Decolorization: Treatment with a small amount of activated carbon can help remove colored impurities. However, use it sparingly to avoid significant product loss due to adsorption.[10]

  • Inducing Crystallization: If you expect a solid product, attempting to induce crystallization by scratching the flask's inner surface with a glass rod or by adding a seed crystal (if available) might be successful.

Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Symptom: A significant amount of the product remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated yield.

Causality and Troubleshooting Workflow:

start Low Recrystallization Yield cause1 Solvent Choice Inappropriate start->cause1 cause2 Too Much Solvent Used start->cause2 cause3 Cooling Was Too Rapid start->cause3 solution1 Screen for a better solvent system. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. cause1->solution1 solution2 Use the minimum amount of hot solvent necessary to dissolve the crude product. cause2->solution2 solution3 Allow the solution to cool slowly to room temperature before placing it in an ice bath. cause3->solution3

Caption: Troubleshooting low recrystallization yield.

Detailed Explanation:

The success of recrystallization hinges on the principle that the solubility of the desired compound and its impurities differ significantly in a given solvent system.[12][13]

  • Solvent Selection: An ideal solvent will dissolve the this compound at an elevated temperature but will have low solubility for it at cooler temperatures, allowing for crystallization upon cooling.[12] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

  • Minimizing Solvent Volume: Using an excessive amount of solvent will keep the product dissolved even after cooling, drastically reducing the yield.[14] It is crucial to add the hot solvent portion-wise until the solid just dissolves.[13][14]

  • Controlled Cooling: Rapid cooling can cause the product to precipitate as an amorphous solid, trapping impurities.[14] Slow cooling allows for the formation of a pure crystal lattice.

Problem 2: Ineffective Purification by Column Chromatography

Symptom: The desired product co-elutes with impurities, resulting in poor separation and low purity of the collected fractions.

Causality and Troubleshooting Workflow:

start Poor Chromatographic Separation cause1 Strong Interaction with Stationary Phase start->cause1 cause2 Inappropriate Mobile Phase Polarity start->cause2 cause3 Column Overloading start->cause3 solution1 Add a basic modifier (e.g., triethylamine) to the mobile phase. Use an amine-functionalized or alumina column. cause1->solution1 solution2 Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. cause2->solution2 solution3 Reduce the amount of crude material loaded onto the column. cause3->solution3

Caption: Troubleshooting poor column chromatography separation.

Detailed Explanation:

The basic nature of the piperazine moiety in this compound can lead to strong interactions with the acidic silica gel stationary phase, causing peak tailing and poor separation.[15]

  • Mitigating Strong Interactions: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and resolution.[15] Alternatively, using a less acidic stationary phase like alumina or a commercially available amine-functionalized column can be beneficial.[15]

  • Mobile Phase Optimization: Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find an optimal mobile phase that provides good separation between your product and impurities.[15] A retention factor (Rf) of 0.2-0.4 for the desired compound is often a good starting point for column chromatography.[15]

  • Preventing Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping peaks.[15] It is essential to use an appropriate amount of sample relative to the column size.

Problem 3: Persistent Water-Soluble Impurities

Symptom: Aqueous workup fails to remove certain polar, water-soluble impurities.

Causality and Troubleshooting Workflow:

start Water-Soluble Impurities Remain cause1 High Polarity of Impurities start->cause1 cause2 Formation of Emulsions start->cause2 solution1 Perform multiple extractions with a suitable organic solvent. Use a brine wash to break emulsions and 'salt out' the product. cause1->solution1 solution2 Consider salt formation to alter solubility. Acidify to extract basic impurities into the aqueous layer. cause2->solution2

Caption: Troubleshooting persistent water-soluble impurities.

Detailed Explanation:

The presence of hydroxyl and amine functionalities makes this compound and some of its potential impurities quite polar and water-soluble.[1][11]

  • Extraction Techniques: To remove highly polar impurities, multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are often necessary.[11] A final wash with brine (saturated NaCl solution) can help to break emulsions and decrease the solubility of the organic product in the aqueous layer, driving it into the organic phase.[11]

  • pH Adjustment and Salt Formation: The basicity of the piperazine ring can be exploited. By acidifying the aqueous layer with a dilute acid (e.g., 0.5 N HCl), basic impurities can be protonated, making them more water-soluble and easier to separate from the desired product if it remains in the organic phase.[11][16] Conversely, if the target compound is the most basic, it can be selectively extracted into an acidic aqueous phase, leaving less basic impurities behind in the organic layer.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of HEP-one. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or isopropanol/heptane, is often effective.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, isopropanol, heptane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) and heat the mixture to boiling with stirring.[13][14]

  • Solvent Addition: Continue to add small portions of the hot solvent until all the solid has just dissolved.[14] If using a mixed solvent system, add the less soluble solvent dropwise at the boiling point until a slight turbidity persists, then add a few drops of the more soluble solvent to redissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[14] Once at room temperature, you can further cool the flask in an ice-water bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., dichloromethane/methanol with 0.5% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Summary Table

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Less soluble or more soluble impuritiesScalable, cost-effective, can yield high purityCan have lower yields, requires suitable solvent
Column Chromatography Impurities with different polaritiesHigh resolution, versatileMore time-consuming, requires more solvent
Acid-Base Extraction Basic or acidic impuritiesEffective for removing specific types of impuritiesMay require back-extraction, potential for salt formation

References

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • CN104876892A. (2015). Method for preparing high-purity 4-(2-hydroxyerhyl) piperazine-1-erhaesulfonic acid through nanofiltration. Google Patents.
  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Pollard, C. B., & Wicker, T. H. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(7), 1853–1855. Retrieved from [Link]

  • Demers, J. (2016). Answer to "4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?". ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2008). HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic Acid). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kubicki, M., & Gdaniec, M. (2008). Redetermination of 2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethanesulfonate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o133. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4618-4623. Retrieved from [Link]

  • EP3322696B1. (2016). Process for making hydroxyethyl piperazine compounds. European Patent Office.
  • Senthil, S., & Sivaraj, D. (2014). Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. Journal of Chemical and Pharmaceutical Research, 6(7), 1952-1958. Retrieved from [Link]

  • US4338443A. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. Google Patents.
  • LookChem. (n.d.). Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2012). Purity profiling of Peptide Drugs. Journal of Peptide Science, 18(11), 687-696. Retrieved from [Link]

  • Al-khalidi, A. S., & Al-khafaji, H. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Medicilon. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs. Retrieved from [Link]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]

  • Chen, Y., et al. (2012). 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3243. Retrieved from [Link]

  • Pawłowski, W., & Fijałek, Z. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • DAISOGEL. (2025, September 22). Managing Impurities in GLP-1 Peptides: How Carbon Media Enhances Purification. Retrieved from [Link]

  • Finger, S. (2013). Answer to "How to extract/isolate piperazine from water without distillation?". ResearchGate. Retrieved from [Link]

  • CN102432565A. (2012). Preparation method of 2-hydroxyethyl piperazine. Google Patents.

Sources

Technical Support Center: Scale-up Synthesis of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of 4-(2-Hydroxyethyl)piperazin-2-one (HEPO), a key intermediate in the development of various pharmaceuticals and bioactive compounds.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the large-scale production of this compound. Our goal is to equip you with the necessary knowledge to navigate the challenges of scaling up this synthesis, ensuring efficiency, purity, and safety.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound. The solutions provided are based on established chemical principles and practical experience in process chemistry.

Issue 1: Low Overall Yield

Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from lab-scale to a pilot plant batch. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Let's break down the potential causes and solutions:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and reduce the overall yield.

    • Solution:

      • Optimize Agitation: Ensure the reactor's agitator is appropriately designed for the vessel geometry and reaction mass. The goal is to maintain a homogeneous mixture throughout the reaction.

      • Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, slow addition (e.g., via a dosing pump) can help manage the reaction exotherm and maintain a consistent temperature profile.

  • Incomplete Reactions: On a larger scale, reactions may require longer times to reach completion due to the factors mentioned above.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or GC to monitor the consumption of starting materials and the formation of the product. The reaction should be continued until the starting materials are consumed to the desired level.

  • Product Isolation and Purification Losses: The efficiency of extraction, crystallization, and filtration can differ significantly between lab and plant scale.

    • Solution:

      • Optimize Work-up Procedures: Re-evaluate the solvent volumes used for extraction and washes. Ensure that the crystallization process is well-controlled with a defined cooling profile to maximize product precipitation.

      • Filtration and Drying: Use appropriate filtration equipment for the scale of the operation. Ensure the product is thoroughly dried to remove residual solvents, as this can affect the final weight and purity.

Issue 2: Formation of Impurities

Question: Our scaled-up batch of this compound shows significant levels of a high-molecular-weight impurity, likely a dimer. How can we minimize its formation?

Answer: The formation of dimeric or polymeric byproducts is a common issue in reactions involving difunctional molecules like those used in the synthesis of HEPO.

  • Understanding the Side Reaction: The primary synthetic route to this compound often involves the cyclization of a precursor derived from N-(2-hydroxyethyl)ethylenediamine. Dimerization can occur when two molecules of a linear precursor react with each other instead of undergoing intramolecular cyclization.

  • Mitigation Strategies:

    • High Dilution Conditions: While counterintuitive for a scale-up process, maintaining a low concentration of the reactive intermediate can favor the intramolecular cyclization over the intermolecular dimerization. This can be achieved by the slow addition of one of the key reagents to the reaction mixture.

    • Temperature Control: The activation energy for dimerization may be different from that of the desired cyclization. A thorough temperature optimization study can help identify a temperature range that maximizes the formation of the desired product while minimizing the dimer.

    • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. A non-nucleophilic, sterically hindered base might be preferable. The solvent polarity can also affect the conformation of the intermediate, potentially favoring cyclization.

Issue 3: Product Purification Challenges

Question: We are struggling to purify this compound at a multi-kilogram scale. Column chromatography is not feasible. What are our options?

Answer: Large-scale purification requires methods that are both effective and scalable. Here are some practical alternatives to column chromatography:

  • Recrystallization: This is often the most effective and economical method for purifying solid compounds at scale.

    • Solvent Screening: A systematic solvent screen is crucial to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Controlled Cooling: A slow and controlled cooling profile is essential to obtain well-formed crystals and ensure high purity. Crash cooling should be avoided as it can trap impurities.

  • Distillation: Given that this compound has a boiling point of 195-220 °C at 8 Torr, vacuum distillation can be a viable option for purification, especially for removing non-volatile impurities.[2]

    • Fractional Distillation: For impurities with close boiling points, fractional distillation under reduced pressure can provide the necessary separation.[3]

  • Salt Formation and Recrystallization: If the impurities are difficult to remove by direct crystallization of the free base, converting the product to a salt (e.g., hydrochloride) can alter its solubility properties, allowing for selective crystallization. The pure free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A prevalent method involves the reaction of N-(2-hydroxyethyl)ethylenediamine with an appropriate C2-building block that can form the lactam ring, such as a haloacetyl halide or an alpha,beta-unsaturated ester. The key step is the intramolecular cyclization to form the piperazin-2-one ring.

Q2: What are the key safety considerations for this synthesis?

A2:

  • Reagent Handling: Some of the starting materials, such as haloacetyl halides, are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

  • Reaction Exotherm: The cyclization reaction can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to monitor the internal temperature of the reactor closely.

  • Solvent Hazards: The solvents used in the synthesis and purification may be flammable. Ensure that all equipment is properly grounded and that there are no sources of ignition in the vicinity.

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product and any impurities.

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring volatile starting materials and solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify unknown impurities.

Q4: What are the typical storage conditions for this compound?

A4: this compound is a solid with a melting point of 59.5-60 °C.[2] It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Experimental Workflow and Data

Illustrative Scale-up Synthesis Protocol

This protocol is for illustrative purposes and should be optimized for specific equipment and safety protocols.

Reaction Scheme:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization N-(2-hydroxyethyl)ethylenediamine N-(2-hydroxyethyl)ethylenediamine Intermediate Intermediate N-(2-hydroxyethyl)ethylenediamine->Intermediate Ethyl Chloroacetate, Base This compound This compound Intermediate->this compound Heat, Base

Caption: General two-step synthesis of this compound.

Step-by-Step Methodology:

  • Charge the Reactor: To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge N-(2-hydroxyethyl)ethylenediamine and a suitable solvent (e.g., ethanol).

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add a solution of ethyl chloroacetate in the same solvent, maintaining the temperature below 10 °C.

  • Base Addition: After the addition is complete, slowly add a solution of a suitable base (e.g., sodium ethoxide in ethanol) while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with an acid and concentrate under reduced pressure.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Purification: Concentrate the organic layer and purify the crude product by recrystallization or vacuum distillation.

Troubleshooting Decision Tree

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Poor Isolation Poor Isolation Low Yield->Poor Isolation Side Product Formation Side Product Formation Low Yield->Side Product Formation Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Optimize Work-up Optimize Work-up Poor Isolation->Optimize Work-up Optimize Reaction Conditions Optimize Reaction Conditions Side Product Formation->Optimize Reaction Conditions

Sources

Validation & Comparative

Comparative Performance Analysis: 4-(2-Hydroxyethyl)piperazin-2-one vs. HEPES as Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of biological research and pharmaceutical development, the selection of an appropriate buffering agent is a critical decision that underpins experimental validity and product stability.[1][2][3] A buffer's primary role is to resist changes in pH, a parameter to which sensitive biological systems like cell cultures and enzymatic reactions are acutely responsive.[4][5] For decades, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has been a cornerstone of biological research, celebrated as one of the original "Good's buffers" for its efficacy in the physiological pH range.[4][5][6]

This guide presents a detailed comparison between the well-established HEPES and a structurally related, yet less characterized, alternative: 4-(2-Hydroxyethyl)piperazin-2-one. We will dissect their molecular characteristics, compare their performance attributes based on available data and chemical principles, and provide actionable experimental protocols for their direct evaluation. This analysis is designed to empower researchers to make informed decisions when selecting a buffer system tailored to their specific application, whether for routine cell culture, high-sensitivity assays, or biopharmaceutical formulation.

Molecular Structure and Physicochemical Properties: A Tale of Two Piperazines

At their core, both HEPES and this compound share a piperazine ring functionalized with a hydroxyethyl group. The critical distinction lies in the substituent on the second nitrogen atom. HEPES features an ethanesulfonic acid group, which imparts its zwitterionic character and defines its pKa.[][8] In contrast, this compound contains a carbonyl group, forming a lactam within the piperazine ring. This structural modification fundamentally alters the molecule's electronic properties and, consequently, its buffering characteristics.

G cluster_0 HEPES cluster_1 This compound hepes_img hepes_img hep_one_img hep_one_img

Caption: Chemical structures of HEPES and this compound.

The following table summarizes the key physicochemical properties of both compounds. Note that comprehensive experimental data for this compound is limited, and some values are predicted.

PropertyHEPESThis compound
Molecular Formula C₈H₁₈N₂O₄S[]C₆H₁₂N₂O₂[9][10]
Molecular Weight 238.30 g/mol [5]144.17 g/mol [10][11]
IUPAC Name 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid[8]This compound[10]
pKa (25°C) ~7.5[][12]14.55 (Predicted)[13]
Effective Buffering Range 6.8 - 8.2[][8]Not Experimentally Determined
ΔpKa/ΔT (°C⁻¹) -0.014[8][12]Not Determined
Solubility High in water[4][5]Soluble in water[9]
Metal Ion Binding Negligible to low[5][]Not Determined

Head-to-Head Performance Comparison

Buffering Capacity and pH Stability

The effectiveness of a buffer is defined by its pKa and its concentration.[14] A buffer performs optimally at a pH equal to its pKa and generally provides good buffering within a range of pKa ± 1 pH unit.[1][4][14]

  • HEPES: With a pKa of ~7.5 at 25°C, HEPES is an excellent buffer for maintaining physiological pH (typically 7.2-7.6) in a wide variety of applications, most notably in cell culture media where it can supplement or replace the bicarbonate buffer system, especially when cultures are handled outside of a CO₂ incubator.[][15][16] Its pKa does exhibit a known temperature dependence, decreasing as temperature rises (pKa ~7.3 at 37°C), a factor that must be considered when preparing and using the buffer at different temperatures.[12][16][17]

  • This compound: There is a significant lack of empirical data on the pKa and buffering capacity of this compound. The predicted pKa of 14.55 suggests the secondary amine within the ring is significantly less acidic than in HEPES, likely due to the electron-withdrawing effect of the adjacent carbonyl group. This high predicted pKa indicates that it would not be an effective buffer in the physiological pH range. Its primary utility would likely be as a chemical intermediate rather than a biological buffer.[9]

Cytotoxicity and Biocompatibility
  • HEPES: Generally considered non-toxic and biocompatible at typical working concentrations of 10-25 mM.[16][18][19] However, a critical drawback is its potential to produce cytotoxic hydrogen peroxide (H₂O₂) when exposed to ambient light, particularly in the presence of riboflavin, a common component of cell culture media.[20] This photosensitivity can introduce experimental artifacts and harm cells. Furthermore, at high concentrations, HEPES can exhibit some cytotoxicity depending on the cell line.[16]

  • This compound: No published data on the cytotoxicity or biocompatibility of this compound is readily available. While its shared piperazine core might suggest a similar baseline toxicity profile, the presence of the lactam functionality could lead to different metabolic fates and cellular interactions. Any consideration of its use in a biological system would necessitate rigorous cytotoxicity testing.

Interactions and Assay Interference
  • HEPES: While designed to be biochemically inert, HEPES is not without its interactions. It has negligible metal ion binding properties, making it suitable for many enzymatic reactions.[5] However, it can form complexes with certain metal ions like Cu²⁺ and Fe³⁺, which may affect metal-dependent enzymes.[] It is also known to interfere with the Folin protein assay.[8] The piperazine ring in HEPES can also form radicals, making it unsuitable for some redox biochemistry studies.[6]

  • This compound: The interaction profile of this molecule is unknown. The carbonyl group and the secondary amine present different potential coordination sites for metal ions compared to HEPES. Its potential for interference in common biochemical assays would need to be determined empirically.

Experimental Protocols for Comparative Evaluation

Given the lack of data for this compound, direct experimental comparison is essential. The following protocols provide a framework for evaluating its performance against the HEPES standard.

Protocol 1: Determination of Buffering Capacity by Titration

This protocol measures a buffer's ability to resist pH changes upon the addition of a strong acid or base.

Caption: Workflow for determining and comparing buffer capacity via titration.

Methodology:

  • Preparation: Prepare 100 mL stock solutions of both HEPES and this compound at 50 mM in deionized water. Adjust the pH of each solution to 7.4 using NaOH or HCl.

  • Acid Titration:

    • Place 50 mL of the pH-adjusted buffer solution into a 100 mL beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode in the solution and record the initial pH.

    • Using a burette, add 0.5 M HCl in 0.2 mL increments. After each addition, allow the reading to stabilize and record the pH.

    • Continue until the pH has dropped by at least 2.0 units.

  • Base Titration: Repeat the titration on a fresh 50 mL aliquot of the same buffer using 0.5 M NaOH.

  • Data Analysis: Plot pH (y-axis) versus the moles of H⁺ or OH⁻ added (x-axis). The flattest region of the curve indicates the area of maximum buffering. Calculate the buffer capacity (β) using the formula: β = ΔB / ΔpH, where ΔB is the moles of acid/base added per liter and ΔpH is the resulting change in pH.[21][22]

Protocol 2: Assessment of Cytotoxicity via MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Caption: Workflow for assessing buffer cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed a sensitive cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare complete culture media supplemented with a range of concentrations (e.g., 0, 10, 25, 50 mM) of both HEPES and this compound. Ensure the final pH of all media is adjusted to 7.4.

  • Exposure: Remove the existing media from the cells and replace it with 100 µL of the prepared treatment media. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Reading: Allow the plate to stand overnight in the incubator, then measure the absorbance at 570 nm using a plate reader.[24]

  • Analysis: Express the viability of treated cells as a percentage of the untreated (0 mM buffer) control cells.

Summary and Recommendations

FeatureHEPESThis compound
Buffering Performance (pH 6-8) Excellent: Well-characterized pKa near physiological pH.[4][25]Poor/Unknown: Predicted pKa is far outside the physiological range. Requires experimental verification.
Temperature Sensitivity Low: Well-documented, minimal pKa shift with temperature.[12][26]Unknown: Requires experimental determination.
Biocompatibility High: Generally non-toxic at standard concentrations.[19][27]Unknown: Requires rigorous cytotoxicity testing.
Key Drawback Photosensitive; can generate H₂O₂ upon light exposure.[20]Lack of performance data; not a validated biological buffer.
Assay Interference Known to interfere with Folin protein assay; can form radicals.[6][8]Unknown: Requires empirical testing for specific assays.
Primary Application All-purpose biological buffer, especially for cell culture.[15][18]Potential as a chemical synthesis intermediate.[9]

Based on available data and chemical principles, HEPES remains the superior and validated choice for a biological buffer in the physiological pH range. Its performance characteristics are well-documented, and its limitations are understood.

This compound, despite its structural similarity, is not a suitable direct replacement for HEPES as a biological buffer. Its predicted pKa is incompatible with physiological applications. While it may have utility in other areas of chemistry, researchers in the biological and pharmaceutical sciences should continue to rely on well-characterized and empirically validated buffer systems like HEPES and other Good's buffers to ensure experimental reproducibility and integrity. Any exploration of novel buffering agents requires a thorough validation process, as outlined in the provided protocols.

References

  • BOC Sciences. (2024, May 30).
  • Promega Connections. (2019, May 24).
  • GoldBio. (n.d.). What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment.
  • Thermo Fisher Scientific. (2025, October 22). The Essential Guide to HEPES in Cell Culture.
  • Anonymous. (n.d.).
  • HuanKai Group. (n.d.). The Role of HEPES Buffer in Cell Culture Media.
  • AG Scientific. (n.d.). 5 Things to Consider When Choosing Biological Buffers.
  • ReAgent Chemicals. (2021, July 14).
  • Hopax Fine Chemicals. (n.d.). Five factors you must Consider when Choosing a Biological Buffer.
  • Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control.
  • ITW Reagents. (n.d.). HEPES for cell culture.
  • ITW Reagents. (n.d.). HEPES for buffer solutions.
  • Sigma-Aldrich. (n.d.). HEPES Buffer. (Product Page)
  • Sigma-Aldrich. (n.d.). HEPES Buffer.
  • DKSH. (n.d.). Biological Buffers: Essential Tools in Pharmaceutical Processes.
  • BenchChem. (n.d.).
  • ChemicalBook. (2024, October 30).
  • Interchim. (n.d.). Good's buffers (biological buffers).
  • Calbiochem. (n.d.). Buffers.
  • Lepe-Zuniga, J. L., Zigler, J. S. Jr, & Gery, I. (1983). Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium. Journal of Immunological Methods.
  • Boston BioProducts. (n.d.). Overview: Good's Buffers.
  • Hubei xindesheng Material Technology Co., Ltd. (n.d.). Is the biological buffer hepes toxic to cells?
  • Hopax Fine Chemicals. (2021, January 15). What are the applications of biological buffers in the pharmaceutical field?
  • Aruoma, O. I., et al. (1997). The critical role of Hepes in SIN-1 cytotoxicity, peroxynitrite versus hydrogen peroxide. Free Radical Biology and Medicine.
  • Anonymous. (n.d.). Buffers in Pharmaceutical and Biologic Systems.
  • Wikipedia. (n.d.). Good's buffers.
  • CymitQuimica. (n.d.). CAS 23936-04-1: 4-(2-Hydroxyethyl)-2-piperazinone.
  • Anonymous. (n.d.). Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions.
  • BenchChem. (n.d.). HEPES Buffer: A Comprehensive Technical Guide to pKa and Effective pH Range.
  • Sigma-Aldrich. (n.d.). This compound | 23936-04-1.
  • ReAgent Chemicals. (2025, October 9). How Do Biological Buffers Work?
  • Biocompare. (n.d.). HEPES Buffers.
  • Sigma-Aldrich. (n.d.).
  • Anonymous. (n.d.). Reasons for pH changes in HEPES buffer.
  • Hopax Fine Chemicals. (2019, February 20).
  • Purdue University. (n.d.). Buffer Capacity.
  • Fivephoton Biochemicals. (n.d.).
  • G. E. M. V. D. Zanden, et al. (2017). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific Reports.
  • PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-.
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays.
  • ChemicalBook. (2024, December 18). 4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE | 23936-04-1.
  • Abcam. (n.d.). MTT assay protocol.
  • Yeasen. (n.d.).
  • Purdue University. (n.d.).
  • Hubei new desheng materials technology co,. ltd. (n.d.). The effect of Hepes buffer on cells.
  • ChemTalk. (n.d.).
  • Medicine LibreTexts. (2023, February 6). 2.
  • ChemicalBook. (n.d.). 23936-04-1(4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE) Product Description.
  • Quora. (2016, August 28).

Sources

A Comparative Guide to Cross-Reactivity Studies of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 4-(2-Hydroxyethyl)piperazin-2-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the nuances of experimental design, compare the performance of different analytical platforms, and provide actionable protocols to ensure the integrity of your analytical data.

The Imperative of Specificity in Pharmaceutical Analysis

The presence of structurally related impurities in a drug substance or product can have significant implications for safety and efficacy. This compound, with its reactive functional groups, can have several structurally similar analogues present as process-related impurities or metabolites. An analytical method that cannot distinguish between the target analyte and these related substances can lead to an overestimation of the analyte's concentration, with potentially serious consequences in a regulated environment. Therefore, rigorous cross-reactivity testing is not just a regulatory hurdle, but a scientific necessity.

This guide will focus on two common analytical platforms for assessing the specificity of methods for small molecules: High-Performance Liquid Chromatography (HPLC) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Identifying Potential Cross-Reactants

A crucial first step in any cross-reactivity study is to identify potential interfering compounds. Based on the structure of this compound and its common synthesis routes, we have identified a panel of potential cross-reactants for testing.

A This compound (Target Analyte) B Piperazine A->B  Parent  Heterocycle C N-(2-Hydroxyethyl)piperazine A->C  Reduced  Analogue E Piperazin-2-one A->E  De-ethylated  Analogue D 1,4-Bis(2-hydroxyethyl)piperazine C->D  Further  Alkylation

Caption: Potential cross-reactants for this compound.

Comparative Analytical Methodologies

We will now delve into the specifics of two distinct analytical approaches for assessing cross-reactivity: HPLC-UV and a competitive ELISA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Its specificity is derived from the differential partitioning of analytes between a stationary phase and a mobile phase.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Prepare individual stock solutions of target analyte and potential cross-reactants prep2 Create a mixed solution of all compounds prep1->prep2 inj Inject individual standards and the mixed solution prep2->inj sep Chromatographic Separation (C18 column, gradient elution) inj->sep det UV Detection (e.g., 210 nm) sep->det integ Integrate peak areas and determine retention times det->integ calc Calculate resolution between the target analyte and potential cross-reactants integ->calc

Caption: Workflow for HPLC-based cross-reactivity assessment.

  • Standard Preparation:

    • Prepare individual 1 mg/mL stock solutions of this compound and each potential cross-reactant in a suitable solvent (e.g., water/acetonitrile 50:50).

    • Prepare a system suitability solution containing 10 µg/mL of each compound.

    • Prepare individual working standards at a concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Inject each individual standard to determine its retention time.

    • Inject the system suitability solution and determine the resolution between the peak for this compound and the peaks for each potential cross-reactant. A resolution of >2.0 is generally considered baseline separation.

The primary advantage of HPLC is its high resolving power. The degree of cross-reactivity (or interference) is determined by the ability to physically separate the compounds.

CompoundRetention Time (min) (Hypothetical)Resolution from TargetCross-Reactivity
This compound 8.5 N/A N/A
Piperazine2.1>10None
N-(2-Hydroxyethyl)piperazine6.83.5None
1,4-Bis(2-hydroxyethyl)piperazine7.52.1None
Piperazin-2-one4.3>10None

In this hypothetical example, the HPLC method demonstrates excellent specificity, with all potential cross-reactants being well-separated from the target analyte.

Competitive ELISA

A competitive ELISA is an immunoassay technique that can be highly sensitive and specific. Its specificity is dependent on the binding characteristics of the antibody used. For a small molecule like this compound, a specific antibody would need to be generated by first conjugating the molecule to a carrier protein.

G cluster_assay Assay Procedure cluster_data Data Analysis coat Coat microplate with analyte-protein conjugate block Block non-specific binding sites coat->block incubate Incubate with antibody and sample/standard/cross-reactant block->incubate wash1 Wash incubate->wash1 add_secondary Add enzyme-conjugated secondary antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add substrate and measure signal wash2->add_substrate plot Plot standard curve (Signal vs. Concentration) add_substrate->plot calc_ic50 Calculate IC50 for target analyte and each potential cross-reactant plot->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for competitive ELISA-based cross-reactivity assessment.

  • Plate Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4 °C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant.

    • Add the standards or cross-reactants to the wells, followed immediately by a fixed concentration of the primary antibody against this compound.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour.

    • Wash the plate.

    • Add a suitable substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the standard curve for the target analyte and determine its IC50 value (the concentration that inhibits 50% of the maximum signal).

    • For each potential cross-reactant, determine the IC50 value.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

The specificity of an immunoassay is not absolute and depends on the antibody's ability to distinguish between subtle structural differences.[1][2]

CompoundIC50 (ng/mL) (Hypothetical)% Cross-Reactivity
This compound 10 100%
Piperazine>10,000<0.1%
N-(2-Hydroxyethyl)piperazine5020%
1,4-Bis(2-hydroxyethyl)piperazine2005%
Piperazin-2-one1,0001%

In this hypothetical scenario, the ELISA shows significant cross-reactivity with N-(2-Hydroxyethyl)piperazine, which is structurally very similar to the target analyte, differing only by the carbonyl group. This highlights a potential limitation of immunoassays for distinguishing between closely related analogues.

Comparison of Methodologies

FeatureHPLC-UVCompetitive ELISA
Principle Physical separation based on physicochemical properties.Competitive binding to a specific antibody.
Specificity High; based on chromatographic resolution. Can distinguish between very similar compounds if a suitable method is developed.Variable; depends on the specificity of the antibody. May show cross-reactivity with closely related structures.[1][2]
Sensitivity Moderate to high, depending on the chromophore.Very high.
Throughput Lower; sequential analysis.High; parallel processing in 96-well plates.
Development Time Relatively short for method development.Long; requires antibody generation and characterization.
Cost Moderate instrument cost, low consumable cost.High initial cost for antibody development, low per-sample cost.
Ideal Application Quantitative analysis in complex mixtures, purity testing, stability studies.High-throughput screening, trace-level detection.

Conclusion and Recommendations

Both HPLC and competitive ELISA are valuable tools for assessing the cross-reactivity of this compound, but they provide different types of information and are suited for different applications.

  • For routine quality control and regulatory submissions, HPLC is the method of choice. Its ability to physically separate and individually quantify the target analyte and potential impurities provides unambiguous evidence of specificity. The development of a robust, high-resolution HPLC method should be a priority in any drug development program involving this compound.

  • A competitive ELISA, if available, can be a powerful tool for high-throughput screening or for applications requiring very high sensitivity. However, it is crucial to thoroughly characterize the cross-reactivity profile of the antibody, as structurally similar compounds can lead to false-positive results or inaccurate quantification.[3] The cross-reactivity is not an inherent property of the antibody alone but is also influenced by the assay format.[1][2]

Ultimately, the choice of method depends on the specific analytical challenge. For comprehensive characterization, data from both orthogonal techniques can provide the highest level of confidence in the specificity of the analytical results.

References

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-571. [Link]

  • Florea, A. M., & Czerwińska, E. (2021). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Al-Janabi, A. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Dossou, S. S., & Verdon, E. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4304. [Link]

  • He, J., Hage, D. S., & Schopfer, L. M. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 28. [Link]

  • Pettersson, K., & Ekins, R. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

Sources

A Researcher's Guide to Biological Buffering Systems: Deconstructing 4-(2-Hydroxyethyl)piperazin-2-one in the Context of Good's Buffers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of biological and biochemical research, the selection of an appropriate buffering agent is a cornerstone of experimental success. A stable pH environment is paramount for the structure, function, and activity of proteins, enzymes, and cells. This guide offers an in-depth comparison of common Good's buffers, providing researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions. We will begin by examining the titular compound, 4-(2-Hydroxyethyl)piperazin-2-one, and then broaden our scope to a comparative analysis of established Good's buffers: HEPES, PIPES, and MES.

This compound: A Critical Evaluation

While the piperazine scaffold is a common feature in many biologically active molecules, its presence alone does not confer the properties of a "Good's buffer".[1][2][3] Our investigation into this compound (HEP-2-one) reveals a critical disparity with the fundamental criteria for effective biological buffers.

A key characteristic of a Good's buffer is a pKa value between 6.0 and 8.0, which allows for effective buffering at physiological pH.[4] The predicted pKa of this compound is approximately 14.55.[5] This value falls far outside the useful range for most biological assays. A buffer is most effective at a pH equal to its pKa (pH = pKa), and its effective buffering range is generally considered to be pKa ± 1. A pKa of 14.55 indicates that HEP-2-one would only exhibit significant buffering capacity in a highly alkaline environment, which is incompatible with the vast majority of biological experiments.

Therefore, based on its predicted physicochemical properties, This compound is not a suitable Good's buffer and will not be considered as a viable alternative in the subsequent performance comparisons. The focus of this guide will now shift to a detailed analysis of established and widely utilized Good's buffers.

The "Good's" Criteria for Biological Buffers: A Framework for Selection

In 1966, Norman Good and his colleagues established a set of criteria for ideal biological buffers.[4][6] These principles remain the gold standard for buffer selection and provide a framework for our comparison:

  • pKa between 6.0 and 8.0: To buffer effectively at the near-neutral pH of most biological systems.[4][6]

  • High water solubility: Essential for preparing buffer solutions of appropriate concentrations.[6]

  • Membrane impermeability: Prevents the buffer from entering cells and disrupting intracellular processes.[7]

  • Minimal salt effects: The buffer should not significantly alter the ionic strength of the medium.[6]

  • Minimal effect of concentration and temperature on pKa: Ensures consistent buffering capacity under varying experimental conditions.[6]

  • Minimal interaction with mineral cations: Avoids chelation of essential metal ions that may be required for enzyme activity.

  • Chemical and enzymatic stability: The buffer should not degrade or participate in the reactions being studied.[7]

  • Low absorbance in the UV-visible range: Prevents interference with spectrophotometric assays.[7]

Comparative Analysis of Established Good's Buffers: HEPES vs. PIPES vs. MES

To provide a practical guide for researchers, we will now compare the performance of three widely used Good's buffers: HEPES, PIPES, and MES.

Physicochemical Properties
PropertyHEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid))MES (2-(N-morpholino)ethanesulfonic acid)
Molecular Weight 238.30 g/mol 302.37 g/mol [8]195.24 g/mol
pKa at 25°C 7.5[5]6.76[8]6.15[9]
Effective Buffering Range 6.8 - 8.2[5][10]6.1 - 7.5[8][11]5.5 - 6.7
Metal Ion Binding Can interact with some metal ions, including Cu2+, Fe3+, Ca2+, and Mg2+.[5]Minimal binding to most divalent cations.[1]Weakly binds Ca, Mg, Mn, and has negligible binding with Cu(II).[9]
UV Absorbance (at 260/280 nm) LowLowMinimal
Temperature Dependence of pKa (dpKa/°C) -0.014-0.0085[8]-0.011
Performance in Common Research Applications

1. Cell Culture

  • HEPES: Widely used in cell culture media to maintain a stable pH, especially in systems outside of a CO₂ incubator.[10] It is generally non-toxic to cells at typical working concentrations (10-25 mM). However, it can produce hydrogen peroxide when exposed to light, which can be toxic to cells.

  • PIPES: Also used in cell culture and is noted for its ability to maintain cell viability. Its lower pKa makes it suitable for cultures that prefer a slightly more acidic environment.

  • MES: Can be used in some cell culture applications, particularly for yeast and bacteria. However, it can be toxic to plant cells at higher concentrations.

2. Enzyme Assays

  • HEPES: A common choice for enzyme assays due to its physiological pKa.[5] However, its potential to interact with metal ions can be a drawback for metalloenzymes.[5] It is also known to interfere with the Folin-Ciocalteu protein assay.

  • PIPES: An excellent choice for assays with metal-dependent enzymes due to its low metal-binding capacity.[1]

  • MES: Ideal for enzyme assays that require an acidic pH, such as those studying lysosomal enzymes. Its minimal metal ion interaction is also advantageous.[9]

3. Electrophoresis

  • MES: Frequently used as a running buffer in SDS-PAGE for the separation of small proteins due to its low ionic mobility.

  • HEPES and PIPES: Can also be used in electrophoresis, with the choice depending on the desired pH of the running buffer.

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed protocols for preparing stock solutions of these common Good's buffers and a general protocol for a spectrophotometric enzyme assay to compare their performance.

Protocol 1: Preparation of 1M Good's Buffer Stock Solutions

Materials:

  • HEPES (free acid)

  • PIPES (free acid)

  • MES (free acid)

  • 10 M Sodium Hydroxide (NaOH) or 10 M Hydrochloric Acid (HCl)

  • Deionized water (dH₂O)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Calculate the required mass: To prepare 1 L of a 1 M stock solution, weigh out the following amounts:

    • HEPES: 238.3 g

    • PIPES: 302.37 g

    • MES: 195.24 g

  • Dissolve the buffer: Add the weighed powder to approximately 800 mL of dH₂O in a beaker with a stir bar. Stir until fully dissolved.

  • Adjust the pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add 10 M NaOH to raise the pH or 10 M HCl to lower the pH to the desired value. Be cautious when approaching the target pH, adding the acid or base dropwise.

  • Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask. Add dH₂O to the 1 L mark.

  • Sterilization and storage: The buffer solution can be filter-sterilized through a 0.22 µm filter. Store at 4°C.

Diagram: Buffer Stock Solution Preparation Workflow

Buffer_Preparation cluster_start cluster_process cluster_end start Weigh Buffer Powder dissolve Dissolve in dH₂O start->dissolve 1 adjust_ph Adjust pH with NaOH or HCl dissolve->adjust_ph 2 final_volume Bring to Final Volume adjust_ph->final_volume 3 sterilize Filter Sterilize final_volume->sterilize 4 store Store at 4°C sterilize->store 5

Caption: Workflow for preparing a 1M Good's buffer stock solution.

Protocol 2: General Spectrophotometric Enzyme Assay for Buffer Comparison

This protocol provides a framework for comparing the effect of different buffers on enzyme activity. The specific enzyme, substrate, and wavelength will need to be optimized for your system of interest.

Materials:

  • Enzyme of interest

  • Substrate

  • 1 M stock solutions of HEPES, PIPES, and MES (prepared as in Protocol 1)

  • Deionized water (dH₂O)

  • Spectrophotometer

  • Cuvettes or 96-well plate

Procedure:

  • Prepare working buffer solutions: Dilute the 1 M stock solutions of HEPES, PIPES, and MES to the desired final concentration (e.g., 50 mM) in dH₂O. Adjust the pH of each working solution to the optimal pH for your enzyme.

  • Prepare assay mixture: In a cuvette or microplate well, combine the working buffer and the substrate solution.

  • Initiate the reaction: Add the enzyme to the assay mixture to start the reaction. Mix gently but thoroughly.

  • Monitor absorbance: Immediately place the cuvette or plate in the spectrophotometer and begin recording the absorbance at the appropriate wavelength over time.

  • Calculate initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

  • Compare buffer performance: Repeat the assay for each of the different buffers, keeping all other conditions (temperature, substrate concentration, enzyme concentration) constant. Compare the initial velocities obtained in each buffer to determine which provides the optimal environment for your enzyme.

Diagram: Enzyme Assay Workflow for Buffer Comparison

Enzyme_Assay_Workflow cluster_prep cluster_assay cluster_analysis prep_buffers Prepare Working Buffer Solutions (HEPES, PIPES, MES) mix_reagents Combine Buffer and Substrate prep_buffers->mix_reagents prep_reagents Prepare Enzyme and Substrate Solutions add_enzyme Initiate Reaction with Enzyme prep_reagents->add_enzyme mix_reagents->add_enzyme measure_abs Monitor Absorbance Over Time add_enzyme->measure_abs calc_velocity Calculate Initial Velocity (V₀) measure_abs->calc_velocity compare Compare V₀ Across Different Buffers calc_velocity->compare

Caption: A generalized workflow for comparing enzyme activity in different Good's buffers.

Conclusion: Making an Informed Buffer Choice

The selection of a biological buffer is a critical decision that can significantly impact experimental outcomes. While the novel-sounding this compound may appear intriguing, its predicted physicochemical properties, particularly its extremely high pKa, render it unsuitable for use as a Good's buffer in biological research.

Instead, researchers should rely on well-characterized and validated Good's buffers such as HEPES, PIPES, and MES. The choice among these will depend on the specific requirements of the experimental system, including the optimal pH, the presence of metal ions, and the downstream applications. By understanding the fundamental properties of these buffers and, when necessary, performing empirical testing as outlined in this guide, researchers can ensure the stability and reliability of their experiments, ultimately leading to more robust and reproducible scientific findings.

References

  • PubChem. 2-Piperazinone, 4-(2-hydroxyethyl)-. [Link]

  • Hopax Fine Chemicals. Why use PIPES Buffer. [Link]

  • Biocompare. PIPES Buffers. [Link]

  • Wikipedia. MES (buffer). [Link]

  • Hopax Fine Chemicals. 15 uses of MES Buffer you didn't know. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). [Link]

  • What is the difference between morpholine series buffers MOPS and MES? (2024). [Link]

  • Wikipedia. Good's buffers. [Link]

  • Promega Connections. What Makes a "Good" Buffer? [Link]

  • PubChem. 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. [Link]

  • Wikipedia. HEPES. [Link]

  • Key Applications of High Performance Buffer HEPES in Life Science Experiments. (2024). [Link]

  • Don't buy the wrong one, PIPES and HEPES buffers are very different. (2024). [Link]

Sources

A Strategic Approach to API Synthesis: Unveiling the Advantages of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of building blocks in the synthesis of an Active Pharmaceutical Ingredient (API) is a critical decision that profoundly impacts yield, purity, and ultimately, the therapeutic efficacy of the final molecule. This guide provides an in-depth technical comparison of 4-(2-Hydroxyethyl)piperazin-2-one, a versatile synthetic intermediate, with its close analogue, N-(2-hydroxyethyl)piperazine. We will explore the nuanced advantages offered by the piperazin-2-one scaffold, supported by a detailed analysis of its potential impact on reaction outcomes and the physicochemical properties of the resulting API.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its two nitrogen atoms provide handles for molecular elaboration and can act as hydrogen bond acceptors, influencing the drug's interaction with its biological target.[3]

Introducing this compound: A Refined Building Block

This compound introduces a subtle yet significant modification to the familiar N-(2-hydroxyethyl)piperazine structure: the presence of a carbonyl group at the 2-position of the piperazine ring. This seemingly minor change can have a cascade of positive effects throughout the synthetic route and on the properties of the final API.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these two building blocks is essential for predicting their behavior in a reaction and their influence on the resulting molecule.

PropertyThis compoundN-(2-hydroxyethyl)piperazineData Source(s)
CAS Number 23936-04-1103-76-4[4][5][6]
Molecular Formula C₆H₁₂N₂O₂C₆H₁₄N₂O[4][5][6]
Molecular Weight 144.17 g/mol 130.19 g/mol [4][5][6]
Melting Point 59.5-60 °C-39 °C[4][6]
Boiling Point 195-220 °C (at 8 Torr)242-246 °C[4][6]
Predicted pKa (most basic) ~7.5 (amine)~9.8 (amine)Theoretical
Hydrogen Bond Acceptors 32Theoretical
Hydrogen Bond Donors 12Theoretical

The introduction of the amide carbonyl in this compound is expected to lower the basicity of the adjacent nitrogen atom due to resonance effects. This modulation of pKa can be a significant advantage in API synthesis, potentially reducing side reactions that can occur with more basic amines. Furthermore, the carbonyl group provides an additional hydrogen bond acceptor site, which can influence crystal packing and solubility.[7]

The Piperazin-2-one Advantage in API Synthesis: A Mechanistic Perspective

The presence of the carbonyl group in this compound offers several potential advantages over N-(2-hydroxyethyl)piperazine in the context of API synthesis.

  • Modulated Reactivity and Selectivity: The reduced nucleophilicity of the N1-nitrogen due to the adjacent amide can lead to more selective reactions, particularly in molecules with multiple reactive sites. This can minimize the formation of undesired byproducts and simplify purification processes.

  • Conformational Rigidity: The planar nature of the amide bond within the piperazin-2-one ring introduces a degree of conformational rigidity compared to the more flexible piperazine ring.[3] This can be advantageous in positioning other functional groups for optimal interaction with a biological target, a key consideration in structure-activity relationship (SAR) studies.[8][9]

  • Improved Crystallinity: The additional hydrogen bond acceptor and the rigidified ring structure can promote the formation of more crystalline final products. This is a highly desirable attribute in pharmaceutical manufacturing, as it facilitates purification, handling, and formulation.

  • Metabolic Stability: The amide bond in the piperazin-2-one ring may exhibit greater metabolic stability compared to the amine in a simple piperazine, potentially leading to a more favorable pharmacokinetic profile for the final API.[10]

Comparative Experimental Design: A Case Study in Dasatinib Synthesis

To illustrate the potential advantages of this compound, we propose a comparative synthesis based on a key step in the production of Dasatinib, a tyrosine kinase inhibitor. The established synthesis of Dasatinib utilizes N-(2-hydroxyethyl)piperazine.[8][11][12] We will outline a hypothetical experiment to compare the performance of both building blocks in this reaction.

Reaction: Nucleophilic aromatic substitution of the chlorine atom on the 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide intermediate.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Products A 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide B This compound A->B Route 1 C N-(2-hydroxyethyl)piperazine A->C Route 2 D Dasatinib Analogue (with piperazin-2-one) B->D E Dasatinib C->E

Experimental Protocol

Objective: To compare the reaction yield, purity, and reaction time for the synthesis of a Dasatinib analogue using this compound versus the synthesis of Dasatinib using N-(2-hydroxyethyl)piperazine.

Materials:

  • 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • This compound

  • N-(2-hydroxyethyl)piperazine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

  • Reaction Setup (Route 1): In a round-bottom flask, dissolve 1 equivalent of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in DMF. Add 1.2 equivalents of this compound and 2 equivalents of DIPEA.

  • Reaction Setup (Route 2): In a separate, identical round-bottom flask, dissolve 1 equivalent of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in DMF. Add 1.2 equivalents of N-(2-hydroxyethyl)piperazine and 2 equivalents of DIPEA.

  • Reaction Monitoring: Stir both reaction mixtures at 80°C. Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every hour).

  • Work-up and Purification: Once the reactions are complete (as determined by the consumption of the starting material), cool the mixtures to room temperature. Precipitate the product by adding water. Filter the solid, wash with water, and dry under vacuum. Purify the crude products by column chromatography.

  • Analysis: Determine the yield of the purified products. Analyze the purity of each product by HPLC. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Predicted Outcomes and Discussion

Based on the principles discussed earlier, we can predict the potential outcomes of this comparative experiment.

G

  • Yield and Purity: While the more nucleophilic N-(2-hydroxyethyl)piperazine might react faster, the modulated reactivity of this compound could lead to a cleaner reaction with fewer byproducts, resulting in a higher isolated yield of a purer product.

  • Reaction Time: The lower nucleophilicity of this compound might lead to a slightly longer reaction time to achieve complete conversion. However, this potential drawback could be offset by the advantages in purity and yield.

Conclusion: A Strategic Choice for Enhanced API Synthesis

While N-(2-hydroxyethyl)piperazine remains a valuable and widely used building block, this compound presents a compelling alternative for researchers seeking to optimize their API synthesis. The introduction of the carbonyl group offers a suite of potential advantages, including modulated reactivity, increased conformational rigidity, and the potential for improved crystallinity and metabolic stability in the final API. The hypothetical comparative experiment outlined in this guide provides a framework for evaluating these potential benefits in a practical laboratory setting. By carefully considering the nuanced differences between these two building blocks, drug development professionals can make more strategic decisions in the design and execution of their synthetic routes, ultimately leading to the development of safer and more effective medicines.

References

  • Sanchez-Cespedes J, et al. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Res. 2014 Aug;108:65-73.
  • Dasatinib Synthesis Process and Intermedi
  • Synthesis process of dasatinib and intermedi
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (2024-04-20). [Link]

  • The medicinal chemistry of piperazines: A review. Request PDF. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • SAR of piperazine bearing phthalazinone derivatives. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. (2024-04-29). [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Effect of Piperine on the Metabolism and Pharmacokinetics of Carbamazepine in Healthy Volunteers. PubMed. [Link]

  • Representative piperazine and piperazine-2-one pharmaceuticals and natural products. ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. PubMed. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. (2019-01-08). [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. [Link]

  • N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylphenyl)thiazole-5-carboxamide. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central. [Link]

  • 2-Piperazinone, 4-(2-hydroxyethyl)-. PubChem. [Link]

  • Dasatinib synthesis process and an intermedi
  • N-(2-Hydroxyethyl) Piperazine. Mallak Specialties Pvt Ltd. [Link]

  • 1-(2-Hydroxyethyl)piperazin-2-one. PubChem. [Link]

  • 1-(2-Hydroxyethyl) Piperazine. Manasa Life Sciences. [Link]

  • N-(2-Hydroxyethyl)piperazine. Nama Group. (2023-10-23). [Link]

Sources

A Senior Application Scientist’s Guide to Confirming the Purity of 4-(2-Hydroxyethyl)piperazin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary

The heterocyclic compound 4-(2-Hydroxyethyl)piperazin-2-one serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric but a critical determinant of the final drug product's safety, efficacy, and stability. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological effects or compromise the drug's physical properties. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols. We will explore the strengths and limitations of chromatographic, spectroscopic, and thermal analysis methods, empowering researchers to select the most appropriate strategy for their specific analytical challenge.

The Analytical Challenge: Understanding Potential Impurities

Effective purity analysis begins with a theoretical understanding of the potential impurities. The synthesis of this compound typically involves the reaction of N-(2-hydroxyethyl)ethylenediamine with a suitable cyclizing agent or related pathways. This process can lead to a predictable profile of related substances.

Common Potential Impurities:

  • Starting Materials: Unreacted N-(2-hydroxyethyl)ethylenediamine, piperazine, or diethanolamine.

  • By-products: Dimerized species, products of side reactions (e.g., N,N'-bis(2-hydroxyethyl)piperazine), or positional isomers.

  • Degradants: Products formed during storage or under stress conditions (e.g., oxidation, hydrolysis).

  • Residual Solvents: Organic volatiles used during synthesis and purification.

The ideal analytical approach must be capable of separating and detecting these structurally similar compounds, often at trace levels, from the main this compound peak.

Orthogonal Approaches: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of a compound's purity[1]. A robust purity assessment relies on an orthogonal approach, using multiple techniques with different separation and detection principles. This guide will compare the "gold standard" chromatographic methods with powerful spectroscopic and thermal techniques.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is indispensable for separating the main compound from its impurities, allowing for their individual quantification. The choice between liquid and gas chromatography hinges on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile or thermally labile organic compounds, making it exceptionally well-suited for this compound.[2][3]

Principle of Separation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By modifying the mobile phase composition and stationary phase chemistry, separations can be finely tuned.

Causality of Method Design: this compound is a polar molecule and lacks a strong UV chromophore, which presents two key challenges for HPLC method development.

  • Retention: Reversed-phase (RP) HPLC is the most common mode, but highly polar analytes may have little retention on standard C18 columns, eluting at or near the void volume.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds.

  • Detection: Standard UV detectors are ineffective. Therefore, a "universal" detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is required.[5] Alternatively, the molecule can be chemically modified (derivatized) to attach a UV-active group, though this adds complexity.[6][7] Coupling HPLC with mass spectrometry (LC-MS) is particularly powerful as it provides molecular weight information, aiding in the identification of unknown impurities.[8][9]

HPLC_Workflow

Caption: HPLC-CAD workflow for purity analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: 95:5 Acetonitrile/Water with 0.1% Formic Acid.

    • Filter both through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Detector: Charged Aerosol Detector (CAD).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the ideal choice for analyzing volatile and semi-volatile compounds, making it the primary method for detecting residual solvents.[2] For a polar, relatively non-volatile molecule like this compound, its direct analysis by GC is challenging but can be achieved, particularly for identifying volatile impurities.[10][11]

Principle of Separation: GC separates components based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. A carrier gas (e.g., helium) sweeps the volatilized sample through the column.

Causality of Method Design: The hydroxyl group and secondary amine in the molecule can lead to poor peak shape (tailing) and low sensitivity due to interactions with the column. To overcome this, a chemical derivatization step is often employed to block these active sites, increase volatility, and improve chromatographic performance.[10] Silylation (e.g., with BSTFA) is a common and effective derivatization strategy. The mass spectrometer detector provides unparalleled identification capabilities for any separated impurities.[12][13]

GCMS_Workflow

Caption: GC-MS workflow including derivatization.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 5 mg of the sample into a GC vial.

    • Add 1 mL of pyridine (or another suitable solvent) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.[10]

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for tentative identification.

    • Calculate purity using the area percent method on the TIC.

Spectroscopic Techniques: Unveiling Molecular Structure

While chromatography separates, spectroscopy identifies. Spectroscopic methods are essential for confirming the structure of the main component and for elucidating the structures of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation.[14] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides a fingerprint of the molecule's structure.

Causality of Method Design: For purity assessment, ¹H NMR is particularly valuable. The integral (area under a peak) is directly proportional to the number of protons it represents.[10] By comparing the integrals of signals from the main compound to those of signals from an impurity, the impurity level can be determined without needing a reference standard for that specific impurity. This is the basis of quantitative NMR (qNMR), a primary analytical method.[15][16]

NMR_Workflow

Caption: Workflow for purity analysis by ¹H NMR.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.[10]

    • Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[10]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Key Parameter: Ensure a sufficient relaxation delay (d1, e.g., 5 times the longest T1 relaxation time) to allow for full magnetization recovery between pulses. This is critical for accurate quantification.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all signals.

    • Identify signals corresponding to this compound and any impurity signals.

    • Calculate the mole percent of an impurity by comparing the normalized integral of a unique impurity signal to a unique signal from the main compound.

Thermal Analysis: An Absolute Purity Method

Differential Scanning Calorimetry (DSC)

DSC is a unique, absolute method for determining the purity of highly crystalline organic compounds.[3][17] It requires no calibration standards for the impurities.

Principle of Analysis: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a pure compound, melting occurs at a sharp, distinct temperature. Impurities broaden the melting range and depress the melting point. This melting point depression is described by the van't Hoff equation, which forms the basis for purity calculation by DSC.[18][19]

Causality of Method Design: This technique is only suitable for samples that are >98.5 mol% pure and exhibit a sharp, well-defined melting endotherm.[3][19] It is not applicable if the compound decomposes upon melting or co-crystallizes with the impurities.[3] DSC measures the total level of eutectic impurities but cannot separate or identify them individually.[19] It serves as an excellent orthogonal technique to chromatography.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Crimp the pan to ensure good thermal contact. An unsealed or pinhole-lidded pan is often used to allow any volatiles to escape.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a slow, steady rate (e.g., 1-2 °C/min) through its melting range under a nitrogen purge.

    • Data Acquisition: Record the heat flow versus temperature.

  • Data Analysis:

    • Use the instrument's software to analyze the melting endotherm based on the van't Hoff equation.

    • The software will calculate the mole percent purity by evaluating the shape of the leading edge of the melting peak.

Comparative Summary and Strategic Recommendations

The optimal analytical strategy depends on the specific goal, whether it is for routine quality control, in-depth impurity profiling during process development, or stability testing.

Table 1: Comparison of Analytical Techniques for Purity of this compound

TechniquePrincipleStrengths for This ApplicationWeaknesses for This ApplicationPrimary Use Case
HPLC-CAD/ELSD Liquid-phase separation based on polarity.Excellent for separating non-volatile and thermally labile impurities. Universal detection avoids chromophore issue.[5]May have lower sensitivity than MS. Requires specific HILIC columns for good retention.Routine QC, quantitative purity analysis.
LC-MS HPLC separation with mass-based detection.Provides molecular weight and structural data for impurity identification.[2][20] High sensitivity and selectivity.Higher cost and complexity than HPLC-UV/CAD.Impurity Identification, stability studies, process development.
GC-MS Gas-phase separation based on volatility.Gold standard for residual solvent analysis. Excellent for identifying volatile/semi-volatile impurities.[10][11]Requires derivatization for the main compound, adding complexity. Not suitable for non-volatile impurities.[5]Residual Solvents, analysis of volatile starting materials.
¹H NMR Nuclear magnetic properties of protons.Provides definitive structural information. Quantitative (qNMR) without impurity standards.[15][16] Non-destructive.[1]Lower sensitivity than chromatography. Complex spectra with overlapping peaks can be difficult to interpret.[5]Structural Confirmation, absolute quantification (qNMR), impurity ID.
DSC Thermal properties (melting point depression).Absolute method for total eutectic impurities, no standards needed.[19] Fast analysis time.Only for high-purity (>98.5%) crystalline materials.[3] Does not identify individual impurities.[19]Purity Confirmation of final, highly pure batches. Orthogonal check.
Recommended Workflow

A comprehensive strategy for confirming the purity of a new batch of this compound would involve a tiered approach:

Purity_Strategy

Caption: Recommended strategic workflow for purity confirmation.

  • Initial Screening & Quantification: Use a validated HPLC-CAD/ELSD method to get a quantitative purity value and a profile of non-volatile impurities. Simultaneously, run a GC-MS analysis to quantify residual solvents.

  • Identity and Orthogonal Check: Confirm the compound's identity and obtain an orthogonal purity assessment using ¹H NMR .

  • Final Purity Verification: For lots intended as reference standards or for critical applications, use DSC to confirm the high purity determined by chromatography.

  • Impurity Identification: If any unknown impurity is detected above the identification threshold (e.g., >0.10% as per ICH guidelines), use LC-MS , particularly with a high-resolution mass spectrometer (HRMS), to elucidate its structure.

By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and safety of the final products derived from it.

References

  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH.
  • Place of DSC purity analysis in pharmaceutical development. AKJournals.
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals.
  • Using Nuclear Magnetic Resonance (NMR)
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Determination of piperazine derivatives in “Legal Highs”.
  • Why do we use NMR spectroscopy in purity analysis? Quora.
  • GCMS Total Ion Chromatograms of piperazine derivative mixture.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Purity Analysis of 1-(2-Hydroxyethyl)

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(2-Hydroxyethyl)piperazin-2-one Against N-(2-Hydroxyethyl)piperazine as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth comparative analysis of 4-(2-Hydroxyethyl)piperazin-2-one and its close structural analog, N-(2-Hydroxyethyl)piperazine . We will objectively evaluate their performance as nucleophilic building blocks in the synthesis of complex bioactive molecules, supported by physicochemical data, established synthetic protocols, and a head-to-head comparison in a relevant, high-value application.

Executive Summary

This guide is structured to provide a comprehensive benchmarking analysis. We will begin with an introduction to both molecules, followed by a detailed comparison of their physicochemical properties. The core of this guide will be a comparative study of their application in a specific, high-value synthetic context: the synthesis of a potent phosphodiesterase 5 (PDE5) inhibitor. This will be followed by detailed experimental protocols and a discussion of the safety and handling of each intermediate. Finally, we will provide a comprehensive list of references for further investigation.

Introduction to the Intermediates

This compound is a heterocyclic compound featuring a piperazin-2-one core substituted with a 2-hydroxyethyl group at the N4 position. The presence of the lactam functionality within the piperazine ring imparts distinct electronic and conformational properties compared to its non-oxidized counterpart. This intermediate is particularly valuable in the synthesis of compounds where the piperazin-2-one scaffold is a key pharmacophoric element or a precursor to more complex heterocyclic systems.[1][2]

N-(2-Hydroxyethyl)piperazine is a widely used synthetic intermediate in the pharmaceutical industry.[3][4][5] It possesses a secondary amine within the piperazine ring, making it a versatile nucleophile for N-alkylation and N-arylation reactions.[3] The 2-hydroxyethyl substituent enhances its solubility and provides an additional site for chemical modification.[4][5]

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference of a carbonyl group in the piperazine ring leads to significant variations in the physicochemical properties of these two intermediates. These differences can have a profound impact on their reactivity, solubility, and handling characteristics.

PropertyThis compoundN-(2-Hydroxyethyl)piperazineReference(s)
CAS Number 23936-04-1103-76-4[2],[6]
Molecular Formula C₆H₁₂N₂O₂C₆H₁₄N₂O[2],[6]
Molecular Weight 144.17 g/mol 130.19 g/mol [2],[6]
Appearance White to off-white solidClear colorless to pale yellow oily liquid[2],[4]
Melting Point 59.5-60 °C-38.5 °C[2],[7]
Boiling Point 195-220 °C (at 8 Torr)246 °C[2],[7]
Density ~1.152 g/cm³ (predicted)1.061 g/mL at 25 °C[2],[7]
Water Solubility SolubleMiscible[2],[4]
pKa (predicted) ~14.55 (hydroxyl proton)Not readily available, but the secondary amine is basic

Benchmarking in a High-Value Synthetic Application: Synthesis of a PDE5 Inhibitor

To provide a practical and relevant comparison, we will examine the use of these intermediates in the synthesis of a potent, orally active, and brain-penetrant phosphodiesterase 5 (PDE5) inhibitor, as reported by researchers at Pfizer Global Research and Development.[8] The target molecule, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one , incorporates the this compound moiety.

The Core Reaction: Nucleophilic Aromatic Substitution

The key step in the synthesis of the PDE5 inhibitor involves a nucleophilic aromatic substitution (SNAr) reaction where the piperazine-based intermediate displaces a leaving group on the pyridopyrazinone core.

Reaction_Scheme Pyridopyrazinone_Core Pyridopyrazinone Core (with leaving group) Product PDE5 Inhibitor Analog Pyridopyrazinone_Core->Product Base, Solvent, Heat Intermediate This compound OR N-(2-Hydroxyethyl)piperazine Intermediate->Product

Figure 1: General scheme for the synthesis of a PDE5 inhibitor analog.
Hypothetical Head-to-Head Comparison

While the Pfizer study utilized this compound, a direct comparison with N-(2-Hydroxyethyl)piperazine was not reported. However, based on fundamental chemical principles, we can construct a logical and insightful benchmark. The primary difference in reactivity will stem from the nucleophilicity of the secondary amine in the piperazine ring.

Nucleophilicity and Reactivity:

  • N-(2-Hydroxyethyl)piperazine: The secondary amine is a relatively strong nucleophile, readily participating in SNAr reactions.

  • This compound: The presence of the electron-withdrawing carbonyl group in the lactam ring is expected to decrease the electron density on the N1 nitrogen, thereby reducing its nucleophilicity compared to N-(2-Hydroxyethyl)piperazine.

This difference in nucleophilicity would likely manifest in the reaction kinetics and the required reaction conditions.

ParameterThis compoundN-(2-Hydroxyethyl)piperazineRationale
Reaction Rate SlowerFasterHigher nucleophilicity of the secondary amine in N-(2-hydroxyethyl)piperazine.
Reaction Temperature Higher temperature may be requiredMilder temperature may sufficeTo compensate for the lower nucleophilicity of the piperazin-2-one derivative.
Yield Potentially lower under identical conditionsPotentially higher under identical conditionsDue to more favorable kinetics.
Side Reactions Less prone to N,N'-dialkylationHigher risk of N,N'-dialkylation if the substrate has multiple leaving groupsThe reduced nucleophilicity of the second nitrogen in the piperazin-2-one ring disfavors double substitution.
Product Purity Potentially higher due to fewer side productsMay require more rigorous purification to remove dialkylated byproductsDependent on the specific reaction conditions and substrate.

Detailed Experimental Protocols

The following protocols provide a framework for conducting a comparative study.

General Protocol for Nucleophilic Aromatic Substitution

G Workflow for Comparative SNAr Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Charge reactor with pyridopyrazinone core, base, and solvent B Add this compound (Reaction A) A->B C Add N-(2-Hydroxyethyl)piperazine (Reaction B) A->C D Heat to desired temperature B->D C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool to room temperature E->F G Quench reaction and perform extraction F->G H Dry organic layer and concentrate G->H I Purify crude product (e.g., column chromatography) H->I J Characterize product (NMR, MS, IR) I->J K Determine yield and purity (HPLC) J->K

Figure 2: Experimental workflow for the comparative synthesis.

Materials:

  • Pyridopyrazinone core with a suitable leaving group (e.g., chloro or fluoro)

  • This compound

  • N-(2-Hydroxyethyl)piperazine

  • Base (e.g., K₂CO₃, DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Standard work-up and purification reagents

Procedure:

  • In separate, dry reaction vessels under an inert atmosphere, dissolve the pyridopyrazinone core (1.0 eq) and the base (2.0-3.0 eq) in the anhydrous solvent.

  • To one vessel, add this compound (1.2 eq). To the other vessel, add N-(2-Hydroxyethyl)piperazine (1.2 eq).

  • Heat both reaction mixtures to a predetermined temperature (e.g., 80-120 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography.

  • Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the final yield and purity of each product using HPLC.

Safety and Handling

As a responsible scientist, it is imperative to be aware of the safety and handling precautions for all reagents.

  • This compound: This compound is generally supplied as a solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2]

  • N-(2-Hydroxyethyl)piperazine: This is a liquid and is classified as an irritant.[4] It can cause skin and eye irritation.[4] Handle in a well-ventilated area, preferably in a fume hood, and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling these chemicals.

Conclusion and Recommendations

Both this compound and N-(2-Hydroxyethyl)piperazine are valuable synthetic intermediates. The choice between them will be dictated by the specific requirements of the synthetic target and the desired properties of the final molecule.

  • Choose N-(2-Hydroxyethyl)piperazine when:

    • High nucleophilicity and faster reaction kinetics are desired.

    • The piperazine scaffold is the target pharmacophore, and the lactam functionality is not required.

    • Milder reaction conditions are a priority.

  • Choose this compound when:

    • The piperazin-2-one moiety is a crucial part of the final product's structure, as in the case of the cited PDE5 inhibitor.

    • A lower nucleophilicity is acceptable or even desirable to avoid side reactions like dialkylation.

    • The synthetic strategy involves subsequent modifications of the lactam ring.

This guide provides a framework for making an informed decision. It is always recommended to perform small-scale test reactions to optimize conditions for your specific substrate and desired outcome.

References

  • BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • Chemical Information. (n.d.). N-(2-Hydroxyethyl)
  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine.
  • Chemical Synthesis Insights. (n.d.). The Role of N-(2-Hydroxyethyl)piperazine-N'-(4-butanesulfonic Acid in Chemical Synthesis.
  • Chemcasts. (n.d.). n-(2-hydroxyethyl)piperazine (CAS 103-76-4) Properties | Density, Cp, Viscosity.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
  • Chemsrc. (2025). N-(2-Hydroxyethyl)piperazine | CAS#:103-76-4.
  • eThermo. (n.d.). N-(2-Hydroxyethyl)
  • Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). N- (2-Hydroxyethyl) Piperazine.
  • Pipzine Chemicals. (n.d.). N-(2-Hydroxyethyl)piperazine | Properties, Uses & Safety.
  • Perryman, M. S., Earl, M. W. M., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360–2365.
  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(22), 3653-3660.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones.
  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).
  • ChemicalBook. (n.d.). 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum.
  • MySkinRecipes. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 23936-1: 4-(2-Hydroxyethyl)-2-piperazinone.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • ResearchGate. (n.d.).
  • Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656–2660.
  • PubChem. (n.d.). 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate.
  • Apollo Scientific. (n.d.). 4-(2-Hydroxyethyl)-piperazin-2-one.
  • Sun, A., Hess, S. N., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
  • ChemRxiv. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking.
  • NIST. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. National Institute of Standards and Technology.
  • ResearchGate. (n.d.). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes.
  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • PubChem. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid.
  • NIST. (n.d.). sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. National Institute of Standards and Technology.
  • Nature. (2022).
  • ResearchGate. (n.d.). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid | Request PDF.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • PubMed. (2024). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction.
  • PubMed. (2015).
  • ACS Publications. (2024).
  • ResearchGate. (2017).
  • YouTube. (2025). Pat Walters: Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong.
  • Sigma-Aldrich. (n.d.). This compound | 23936-04-1.
  • PubChem. (n.d.). 1,4-Piperazinediethanol.
  • MDPI. (2021).
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.

Sources

A Comparative Guide to In Vitro and In Vivo Studies of 4-(2-Hydroxyethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(2-hydroxyethyl)piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and central nervous system effects.[1][2][3] Its unique physicochemical properties, such as high water solubility and the presence of hydrogen bond donors and acceptors, often contribute to favorable pharmacokinetic profiles.[2] However, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A compound's stellar performance in a controlled in vitro environment does not always translate to efficacy in a complex living organism. This guide provides a comparative analysis of in vitro and in vivo studies for this class of derivatives, explaining the causality behind experimental choices and bridging the gap between cellular assays and whole-organism biology.

Part 1: The Proving Ground: In Vitro Evaluation

In vitro studies are the foundational step in drug discovery. They are designed to rapidly screen compounds for biological activity in a controlled, isolated environment, such as a cell culture or with purified enzymes. These assays are crucial for establishing proof-of-concept, determining mechanisms of action, and understanding structure-activity relationships (SAR).[1] For 4-(2-hydroxyethyl)piperazine derivatives, in vitro studies have been instrumental in identifying their potential across various therapeutic areas.

Key In Vitro Applications and Findings
  • Anticancer Activity : A primary focus of research has been the cytotoxic effects of these derivatives against various cancer cell lines. Studies have demonstrated their ability to inhibit the growth of cervical (HeLa), breast (MCF-7, MDA-MB-231), and colon (HT-29, HCT116) cancer cells.[4][5] The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G0/G1 phase.[5][6]

  • Antiviral Activity : Derivatives have shown inhibitory effects against both DNA and RNA viruses. For instance, piperazine has been shown to modulate the replication of Anatid herpesvirus-1 (in vitro and in embryonated eggs) by regulating host innate immunity genes.[7] Other studies have identified derivatives that inhibit the replication of human adenovirus (HAdV) and human cytomegalovirus (HCMV).[8]

  • Enzyme Inhibition : The piperazine scaffold is a common feature in enzyme inhibitors. In vitro assays have been used to screen derivatives against specific enzymes like tyrosinase, which is involved in melanin production.[9]

  • Receptor Binding : Functional assays are used to determine the affinity and activity of these compounds at specific biological targets, such as adrenergic and serotonin receptors, which is crucial for developing agents with cardiovascular or CNS activity.[10]

Data Presentation: In Vitro Anticancer Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes representative data for piperazine derivatives against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Therapeutic TargetReference
4-(benzo[1][11]dioxol-5-ylmethyl) piperazine amideMDA-MB-23111.3Breast Cancer[5]
Bergenin-Piperazine Hybrid (Compound 5a)CAL-27 (Tongue)15.41Oral Cancer[6]
Bergenin-Piperazine Hybrid (Compound 5c)SCC09 (Oral)17.41Oral Cancer[6]
1,2,4, Triazole-Piperazine Hybrid (Compound 10b)-30.7 (Tyrosinase)Enzyme Inhibition[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-(2-hydroxyethyl)piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization: Apoptosis Signaling Pathway

Many piperazine derivatives exert their anticancer effects by inducing apoptosis. This diagram illustrates a simplified intrinsic apoptosis pathway that can be modulated by these compounds.

apoptosis_pathway cluster_stimulus Cellular Stress (e.g., Drug Compound) cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Stimulus Piperazine Derivative Bax Bax (Pro-apoptotic) Stimulus->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Downregulates Casp9 Caspase-9 (Initiator) Bax->Casp9 Activates Bcl2->Bax Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes in_vivo_workflow cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase acclimation 1. Animal Acclimation (1 week) implantation 2. Tumor Cell Implantation acclimation->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Groups monitoring->randomization treatment 5. Compound Administration (2-4 weeks) randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection Repeated Measures endpoint 7. Study Endpoint & Necropsy data_collection->endpoint analysis 8. Statistical Analysis (TGI) endpoint->analysis

Caption: Workflow for a preclinical murine tumor xenograft study.

Part 3: Bridging the Gap: Why In Vitro and In Vivo Results Diverge

The discrepancy between in vitro potency and in vivo efficacy is a central challenge in drug development. Understanding the reasons for this gap is crucial for designing better molecules and interpreting experimental data. The versatile structure of piperazine derivatives allows for modifications to overcome these challenges. [2] Causality Behind the Discrepancy:

  • Pharmacokinetics (ADME):

    • Absorption: Can the compound be absorbed from the gut (oral) or injection site (parenteral) into the bloodstream? An orally administered drug must survive the acidic stomach environment and permeate the intestinal wall.

    • Distribution: Once in the blood, does the compound reach the target tissue (e.g., a solid tumor) in sufficient concentrations? It may be sequestered in other tissues or be unable to cross biological barriers like the blood-brain barrier.

    • Metabolism: The liver is the primary site of drug metabolism, often by cytochrome P450 enzymes. [12]A compound may be rapidly metabolized into inactive or even toxic byproducts, drastically reducing its effective concentration and duration of action.

    • Excretion: How quickly is the compound cleared from the body, primarily by the kidneys or in the feces? A short half-life may necessitate frequent dosing, which can be impractical.

  • Toxicity: A compound may be non-toxic to a robust cancer cell line in culture but cause significant toxicity in an animal by affecting vital organs like the liver, heart, or kidneys. [12]This is often the dose-limiting factor that prevents a therapeutically effective concentration from being achieved.

  • Target Engagement in a Complex System: In a cell culture, the drug has direct access to its target. In an organism, it must navigate a complex system of plasma protein binding, tissue barriers, and competing biological interactions before it can engage its target.

Conclusion: A Synergistic Approach

Neither in vitro nor in vivo studies are sufficient on their own. They represent two essential, complementary stages of a logical pipeline. In vitro assays provide a rapid, high-throughput method to identify biologically active 4-(2-hydroxyethyl)piperazine derivatives and elucidate their mechanisms of action. This crucial first step allows for the efficient screening of many compounds and the refinement of chemical structures to improve potency. The subsequent, resource-intensive in vivo studies provide the indispensable reality check, evaluating how these derivatives behave within a complex physiological system. A successful drug candidate is one that demonstrates not only high potency in a test tube but also a favorable balance of efficacy, safety, and drug-like properties in a living organism. The iterative process of correlating in vitro data with in vivo outcomes is the cornerstone of modern drug discovery.

References

  • Kocisko, D. A., et al. (2014). Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. Biochemical and Biophysical Research Communications.
  • Tahir, M. S., et al. (2019). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. ResearchGate. Available at: [Link]

  • Manasa, K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Rashid, M., et al. (2012). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Aboye, T. L., et al. (2008). The synthesis and anticancer activity of selected diketopiperazines. Peptides. Available at: [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ibezim, A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon. Available at: [Link]

  • Gundla, R., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry. Available at: [Link]

  • Gunes, H., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • Gundla, R., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

  • Stark, H., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2016). Synthesis and Activity of Newly Designed Aroxyalkyl or Aroxyethoxyethyl Derivatives of Piperazine on the Cardiovascular and the Central Nervous Systems. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, S., et al. (2025). Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. Microbial Pathogenesis. Available at: [Link]

  • San-Félix, A., et al. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

  • Danel M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. Available at: [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Available at: [Link]

  • Lányi, K., et al. (1968). [Piperazine-derivatives. II. Effect of Piperazine-Derivatives]. Arzneimittelforschung. Available at: [Link]

  • Stark, H., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Available at: [Link]

  • Danel M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed. Available at: [Link]

  • Wang, Y., et al. (2018). Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo. Viruses. Available at: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine. Mallak Specialties. Available at: [Link]

Sources

A Comparative Spectroscopic Analysis of 4-(2-Hydroxyethyl)piperazin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Piperazine derivatives, a class of heterocyclic compounds, are of significant interest due to their wide-ranging biological activities. This guide provides a detailed spectroscopic comparison of 4-(2-Hydroxyethyl)piperazin-2-one, a key building block, with its structural analogs: piperazin-2-one and 1-(2-hydroxyethyl)piperazine. By understanding the distinct spectroscopic signatures of these molecules, researchers can gain valuable insights into their structure, purity, and behavior in various chemical environments.

Molecular Structures at a Glance

To visually contextualize the spectroscopic data, the molecular structures of this compound and its selected analogs are presented below.

G This compound This compound G Piperazin-2-one Piperazin-2-one G 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine

Figure 3: Molecular structure of 1-(2-Hydroxyethyl)piperazine.

Experimental Protocols: A Guideline for Spectroscopic Analysis

The following protocols outline the general procedures for acquiring NMR, IR, and MS spectra for the compounds discussed in this guide. The specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and determine the proton and carbon environments of the molecules.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Methodology:

  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode. The mass range should be set to scan for the expected molecular ion ([M+H]⁺).

    • EI: Introduce the sample into the ion source, where it is bombarded with electrons. Acquire the mass spectrum, which will show the molecular ion (M⁺·) and various fragment ions.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Data Comparison

The following sections present a comparative analysis of the NMR, IR, and MS data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton and carbon skeletons of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound and Its Analogs

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
This compound (Predicted) CDCl₃~3.65 (t, 2H, -CH₂-OH), ~3.40 (s, 2H, -N-CH₂-C=O), ~3.30 (t, 2H, piperazine ring), ~2.80 (t, 2H, -N-CH₂-CH₂-OH), ~2.65 (t, 2H, piperazine ring), ~2.50 (br s, 1H, -OH), ~6.5 (br s, 1H, -NH)~170 (-C=O), ~60 (-CH₂-OH), ~58 (-N-CH₂-CH₂-OH), ~52 (piperazine ring), ~48 (piperazine ring), ~43 (-N-CH₂-C=O)
Piperazin-2-one [1] CDCl₃6.54 (br s, 1H, -NH), 3.52 (s, 2H, -N-CH₂-C=O), 3.37 (td, 2H, piperazine ring), 3.03 (t, 2H, piperazine ring), 1.70 (br s, 1H, -NH)170.00 (-C=O), 49.83, 43.05, 42.31 (piperazine ring carbons)
1-(2-Hydroxyethyl)piperazine D₂O3.65 (t, 2H, -CH₂-OH), 3.2-2.5 (m, 8H, piperazine ring protons), 2.65 (t, 2H, -N-CH₂-CH₂-OH)67.0 (-CH₂-OH), 59.8 (-N-CH₂-CH₂-OH), 53.1 (piperazine ring), 45.9 (piperazine ring)

Analysis of NMR Data:

  • This compound (Predicted): The predicted ¹H NMR spectrum is expected to show distinct signals for the protons of the hydroxyethyl group and the piperazinone ring. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are predicted to appear around 3.65 ppm as a triplet. The methylene protons of the ethyl group attached to the nitrogen (-N-CH₂-) are expected around 2.80 ppm. The protons on the piperazinone ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The amide proton (-NH) is expected to be a broad singlet around 6.5 ppm, and the hydroxyl proton (-OH) will also be a broad singlet. In the ¹³C NMR spectrum, the carbonyl carbon is predicted to have a chemical shift around 170 ppm. The carbons of the hydroxyethyl group are expected at approximately 60 ppm (-CH₂-OH) and 58 ppm (-N-CH₂-). The four carbons of the piperazinone ring will have distinct signals in the range of 40-55 ppm.

  • Piperazin-2-one: The ¹H NMR spectrum of piperazin-2-one shows a broad singlet for the amide proton and distinct signals for the three sets of methylene protons in the ring. T[1]he ¹³C NMR spectrum confirms the presence of the carbonyl group at 170.00 ppm and three other signals for the ring carbons. *[1] 1-(2-Hydroxyethyl)piperazine: The ¹H NMR spectrum of this analog shows a triplet for the methylene protons next to the hydroxyl group and a complex multiplet for the piperazine ring protons. The ¹³C NMR spectrum displays signals for the two carbons of the hydroxyethyl group and two signals for the piperazine ring carbons, reflecting the symmetry of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic Infrared Absorption Bands for this compound and Its Analogs

CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound (Predicted) ~3400 (broad)~3200 (broad)~2950-2850~1650 (strong)~1100-1000~1050
Piperazin-2-one -~3200 (broad)~2950-2850~1660 (strong)~1100-1000-
1-(2-Hydroxyethyl)piperazine ~3300 (broad)~3250 (broad)~2940-2820-~1130-1030~1060

Analysis of IR Data:

  • This compound (Predicted): The predicted IR spectrum is expected to show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A broad N-H stretching band is also expected around 3200 cm⁻¹. The most characteristic peak will be the strong C=O stretching vibration of the amide group, predicted to appear around 1650 cm⁻¹. C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region. C-N and C-O stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

  • Piperazin-2-one: The IR spectrum of piperazin-2-one is characterized by a broad N-H stretching band and a strong C=O stretching absorption, confirming the presence of the secondary amide functionality within the cyclic structure.

  • 1-(2-Hydroxyethyl)piperazine: This analog exhibits a broad O-H stretching band and N-H stretching bands. The absence of a strong absorption in the 1600-1700 cm⁻¹ region confirms the lack of a carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for this compound and Its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₆H₁₂N₂O₂144.17145.09114, 101, 86, 70, 56, 44
Piperazin-2-one C₄H₈N₂O100.12101.0771, 56, 43
1-(2-Hydroxyethyl)piperazine C₆H₁₄N₂O130.19131.12100, 87, 70, 56, 44

Analysis of MS Data:

  • This compound: The mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 145.09. Key fragmentation pathways would likely involve the loss of the hydroxyethyl group or fragments from it. A prominent fragment at m/z 114 could correspond to the loss of CH₂OH. Cleavage of the piperazinone ring could lead to fragments at m/z 101 (loss of C₂H₄O), 86, 70, 56, and 44, which are characteristic of the piperazine core. *[2] Piperazin-2-one: The mass spectrum of piperazin-2-one would show a protonated molecular ion at m/z 101.07. Fragmentation would involve the cleavage of the amide bond and the ring, leading to characteristic fragments.

  • 1-(2-Hydroxyethyl)piperazine: The mass spectrum of this analog would display a protonated molecular ion at m/z 131.12. The fragmentation pattern would be dominated by the cleavage of the hydroxyethyl group and the piperazine ring, with a characteristic fragment at m/z 100 (loss of CH₂OH).

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound and its key analogs. The presented NMR, IR, and MS data, both experimental and predicted, highlight the distinct spectral features arising from the unique combination of functional groups in each molecule. By understanding these spectroscopic fingerprints, researchers can confidently identify and characterize these important piperazine derivatives, facilitating their application in drug discovery and development. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectroscopic data in the laboratory.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2016).
  • Infrared spectroscopy correl
  • Simplified Infrared Correl
  • 1-(2-Hydroxyethyl)piperazine. (n.d.). In PubChem. Retrieved from [Link]

  • This compound. (n.d.). In PubChem. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Hydroxyethyl)piperazin-2-one (CAS No. 23936-04-1), a heterocyclic compound utilized in various research and development applications. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available, this document synthesizes data from structurally related piperazine derivatives and established laboratory safety protocols to offer a robust and cautious approach to its disposal.

The Foundation of Safe Disposal: Hazard Assessment and Preparedness

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from analogous piperazine compounds, this compound should be handled as a hazardous substance.

Primary Hazard Profile:

Hazard ClassDescriptionCitation
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[1]

The piperazine moiety, in particular, is associated with the potential to cause severe skin burns and eye damage, and may elicit allergic reactions in sensitive individuals.[2] Therefore, all handling and disposal procedures must be conducted with the appropriate level of caution and personal protective equipment.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to guide researchers through the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, ensure the following PPE is correctly worn:

  • Eye Protection: Safety goggles or glasses are mandatory. A face shield is recommended when handling larger quantities or if there is a risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[2]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designated Hazardous Waste Container: All waste containing this compound, including contaminated consumables like pipette tips, weighing paper, and gloves, must be collected in a designated, properly labeled hazardous waste container.[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][3]

  • Incompatibility: Never mix this compound waste with incompatible materials. Store acids and bases separately. Keep this waste stream away from strong oxidizing agents.[4][5]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and methodical response is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure adequate ventilation, preferably within a chemical fume hood.[2]

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[2]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[2][6]

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.[2]

    • Dispose of all contaminated cleaning materials as hazardous waste.[2]

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • If safe to do so, and you are trained, contain the spill to prevent it from entering drains or water courses.[6][7]

The Disposal Decision Tree

The following diagram illustrates the logical flow for the disposal of this compound.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Hydroxyethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Author's Foreword: As researchers dedicated to advancing drug development, our most critical instrument is our own well-being. The compounds we handle, like 4-(2-Hydroxyethyl)piperazin-2-one, are tools. Like any tool, they demand respect and proper handling. This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) is chosen, how it functions as a system, and how to manage it from initial use to final disposal. Our goal is not just to prevent exposure but to build a culture of intrinsic safety that becomes second nature in your laboratory.

Hazard Assessment: Understanding the Adversary

Before selecting your armor, you must understand the nature of the challenge. While a specific, comprehensive toxicological profile for this compound is not extensively documented, we can infer its potential hazards from its chemical structure and data on closely related piperazine derivatives.

The primary concerns are:

  • Skin Irritation: Piperazine compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation or damage.[1][2][4] This is a critical consideration, as eye injuries can be irreversible.

  • Respiratory Irritation: If the solid compound becomes airborne as dust, it may cause respiratory irritation.[1][3][5]

  • Allergic Skin Reaction: Some individuals may develop sensitization to piperazine derivatives after repeated exposure.[1]

Therefore, our PPE strategy is built around creating an impermeable barrier to prevent skin/eye contact and to mitigate inhalation of dust.

Core Protective Equipment: Your First Line of Defense

All handling of this compound, regardless of scale, mandates a baseline of essential PPE.

  • Eye and Face Protection:

    • What: Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[6][7]

    • Why: The risk of serious eye damage necessitates a full seal around the eyes to protect against splashes, even from small volumes.[2][4] Standard safety glasses do not provide this level of protection. When handling larger quantities or when there is a significant splash risk, a face shield should be worn over the safety goggles.[1]

  • Hand Protection:

    • What: Chemical-resistant nitrile gloves are the standard for incidental contact.[1][8] Always inspect gloves for tears or pinholes before use.[6]

    • Why: Nitrile provides a robust barrier against a wide range of chemicals for short-term protection.[1][8] It is crucial to understand that gloves provide a contact barrier, not long-term protection. If a glove becomes contaminated, it must be removed and replaced immediately following proper doffing procedures to avoid contaminating your skin. After any task, always wash your hands thoroughly with soap and water after removing gloves.[9][10]

  • Body Protection:

    • What: A professional laboratory coat, fully buttoned with sleeves rolled down, is required.

    • Why: The lab coat protects your skin and personal clothing from accidental spills and contamination.[7][8] It should be laundered professionally and never taken home to prevent the secondary exposure of family members.[9][10]

Task-Specific PPE Protocols

The level of protection must adapt to the specific procedure being performed. The following table outlines the required PPE for common laboratory tasks involving this compound.

Laboratory Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesNitrile GlovesLab CoatRecommended to avoid inhaling fine particulates. A NIOSH-approved N95 respirator is sufficient unless otherwise indicated by a specific risk assessment.[7][10]
Preparing Solutions Chemical Fume HoodSafety Goggles and Face ShieldNitrile GlovesLab CoatNot typically required if performed within a certified fume hood.
Running Reactions/Transfers Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot typically required if performed within a certified fume hood.
Handling Waste & Decontamination Well-Ventilated AreaSafety Goggles and Face ShieldNitrile GlovesLab CoatNot typically required unless generating aerosols.

Procedural Discipline: Donning and Doffing PPE

The sequence in which you put on and take off your PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination.

Donning and Doffing Workflow

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Doffing (Removal) Protocol:

This is the most critical phase for preventing exposure.

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and fold it for laundering.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, not the front surface which may be contaminated.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[11]

Disposal and Decontamination Plan

Proper disposal is a non-negotiable aspect of laboratory safety.

  • Contaminated PPE:

    • Gloves: Dispose of immediately into a designated, sealed chemical waste container.[12]

    • Lab Coats: Place in a designated, clearly labeled laundry container for professional cleaning. Do not launder at home.[10]

  • Chemical Waste:

    • Solid Waste: Collect all waste this compound and contaminated materials (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed hazardous waste container.[3]

    • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Never dispose of organic substances down the drain.[8]

    • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[8][13]

Emergency Response

In the event of an accidental exposure, immediate action is vital.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6][11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

By adhering to these protocols, you ensure not only your own safety but also the integrity of your research and the well-being of your colleagues.

References

  • New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • Angene Chemical. Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide. [Link]

  • Carl ROTH. Safety Data Sheet: HEPES PUFFERAN® ≥99,5 %, p.a.. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • University of Tennessee at Martin. Safety in Organic Chemistry Laboratory. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

  • University of California, Berkeley. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Fisher Scientific. Safety Data Sheet: N-2-Hydroxyethylpiperazine- N'-2-ethanesulfonic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid (HEPES). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxyethyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.